molecular formula C21H24N4O2S B12307384 (S)-Mirabegron CAS No. 928324-05-4

(S)-Mirabegron

Cat. No.: B12307384
CAS No.: 928324-05-4
M. Wt: 396.5 g/mol
InChI Key: PBAPPPCECJKMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Mirabegron is the single enantiomer of the potent and selective beta-3 adrenergic receptor (β3-AR) agonist mirabegron . Mirabegron itself is a first-in-class medication approved for the treatment of overactive bladder (OAB) . Its primary research value lies in its unique mechanism of action; unlike traditional antimuscarinic agents for OAB, it functions by selectively activating β3-ARs, which are the predominant beta-adrenergic receptors in the human detrusor smooth muscle . Activation of these receptors induces relaxation of the bladder during the storage phase, increasing bladder capacity and reducing involuntary contractions, which alleviates the symptoms of urgency, frequency, and incontinence . This makes this compound a critical reference standard and investigational tool for researchers studying the pathophysiology of lower urinary tract syndromes, enantioselective pharmacokinetics, and the distinct pharmacology of the β3-AR pathway . It is extensively used in analytical chemistry for method development and validation, as well as in bio-pharmaceutical research to explore receptor selectivity and the metabolic profile of the parent drug, mirabegron, which is primarily metabolized in the liver via various pathways including glucuronidation and amide hydrolysis with contributions from enzymes such as CYP3A4 and CYP2D6 . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-amino-1,3-thiazol-4-yl)-N-[4-[2-[(2-hydroxy-2-phenylethyl)amino]ethyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S/c22-21-25-18(14-28-21)12-20(27)24-17-8-6-15(7-9-17)10-11-23-13-19(26)16-4-2-1-3-5-16/h1-9,14,19,23,26H,10-13H2,(H2,22,25)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAPPPCECJKMCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCC2=CC=C(C=C2)NC(=O)CC3=CSC(=N3)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80918937
Record name N-(4-{2-[(2-Hydroxy-2-phenylethyl)amino]ethyl}phenyl)-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80918937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928324-05-4
Record name N-(4-{2-[(2-Hydroxy-2-phenylethyl)amino]ethyl}phenyl)-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80918937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (S)-Mirabegron: Strategies for Accessing the Chiral Impurity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of (S)-Mirabegron in Pharmaceutical Quality Control

Mirabegron is a potent and selective β3-adrenoceptor agonist, marketed for the treatment of overactive bladder (OAB).[1] The therapeutic activity of Mirabegron resides exclusively in its (R)-enantiomer. Consequently, the (S)-enantiomer, this compound, is considered a chiral impurity.[2] In the landscape of pharmaceutical development and manufacturing, the control of stereoisomeric impurities is not merely a regulatory hurdle but a critical component of ensuring drug safety and efficacy. The European Pharmacopoeia, for instance, sets a stringent limit for the (S)-isomer in the final drug substance.

Therefore, the deliberate synthesis of this compound is a crucial endeavor. It provides the necessary reference standard for developing and validating analytical methods to detect and quantify this impurity in batches of the active pharmaceutical ingredient (API). This guide provides a detailed exploration of the synthetic pathways to obtain this compound, offering field-proven insights for researchers, process chemists, and quality control professionals. We will delve into the causality behind experimental choices, present detailed protocols, and explore the analytical techniques essential for its characterization.

Core Synthetic Strategies: A Retrosynthetic Analysis

The molecular architecture of Mirabegron presents several logical disconnections for synthesis. The most common approach involves the formation of the final amide bond between the 2-(2-aminothiazol-4-yl)acetic acid moiety and a chiral amino side chain attached to a phenylethylamine core. The primary challenge lies in establishing the stereocenter at the benzylic alcohol with the (S)-configuration. This guide will focus on two principal strategies: a direct diastereoselective route starting from a chiral precursor and an approach centered on the asymmetric synthesis of the key chiral intermediate.

Pathway 1: Diastereoselective Synthesis from (S)-Mandelic Acid

This is one of the most direct and conceptually straightforward methods for obtaining the (S)-enantiomer of Mirabegron. The strategy hinges on using (S)-mandelic acid as the chiral starting material, thereby embedding the desired stereochemistry from the outset. The synthesis proceeds through the formation and subsequent reduction of a key amide intermediate.

Caption: Diastereoselective synthesis of this compound starting from (S)-mandelic acid.
Step-by-Step Experimental Protocol (Pathway 1)

Step 1: Synthesis of (S)-2-Hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide

  • To a solution of (S)-mandelic acid (1.0 eq) in a suitable solvent such as methanol, add trimethyl borate (1.1 eq).

  • Add 2-(4-nitrophenyl)ethylamine (1.0 eq) and triethylamine (1.2 eq).

  • Heat the mixture to reflux for approximately 12-16 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with dilute HCl and water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by recrystallization.

  • Causality Insight: The use of trimethyl borate facilitates the amide coupling by forming a borate ester with the hydroxyl group of mandelic acid, activating the carboxylic acid for amidation under milder conditions than direct thermal condensation.

Step 2: Amide Reduction to (S)-1-Phenyl-2-{[2-(4-nitrophenyl)ethyl]amino}ethanol

  • Dissolve the acetamide intermediate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Nitrogen).

  • Cool the solution in an ice bath (0-5 °C).

  • Add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise.

  • Slowly add a solution of iodine (I₂, 1.0-1.5 eq) in THF, maintaining the temperature below 10 °C. The in-situ generation of diborane (B₂H₆) from NaBH₄ and I₂ is the active reducing agent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction carefully by the slow addition of methanol, followed by dilute HCl.

  • Basify the aqueous layer with NaOH solution and extract the product with ethyl acetate.

  • Combine the organic extracts, dry, and concentrate to afford the desired amino alcohol.

  • Causality Insight: While stronger reducing agents like LiAlH₄ could be used, the NaBH₄/I₂ system is often preferred for its milder nature and better functional group tolerance, effectively reducing the amide to the amine without affecting the nitro group.

Step 3: Nitro Group Reduction to (S)-2-{[2-(4-Aminophenyl)ethyl]amino}-1-phenylethanol

  • Dissolve the nitro intermediate (1.0 eq) in methanol.

  • Add a catalytic amount of Raney Nickel (approx. 5-10% w/w).

  • Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (typically 50-60 psi) at room temperature until hydrogen uptake ceases.

  • Filter the reaction mixture through a bed of Celite to remove the catalyst, washing with methanol.

  • Concentrate the filtrate under reduced pressure to yield the aniline product, which is often used directly in the next step.

  • Causality Insight: Catalytic hydrogenation is a clean and efficient method for nitro group reduction. Raney Nickel is a cost-effective and highly active catalyst for this transformation, yielding the desired amine with high purity.

Step 4: Final Coupling to Yield this compound [3]

  • Dissolve the aniline intermediate (1.0 eq) and 2-amino-1,3-thiazole-4-acetic acid (1.05 eq) in a suitable solvent system, such as a mixture of n-butanol and water, with concentrated HCl.

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl, 1.2-1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture for 3-5 hours.

  • Upon completion, adjust the pH to 8-10 with an aqueous base (e.g., sodium carbonate solution).

  • The precipitated solid is filtered, washed with water, and then purified, for example, by performing a hot slurry in a solvent like isopropanol (IPA).

  • Dry the purified solid under vacuum to yield this compound.

  • Causality Insight: EDC.HCl is a water-soluble coupling agent that activates the carboxylic acid group, allowing for efficient amide bond formation at room temperature. This method avoids the need for harsh conditions or the generation of difficult-to-remove byproducts.

Pathway 2: Asymmetric Synthesis of the Chiral Amino Alcohol Intermediate

An alternative and more elegant strategy involves the asymmetric synthesis of the key chiral building block, (S)-2-amino-1-phenylethanol or a suitable derivative. This approach often relies on the enantioselective reduction of a prochiral ketone.[4][5] This method is highly valuable as it avoids the need for chiral starting materials, which may be expensive, and instead uses a small amount of a chiral catalyst to generate the desired stereochemistry.

Caption: Asymmetric synthesis of the key chiral amino alcohol intermediate.
Key Methodologies for Asymmetric Reduction

Two prominent methods for this transformation are Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric transfer hydrogenation.

  • Chiral Oxazaborolidine-Catalyzed Reduction: This method utilizes a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from borane (BH₃) to the prochiral ketone. By selecting the appropriate enantiomer of the catalyst, one can synthesize either the (R) or (S) alcohol with high enantiomeric excess (ee).[4][5]

  • Asymmetric Hydrogenation: This approach often employs a chiral ruthenium complex as the catalyst. The hydrogenation of an α-amino ketone derivative can produce the desired chiral β-amino alcohol in high yield and excellent enantioselectivity.[4][6]

Representative Protocol: Asymmetric Reduction of 2-Chloroacetophenone[6]

This protocol generates (S)-2-chloro-1-phenylethanol, a direct precursor to (S)-2-amino-1-phenylethanol.

  • To a solution of the (S)-oxazaborolidine catalyst (e.g., (S)-CBS catalyst, 0.05-0.1 eq) in anhydrous THF, slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, ~0.6 eq) at room temperature.

  • Cool the mixture and add a solution of 2-chloroacetophenone (1.0 eq) in THF dropwise.

  • Stir the reaction for several hours, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure and perform a standard aqueous workup to isolate the chiral chloro-alcohol.

  • The resulting (S)-2-chloro-1-phenylethanol can then be converted to (S)-2-amino-1-phenylethanol by reaction with ammonium hydroxide.[5] This intermediate can then be incorporated into the Mirabegron synthesis.

Analytical Control and Characterization

The successful synthesis of this compound must be confirmed by rigorous analytical methods. Furthermore, the primary application of this synthesized material is as a reference standard, which necessitates its thorough characterization and purity assessment.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for separating and quantifying enantiomers. A validated method is essential to determine the enantiomeric purity of the synthesized this compound and to quantify it as an impurity in (R)-Mirabegron API.

ParameterTypical ConditionRationale
Stationary Phase Cyclodextrin-based Chiral Stationary Phase (CSP), e.g., Phenylcarbamate-β-cyclodextrinThe chiral selector provides differential interactions (e.g., inclusion complexation, hydrogen bonding, π-π interactions) with the two enantiomers, leading to separation.[2][7]
Mobile Phase Methanol/Water/Diethylamine (e.g., 90:10:0.1 v/v/v)The organic modifier and aqueous component control retention, while the amine additive improves peak shape for the basic analytes.[2]
Flow Rate 0.8 - 1.0 mL/minStandard flow rate for analytical HPLC, balancing analysis time and separation efficiency.
Column Temp. 25 - 40 °CTemperature can influence the thermodynamics of the chiral recognition process, affecting resolution.[7]
Detection UV at ~250 nmMirabegron possesses a strong chromophore allowing for sensitive UV detection.

Under optimized conditions, the this compound impurity typically elutes before the main (R)-Mirabegron peak.[2]

Spectroscopic Characterization

The identity of the synthesized this compound must be unequivocally confirmed using spectroscopic techniques.

  • ¹H and ¹³C NMR: The NMR spectra of this compound will be identical to those of (R)-Mirabegron. However, acquiring these spectra is essential to confirm the chemical structure and rule out the presence of other structural impurities.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution MS (HRMS) can be used to confirm the elemental composition.

  • Chiroptical Methods: Techniques like optical rotation or circular dichroism (CD) can confirm the absolute stereochemistry, which will be opposite to that of the (R)-enantiomer.

Conclusion

The synthesis of this compound, while not for therapeutic use, is a vital exercise in pharmaceutical process development and quality assurance. The diastereoselective pathway starting from (S)-mandelic acid offers a robust and controllable method for accessing this chiral impurity. Concurrently, advances in asymmetric catalysis provide powerful tools for the enantioselective synthesis of key intermediates, representing a more modern and efficient approach. A thorough understanding of these synthetic routes, coupled with rigorous analytical characterization, empowers scientists to ensure the stereochemical purity and overall quality of the life-enhancing drug, (R)-Mirabegron. This guide provides the foundational knowledge and practical insights necessary to confidently undertake this critical synthetic challenge.

References

Unraveling the Enigmatic Pharmacology of (S)-Mirabegron: A Technical Guide to Its Known Mechanisms and Undiscovered Territories

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(S)-Mirabegron, the active enantiomer of Mirabegron, is a potent and selective β3-adrenergic receptor agonist approved for the treatment of overactive bladder (OAB). Its primary mechanism of action involves the relaxation of the detrusor muscle, leading to increased bladder capacity. However, a growing body of evidence suggests that the pharmacological landscape of this compound extends beyond its urological applications. This in-depth technical guide provides a comprehensive overview of the established signaling pathways of this compound, while also delving into its lesser-known and potential off-target effects. We will explore its intriguing metabolic properties, cardiovascular implications, and emerging immunomodulatory and central nervous system activities. This guide is designed to be a practical resource for researchers, offering detailed, field-proven experimental protocols to investigate these multifaceted effects, thereby fostering a deeper understanding of this compound's full therapeutic potential and safety profile.

The Established Paradigm: this compound as a Selective β3-Adrenergic Receptor Agonist

This compound's therapeutic efficacy in OAB is primarily attributed to its high affinity and selectivity for the β3-adrenergic receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the detrusor muscle of the bladder.

The Canonical Signaling Pathway

Upon binding to the β3-adrenergic receptor, this compound initiates a cascade of intracellular events. The receptor, coupled to a stimulatory G-protein (Gs), activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates various downstream targets, ultimately resulting in the relaxation of the detrusor smooth muscle and an increase in bladder capacity.[1][2]

G Mirabegron This compound Beta3AR β3-Adrenergic Receptor Mirabegron->Beta3AR Binds Gs Gs Protein Beta3AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Leads to G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis Membrane_Prep Membrane Preparation (Cells expressing β3-AR) Incubation Incubate Membrane Prep, Radioligand, and this compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-CGP 12177) Radioligand_Prep->Incubation Compound_Prep This compound Serial Dilution Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Calculate Ki) Scintillation->Data_Analysis

References

An In-Depth Technical Guide to the In Vitro Pharmacological Profiling of (S)-Mirabegron

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.

Abstract: Mirabegron, the (R)-enantiomer, is a potent and selective β3-adrenergic receptor (β3-AR) agonist approved for the treatment of overactive bladder (OAB).[1][2] As with any chiral therapeutic agent, the pharmacological activity of its enantiomeric impurity, (S)-Mirabegron, requires rigorous characterization to ensure drug product safety and efficacy. The principle of stereoselectivity in pharmacology dictates that enantiomers can exhibit significantly different potencies, efficacies, or even entirely different mechanisms of action. This guide provides a comprehensive framework for the in vitro characterization of this compound, outlining the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a thorough impurity profile assessment.

Introduction: The Rationale for Characterizing the (S)-Enantiomer

Mirabegron exerts its therapeutic effect by activating β3-ARs in the detrusor muscle of the bladder, leading to muscle relaxation and increased bladder capacity.[3][4][5] The active pharmaceutical ingredient (API) is specifically the (R)-enantiomer. However, during synthesis, the (S)-enantiomer can arise as a chiral impurity.[6][7] Regulatory guidelines necessitate the identification and control of such impurities.

The critical scientific impetus for this investigation lies in stereoselectivity. The (S)-impurity is not guaranteed to be inert. It could be:

  • A less potent agonist at the β3-AR.

  • A competitive antagonist at the β3-AR, potentially reducing the efficacy of the (R)-eutomer.

  • An agonist or antagonist at other adrenergic receptor subtypes (β1, β2, α1), contributing to off-target effects.

  • An inhibitor of metabolic enzymes, such as Cytochrome P450 (CYP) isozymes, creating a risk for drug-drug interactions (DDIs).

Therefore, a systematic in vitro evaluation is paramount to build a complete safety and activity profile of the Mirabegron drug substance. This guide details the essential assays to achieve this.

Primary Target Engagement: β3-Adrenergic Receptor Activity

The first and most critical step is to determine the activity of this compound at the intended pharmacological target, the β3-AR. This involves assessing both its ability to bind to the receptor (affinity) and its ability to elicit a functional response (potency and efficacy).

Scientific Rationale

A compound must first bind to a receptor to exert an effect. A receptor binding assay will determine the affinity (expressed as the inhibition constant, Ki) of this compound for the β3-AR. Subsequently, a functional assay is required to determine if this binding translates into receptor activation (agonism) or blockade (antagonism). The standard downstream signaling event for β3-AR activation is the production of cyclic adenosine monophosphate (cAMP).[][9] By quantifying cAMP levels, we can determine the potency (EC50) and intrinsic activity (Emax) of the impurity.

Experimental Workflow: β3-AR Profiling

Beta3_Workflow cluster_0 Step 1: Receptor Binding Assay cluster_1 Step 2: Functional Agonist Assay cluster_2 Data Synthesis b_start Prepare membranes from cells expressing human β3-AR b_assay Incubate membranes with radioligand (e.g., [3H]-CGP 12177) and varying concentrations of this compound b_start->b_assay b_measure Filter and measure bound radioactivity b_assay->b_measure b_calc Calculate Ki value from IC50 b_measure->b_calc f_start Culture whole cells expressing human β3-AR b_calc->f_start If binding is observed ds Compare Ki, EC50, and Emax of this compound to (R)-Mirabegron b_calc->ds f_assay Treat cells with varying concentrations of this compound f_start->f_assay f_measure Measure intracellular cAMP levels (e.g., HTRF, ELISA) f_assay->f_measure f_calc Calculate EC50 and Emax relative to Isoproterenol (full agonist) and (R)-Mirabegron f_measure->f_calc f_calc->ds

Caption: Workflow for β3-AR affinity and functional characterization.

Detailed Protocol: β3-AR cAMP Functional Assay

Objective: To determine the agonist potency (EC50) and efficacy (Emax) of this compound at the human β3-AR.

Materials:

  • HEK293 or CHO-K1 cells stably expressing the human β3-AR.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).

  • Test Compounds: this compound, (R)-Mirabegron (reference), Isoproterenol (positive control full agonist).

  • cAMP detection kit (e.g., HTRF cAMP Dynamic 2, Cisbio).

  • 384-well white assay plates.

Procedure:

  • Cell Culture: Culture cells to ~80-90% confluency. Harvest using a non-enzymatic cell dissociation buffer.

  • Cell Plating: Resuspend cells in assay buffer and dispense 5,000-10,000 cells/well into a 384-well plate.

  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of this compound, (R)-Mirabegron, and Isoproterenol in assay buffer. Recommended starting concentration for the impurity is 100 µM.

  • Compound Addition: Add the diluted compounds to the cell plate. Include "buffer only" wells for baseline control.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection: Following the manufacturer's protocol for the HTRF kit, add the cAMP-d2 and anti-cAMP-cryptate reagents to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.

  • Data Analysis:

    • Calculate the 665/620 ratio for each well.

    • Normalize the data by setting the baseline (buffer) response to 0% and the maximal Isoproterenol response to 100%.

    • Plot the normalized response versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax for each compound.

Selectivity and Off-Target Activity Profiling

Mirabegron ((R)-enantiomer) is selective for, but not exclusive to, the β3-AR. It exhibits measurable activity at β1-AR and β2-AR at higher concentrations and has known binding affinity for α1A- and α1D-adrenoceptors.[10][11][12] It is crucial to assess whether the (S)-impurity has a different selectivity profile, as activity at these other receptors is linked to cardiovascular side effects (β1/β2) or other physiological responses (α1).

Scientific Rationale

A change in stereochemistry can alter the fit of a molecule within a receptor's binding pocket. The (S)-impurity might have a higher affinity for β1/β2 or α1 receptors than the parent (R)-enantiomer, posing a potential safety risk. A panel of binding and functional assays against these key off-targets is necessary to quantify this risk.

Summary of Known (R)-Mirabegron Activity

The following table provides context for the expected results, summarizing the known in vitro activity of the active (R)-enantiomer. The goal is to generate a parallel set of data for the (S)-impurity.

Target ReceptorAssay Type(R)-Mirabegron Potency/AffinityReference
Human β3-AR Functional (cAMP)EC50: ~10.0 nM[13]
Emax: ~80.4% (vs. Isoproterenol)[13]
Human β1-AR Functional (cAMP)EC50: ~594 nM[11]
BindingKi: ~383 nM[12]
Human β2-AR Functional (cAMP)EC50: ~570 nM[11]
BindingKi: ~977 nM[12]
Human α1A-AR BindingKi: ~0.437 µM[12]
Human α1D-AR BindingKi: ~1.8 µM[12]
Recommended Off-Target Assays

A comprehensive assessment should include:

  • β1/β2-AR Functional Assays: Using the same cAMP assay format described in section 2.3, but with cell lines expressing human β1-AR and β2-AR, respectively.

  • α1-AR Radioligand Binding Assays: Competitive binding assays using membranes from cells expressing human α1A and α1D receptors and a suitable radioligand (e.g., [3H]-prazosin).[13]

  • Muscarinic Receptor Binding: Given reports of potential muscarinic receptor interaction, a binding assay against M2/M3 receptors is also advisable.[14]

Safety Pharmacology: Cytochrome P450 (CYP) Inhibition

A critical aspect of safety assessment is the potential for drug-drug interactions (DDIs). (R)-Mirabegron is known to be a moderate, time-dependent inhibitor of CYP2D6, an enzyme responsible for metabolizing many common medications.[15][16] It is essential to determine if the (S)-impurity shares this liability.

Scientific Rationale

Inhibition of CYP enzymes by one drug can lead to elevated plasma concentrations of a co-administered drug, potentially causing toxicity. Time-dependent inhibition (TDI) is of particular concern as it often involves irreversible or quasi-irreversible binding, leading to a more prolonged effect.[15] The (S)-impurity must be evaluated for both direct and time-dependent inhibition of key CYP isozymes, primarily CYP2D6 and CYP3A4 (a major metabolic pathway).[2]

Experimental Workflow: CYP Inhibition Screening

CYP_Workflow cluster_0 Direct Inhibition Assay cluster_1 Time-Dependent Inhibition (TDI) Assay cluster_2 Risk Assessment d_start Incubate Human Liver Microsomes (HLM), CYP2D6 probe substrate (e.g., Dextromethorphan), and this compound d_initiate Initiate reaction with NADPH d_start->d_initiate d_quench Quench reaction after incubation d_initiate->d_quench d_measure Measure metabolite (Dextrorphan) formation via LC-MS/MS d_quench->d_measure d_calc Calculate direct IC50 d_measure->d_calc ra Compare IC50 values to expected clinical exposure of the impurity to predict DDI risk d_calc->ra t_start Pre-incubate HLM and this compound with NADPH for 0-30 min t_dilute Dilute mixture and add CYP2D6 probe substrate t_start->t_dilute t_initiate Initiate reaction t_dilute->t_initiate t_quench Quench reaction after short incubation t_initiate->t_quench t_measure Measure metabolite formation via LC-MS/MS t_quench->t_measure t_calc Calculate IC50 shift and KI/kinact t_measure->t_calc t_calc->ra

Caption: Workflow for assessing direct and time-dependent CYP2D6 inhibition.

Detailed Protocol: CYP2D6 Time-Dependent Inhibition (IC50 Shift) Assay

Objective: To determine if this compound is a time-dependent inhibitor of CYP2D6.

Materials:

  • Pooled Human Liver Microsomes (HLM).

  • NADPH regenerating system.

  • CYP2D6 probe substrate: Dextromethorphan.

  • Test Compound: this compound.

  • Positive Control TDI: Paroxetine.

  • Acetonitrile with internal standard (for quenching).

  • LC-MS/MS system for analysis.

Procedure:

  • Pre-incubation (TDI condition):

    • In a 96-well plate, combine HLM (final concentration ~0.2 mg/mL), this compound (at various concentrations), and phosphate buffer.

    • Initiate the pre-incubation by adding NADPH. Incubate for 30 minutes at 37°C.

    • Prepare a parallel plate without NADPH for the 0-minute (direct inhibition) control.

  • Definitive Incubation:

    • After the 30-minute pre-incubation, dilute the mixture 10-fold into a new plate containing the probe substrate, Dextromethorphan (at a concentration near its Km).

    • For the 0-minute control plate, add NADPH now to initiate the reaction simultaneously.

    • Incubate both plates for a short period (e.g., 5 minutes) at 37°C.

  • Reaction Quenching: Stop the reaction by adding an equal volume of cold acetonitrile containing an analytical internal standard (e.g., Dextrorphan-d3).

  • Sample Processing: Centrifuge the plates to pellet the protein. Transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the metabolite, Dextrorphan, relative to the internal standard.

  • Data Analysis:

    • Calculate the percent inhibition of Dextrorphan formation for each concentration of this compound relative to vehicle controls for both the 0-minute and 30-minute pre-incubation conditions.

    • Determine the IC50 value for each condition by fitting the data to a four-parameter logistic model.

    • Interpretation: A significant decrease (typically >1.5-fold) in the IC50 value after the 30-minute pre-incubation (IC50 shift) indicates time-dependent inhibition.

Data Synthesis and Conclusion

The comprehensive in vitro characterization of this compound requires synthesizing the data from primary target, selectivity, and safety assays. The results should be compiled into a summary table comparing the impurity's activity directly against the parent (R)-enantiomer.

Summary Profile of this compound (Hypothetical Data for Illustration)
Parameter(R)-Mirabegron (Known)This compound (Measured)Implication
β3-AR EC50 ~10 nMe.g., 500 nMSignificantly lower on-target potency.
β3-AR Emax ~80%e.g., 20%Low intrinsic activity; partial agonist.
β1-AR EC50 ~594 nMe.g., 600 nMSimilar low off-target activity at β1.
β2-AR EC50 ~570 nMe.g., 550 nMSimilar low off-target activity at β2.
CYP2D6 IC50 (TDI) ~4.3 µMe.g., >50 µMLower risk of contributing to CYP2D6 DDI.

This comparative analysis allows for a clear risk assessment. Based on the hypothetical data above, one might conclude that the (S)-impurity has significantly lower on-target potency and does not introduce new off-target or DDI risks compared to the active drug, simplifying its control strategy. Conversely, if the (S)-impurity showed potent β1-AR activity or stronger CYP2D6 inhibition, it would be a significant safety concern requiring much stricter limits in the final drug product.

References

A Technical Guide to the Potential Off-Target Effects of (S)-Mirabegron

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Mirabegron, the first clinically approved β3-adrenergic receptor (β3-AR) agonist for the treatment of overactive bladder (OAB), represents a significant therapeutic advancement over traditional antimuscarinic agents.[1] As with any small molecule therapeutic, a thorough understanding of its selectivity profile is paramount for predicting clinical safety and identifying potential new therapeutic applications. This guide provides an in-depth analysis of the potential off-target effects of (S)-Mirabegron, the pharmacologically active enantiomer. We will explore its on-target pharmacology, delve into documented and theoretical off-target interactions, and present standardized methodologies for comprehensive off-target profiling. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical frameworks required to rigorously assess the selectivity of this compound and similar compounds.

Introduction: The Imperative of Selectivity Profiling

Mirabegron's approval marked a paradigm shift in OAB management, offering a mechanism of action distinct from antimuscarinic drugs and, consequently, a different side-effect profile.[2] It functions by activating β3-ARs in the detrusor muscle of the bladder, leading to smooth muscle relaxation and an increase in bladder capacity.[3][4] While developed for its high selectivity towards the β3-AR, no drug is entirely specific. Off-target interactions, where a drug binds to and modulates unintended biological molecules, are a primary cause of adverse drug reactions (ADRs) and a significant reason for failures in drug development.[5][6]

Therefore, a comprehensive evaluation of a compound's off-target liabilities is not merely a regulatory requirement but a critical scientific endeavor. It allows for:

  • Enhanced Safety Assessment: Early identification of potential toxicities.[6]

  • Mechanistic Understanding of ADRs: Linking observed side effects to specific molecular interactions.

  • Drug Repurposing: Discovering new therapeutic uses based on off-target activities.[7][8]

This guide focuses on this compound, providing a technical framework for understanding and investigating its molecular interactions beyond the β3-AR.

On-Target Pharmacology: The β3-Adrenergic Signaling Pathway

The therapeutic effect of this compound is mediated through the canonical G-protein coupled receptor (GPCR) signaling cascade initiated by β3-AR activation.

  • Mechanism of Action: this compound binds to the β3-AR on detrusor smooth muscle cells. This promotes the coupling of the receptor to the stimulatory G-protein, Gs.

  • Signal Transduction: The activated Gs alpha subunit stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[9]

  • Downstream Effects: Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the relaxation of the detrusor smooth muscle and increased bladder capacity.[10]

Gs_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Mirabegron This compound Beta3_AR β3-Adrenergic Receptor Mirabegron->Beta3_AR Binds Gs Gs Protein Beta3_AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Promotes

Caption: Canonical signaling pathway of the β3-adrenergic receptor activated by this compound.

Documented Off-Target Profile of Mirabegron

While Mirabegron is highly selective for the β3-AR, preclinical studies have characterized its interactions with other receptors, particularly other adrenergic subtypes. The degree of selectivity is a critical factor in its safety profile.

Adrenergic Receptor Selectivity
  • β1- and β2-Adrenergic Receptors: In vitro studies using cloned human receptors have demonstrated that Mirabegron has very low intrinsic activity at β1-AR and β2-ARs.[3] One study reported that at a high concentration (10 µM), Mirabegron exhibited only 3% activity at β1-ARs and 15% at β2-ARs relative to a full agonist.[11][12] However, at a supratherapeutic dose of 200 mg in humans, evidence of β1-AR stimulation (e.g., increased heart rate) has been observed, indicating that the selectivity window can be overcome at high exposures.[3][13]

  • α1-Adrenergic Receptors: Research has shown that Mirabegron can act as an antagonist at α1-adrenoceptors, with affinity estimates in the micromolar range (0.4–3.1 μM).[14] This is significantly lower than its nanomolar affinity for the β3-AR. While the clinical relevance at therapeutic doses is debated, this off-target antagonism could theoretically contribute to smooth muscle relaxation in the urinary tract.[7][14]

Other Potential Off-Target Interactions
  • Muscarinic Receptors: Some evidence suggests Mirabegron may have weak antagonistic effects on muscarinic receptors.[14][15] Data submitted to regulatory agencies indicated an affinity of 2.1 μM for M2 muscarinic receptors.[14] This could potentially create an additive effect when co-administered with antimuscarinic drugs, which warrants consideration in patients on polypharmacy.[15]

  • Cytochrome P450 (CYP) Enzymes: Mirabegron is a moderate inhibitor of the CYP2D6 enzyme.[3][16] This is not a receptor-mediated off-target effect but a crucial pharmacokinetic interaction that can increase the systemic exposure of other drugs metabolized by CYP2D6, particularly those with a narrow therapeutic index.[16][17]

Summary of In Vitro Selectivity Data
TargetInteraction TypeReported Affinity / ActivityClinical RelevanceReference(s)
β3-AR Agonist (On-Target) EC50: ~10.0 nM Therapeutic Effect [11][12]
β1-ARWeak Partial Agonist>400-fold less potent than for β3-AR; 3% activity at 10 µMLow; potential for tachycardia at high doses[3][11][13]
β2-ARWeak Partial Agonist15% activity at 10 µMLow; not considered a primary contributor to effects[11][12]
α1A/α1D-ARAntagonistKi: ~1.0-3.1 µMDebated; may contribute to urinary tract relaxation[14]
M2 MuscarinicAntagonistKi: ~2.1 µMPotential for additive effects with antimuscarinics[14][15]
CYP2D6InhibitorModerate inhibitorHigh; risk of drug-drug interactions[3][16]

Methodologies for Comprehensive Off-Target Profiling

A tiered, systematic approach is essential for characterizing the off-target profile of a drug candidate like this compound. This process moves from broad, high-throughput screening to more focused, functional, and in vivo validation.

Workflow cluster_info InSilico Tier 0: In Silico Profiling Binding Tier 1: Broad Panel Radioligand Binding Assays InSilico->Binding Guide Panel Selection Functional Tier 2: Functional Cellular Assays (e.g., cAMP, Ca2+ flux) Binding->Functional Confirm Hits InVivo Tier 3: In Vivo Safety Pharmacology (e.g., Cardiovascular Telemetry) Functional->InVivo Validate Physiological Relevance Risk Risk Assessment & Clinical Translation InVivo->Risk

Caption: Tiered workflow for systematic off-target liability assessment.

Tier 1: Broad Panel Radioligand Binding Assays

This is the first-line experimental approach to identify potential off-target interactions. The principle is to measure the ability of this compound to displace a known, high-affinity radioligand from a large panel of receptors, ion channels, and transporters.

Protocol: General Radioligand Displacement Assay

  • Preparation:

    • Source cell membranes or recombinant proteins expressing the target of interest (e.g., α1A-AR, M2 receptor).

    • Select a suitable radioligand (e.g., [3H]-Prazosin for α1A-AR) and determine its dissociation constant (Kd) for the target.

    • Prepare assay buffer (e.g., Tris-HCl with appropriate cofactors).

  • Assay Setup (96-well format):

    • Total Binding Wells: Add membranes, radioligand (at a concentration near its Kd), and vehicle (e.g., DMSO).

    • Non-Specific Binding (NSB) Wells: Add membranes, radioligand, and a high concentration of a known, unlabeled competitor to saturate all specific binding sites.

    • Test Compound Wells: Add membranes, radioligand, and serial dilutions of this compound (e.g., 1 nM to 100 µM).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Harvesting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove residual unbound ligand.

  • Detection:

    • Dry the filter mats and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity in each vial using a scintillation counter.

  • Data Analysis & Causality:

    • Calculation: Specific Binding = Total Binding - Non-Specific Binding.

    • Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of this compound that inhibits 50% of specific binding).

    • Interpretation: A significant IC50 value (typically <10 µM) is considered a "hit" and indicates that this compound binds to the off-target. This binding hit requires functional confirmation, as it does not distinguish between agonist, antagonist, or inverse agonist activity.

Tier 2: Functional Cellular Assays

Once a binding interaction is identified, a functional assay is required to determine the pharmacological consequence of that binding.

Protocol: cAMP Functional Assay for GPCRs (e.g., β1-AR)

  • Cell Culture:

    • Use a recombinant cell line stably expressing the target receptor (e.g., CHO-K1 cells expressing human β1-AR). Culture cells to ~80-90% confluency.

  • Assay Preparation:

    • Harvest cells and resuspend them in stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Seed the cells into a 384-well assay plate.

  • Compound Addition:

    • Agonist Mode: Add serial dilutions of this compound to determine if it stimulates cAMP production. Include a known agonist (e.g., Isoproterenol) as a positive control.

    • Antagonist Mode: Pre-incubate cells with serial dilutions of this compound, then add a fixed concentration (e.g., EC80) of a known agonist. This determines if this compound can block agonist-induced cAMP production.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Detection:

    • Lyse the cells and measure intracellular cAMP levels using a detection kit, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis & Causality:

    • Agonist Mode: Plot the cAMP signal against the log concentration of this compound to determine the EC50 (potency) and Emax (efficacy relative to the positive control).

    • Antagonist Mode: Plot the inhibition of the agonist response against the log concentration of this compound to determine the IC50.

    • Interpretation: These results confirm whether the binding hit from Tier 1 translates into a functional cellular response. An EC50 or IC50 value within a 30- to 100-fold window of the therapeutic plasma concentration is often considered a potential liability that warrants further in vivo investigation.

Translational Implications and Risk Assessment

The ultimate goal of off-target profiling is to assess the risk to patients. This requires integrating in vitro data with pharmacokinetic and in vivo data.

  • The Selectivity Window: A key concept is the "selectivity window," which is the ratio between the potency of a drug at its off-target versus its on-target. For example, if this compound has an on-target EC50 of 10 nM and an off-target IC50 of 1000 nM, the selectivity window is 100-fold.

  • Exposure Margins: The most critical assessment involves comparing the in vitro off-target potency (IC50 or EC50) with the clinically relevant unbound plasma concentration (Cmax,unbound) of the drug. A large margin (e.g., >100-fold) between the unbound Cmax and the off-target potency provides a higher degree of confidence in the drug's safety regarding that specific off-target.

  • Real-World Evidence: Post-market surveillance data from sources like the FDA Adverse Event Reporting System (FAERS) can identify unexpected adverse events that may be linked to previously uncharacterized off-target effects.[2][18] For instance, reports of arrhythmia or palpitations could correlate with the known weak β1-AR activity, especially in sensitive individuals or at higher exposures.[18]

Conclusion

This compound is a highly selective β3-adrenergic receptor agonist, and this selectivity is the cornerstone of its favorable safety profile compared to older OAB medications.[19] However, a comprehensive understanding reveals weak but measurable interactions with other adrenergic, and potentially muscarinic, receptors.[14] While these interactions are unlikely to be clinically significant at standard therapeutic doses, they underscore the importance of rigorous off-target profiling in drug development. By employing a systematic, tiered approach—from broad binding panels to specific functional assays and in vivo studies—researchers can build a robust safety profile, anticipate potential drug-drug interactions, and ensure the safe and effective use of targeted therapies.

References

An In-Depth Technical Guide to Novel Synthesis Routes for (S)-Mirabegron

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Mirabegron, marketed as Myrbetriq®, is a first-in-class β3-adrenergic receptor agonist for the treatment of overactive bladder (OAB).[1] The active enantiomer, (S)-Mirabegron, possesses a critical chiral β-amino alcohol moiety, the stereoselective synthesis of which is a key challenge in its manufacturing. This technical guide provides an in-depth analysis of both established and novel synthetic routes to this compound, with a focus on strategies that enhance efficiency, scalability, and sustainability. We will explore advancements in asymmetric synthesis of the chiral core, including asymmetric hydrogenation and biocatalytic reductions, and discuss innovative technologies such as microwave-assisted synthesis and continuous flow chemistry for key bond-forming reactions. A comparative analysis of these routes based on green chemistry metrics will be presented to offer a holistic perspective on the current state and future direction of Mirabegron synthesis.

Introduction: The Therapeutic Significance and Synthetic Challenges of this compound

Pharmacological Profile of Mirabegron

Mirabegron represents a significant advancement in OAB therapy. Unlike antimuscarinic agents, which are the traditional standard of care, Mirabegron activates the β3-adrenergic receptors in the detrusor muscle of the bladder, leading to muscle relaxation and an increase in bladder capacity.[2] This distinct mechanism of action provides an alternative for patients who do not respond to or cannot tolerate the side effects of antimuscarinics.

Stereochemistry and the Importance of Enantioselective Synthesis

Mirabegron has a single stereocenter, and its pharmacological activity resides primarily in the (R)-enantiomer (which, due to Cahn-Ingold-Prelog priority rules, is designated as this compound in the context of the entire molecule). The (S)-enantiomer is considered a chiral impurity, and its level is strictly controlled in the final active pharmaceutical ingredient (API).[3] This necessitates a highly enantioselective synthetic strategy to maximize the yield of the desired enantiomer and minimize costly and challenging purification steps.

Overview of Traditional Synthetic Approaches and Their Limitations

The initial and most common synthetic strategies for Mirabegron are convergent, involving the coupling of two key intermediates: a chiral β-amino alcohol and a 2-aminothiazole acetic acid derivative.

A widely cited route, disclosed in early patents, starts from (R)-styrene oxide, a chiral building block. This is reacted with 4-nitrophenethylamine, followed by reduction of the nitro group and subsequent coupling with (2-amino-1,3-thiazol-4-yl)acetic acid. While effective, this route has several drawbacks, including the use of expensive and hazardous reagents, and often requires chromatographic purification.[4]

Another established approach utilizes (R)-mandelic acid as the chiral starting material. This is first coupled with 4-nitrophenethylamine to form an amide, which is then reduced to the corresponding β-amino alcohol. This intermediate then follows a similar path of nitro group reduction and final coupling. A major challenge in this route is the reduction of the amide, which often requires strong reducing agents like borane complexes, posing safety and handling concerns on a large scale.[4]

These traditional methods often suffer from:

  • Low Atom Economy: The use of stoichiometric reagents and protecting groups leads to significant waste generation.[5]

  • Use of Hazardous Reagents: Reagents like borane-tetrahydrofuran are flammable and require careful handling.[6]

  • Costly Starting Materials: Enantiomerically pure starting materials like (R)-styrene oxide can be expensive.

  • Challenging Purifications: The presence of side products and the need to remove coupling agents often necessitate column chromatography, which is not ideal for large-scale production.[7]

These limitations have driven the search for more efficient, safer, and greener synthetic routes.

Strategic Approaches to the Asymmetric Synthesis of the Core (S)-β-Amino Alcohol Moiety

The synthesis of the chiral β-amino alcohol core is the lynchpin of any efficient Mirabegron synthesis. Novel approaches have focused on creating this stereocenter with high selectivity and efficiency, moving away from a reliance on the chiral pool.

Asymmetric Hydrogenation of α-Amino Ketones

Asymmetric hydrogenation is a powerful tool for the enantioselective reduction of ketones. In the context of Mirabegron synthesis, this would involve the reduction of a prochiral α-amino ketone precursor.

Causality Behind Experimental Choices: The choice of catalyst is paramount in achieving high enantioselectivity. Chiral ruthenium and rhodium complexes with bisphosphine ligands are widely used for the asymmetric hydrogenation of ketones.[8] The success of this approach hinges on the ability of the catalyst to differentiate between the two prochiral faces of the ketone carbonyl. This is typically achieved through steric and electronic interactions between the substrate and the chiral ligand framework. The solvent and reaction conditions (temperature, pressure) are also critical parameters that need to be optimized to maximize both conversion and enantiomeric excess.

Experimental Protocol: Asymmetric Hydrogenation of a Phenacyl Succinimide Precursor

This protocol is adapted from a general method for the synthesis of 2-amino-1-phenylethanol derivatives.[9]

  • Substrate Preparation: Phenacyl chloride is reacted with succinimide to form the succinimido acetophenone precursor.

  • Hydrogenation: The succinimido acetophenone (1 equivalent) is dissolved in a suitable solvent (e.g., methanol). A chiral ruthenium complex (e.g., Ru(II)/chiral diamine complex, 0.01-0.1 mol%) and a base (e.g., potassium tert-butoxide) are added to the solution.

  • Reaction: The mixture is hydrogenated in a high-pressure reactor under hydrogen gas (10-50 atm) at a controlled temperature (e.g., 50°C) until the reaction is complete (monitored by HPLC).

  • Work-up and Hydrolysis: The catalyst is removed by filtration. The solvent is evaporated, and the resulting chiral succinimido alcohol is hydrolyzed with a mild base (e.g., aqueous sodium carbonate) to yield the desired (R)-2-amino-1-phenylethanol intermediate.

G cluster_0 Asymmetric Hydrogenation Workflow Prochiral Ketone Prochiral Ketone Hydrogenation Hydrogenation Prochiral Ketone->Hydrogenation Chiral Ru/Rh Catalyst Chiral Ru/Rh Catalyst Chiral Ru/Rh Catalyst->Hydrogenation Chiral Alcohol Intermediate Chiral Alcohol Intermediate Hydrogenation->Chiral Alcohol Intermediate Hydrolysis Hydrolysis Chiral Alcohol Intermediate->Hydrolysis (R)-2-amino-1-phenylethanol (R)-2-amino-1-phenylethanol Hydrolysis->(R)-2-amino-1-phenylethanol

Caption: Asymmetric hydrogenation workflow.

Biocatalytic Approaches: The Rise of Enzymatic Reductions

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods.[10] Ketoreductases (KREDs) are enzymes that can reduce ketones to alcohols with exceptional enantio- and regioselectivity under mild conditions (room temperature and atmospheric pressure in aqueous media).

Advantages of Biocatalysis in Green Chemistry:

  • High Selectivity: KREDs can often provide enantiomeric excesses (>99%) that are difficult to achieve with chemical catalysts.

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in water at or near room temperature, reducing energy consumption and the need for harsh reagents.

  • Environmental Sustainability: Enzymes are biodegradable and non-toxic.

Screening and Engineering of Ketoreductases: A wide range of commercially available KREDs can be screened to identify an enzyme with the desired activity and stereoselectivity for a specific substrate. Furthermore, modern protein engineering techniques, such as directed evolution, can be used to improve the performance of a KRED, enhancing its stability, activity, and selectivity for non-natural substrates.[6][11]

Detailed Protocol for a Biocatalytic Reduction of 2-Chloroacetophenone

This protocol is based on the use of a ketoreductase for the synthesis of a chiral halohydrin, a key precursor to the β-amino alcohol.[12]

  • Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., potassium phosphate buffer, pH 7.0) is prepared containing glucose (for cofactor regeneration), NADP+, and a glucose dehydrogenase (GDH).

  • Enzyme Addition: The selected ketoreductase (as a lyophilizate or in a whole-cell system) is added to the buffer solution.

  • Substrate Addition: 2-Chloroacetophenone, a precursor to the α-amino ketone, is dissolved in a co-solvent (e.g., isopropanol) and added to the reaction mixture.

  • Reaction: The mixture is stirred at a controlled temperature (e.g., 30°C) and pH. The reaction progress is monitored by HPLC.

  • Work-up and Amination: Upon completion, the mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to yield (R)-2-chloro-1-phenylethanol. This intermediate can then be converted to (R)-2-amino-1-phenylethanol by reaction with a source of ammonia.

G cluster_1 Biocatalytic Reduction Cycle Prochiral Ketone Prochiral Ketone KRED KRED Prochiral Ketone->KRED Substrate Chiral Alcohol Chiral Alcohol KRED->Chiral Alcohol Product NADP+ NADP+ KRED->NADP+ GDH GDH NADP+->GDH NADPH NADPH NADPH->KRED Cofactor GDH->NADPH Gluconolactone Gluconolactone GDH->Gluconolactone Glucose Glucose Glucose->GDH

Caption: KRED-catalyzed reduction with cofactor regeneration.

Novel Strategies for the Construction of the 2-Aminothiazole Moiety and Final Coupling

Convergent vs. Linear Synthetic Designs

The synthesis of Mirabegron is inherently convergent, which is generally more efficient for complex molecules than a linear approach. In a convergent synthesis, different fragments of the molecule are prepared separately and then joined together in the final stages. This strategy allows for higher overall yields and greater flexibility.

G cluster_0 Convergent Synthesis cluster_1 Linear Synthesis A Precursor A C Intermediate 1 A->C B Precursor B B->C G Final Product C->G D Precursor C F Intermediate 2 D->F E Precursor D E->F F->G H Starting Material I Step 1 H->I J Step 2 I->J K Step 3 J->K L Final Product K->L

Caption: Convergent vs. Linear Synthesis.

Recent Innovations in Thiazole Ring Formation

The Hantzsch thiazole synthesis, the reaction of an α-haloketone with a thioamide, is a classic and reliable method for constructing the 2-aminothiazole ring system.[13] However, this reaction can be slow and may require harsh conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful technique to accelerate organic reactions.[14] For the Hantzsch synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner products.[15][16]

Experimental Protocol: Microwave-Assisted Hantzsch Thiazole Synthesis

This is a general protocol for the microwave-assisted synthesis of 2-aminothiazole derivatives.[6]

  • Reactant Mixture: An appropriate α-haloketone (1 equivalent) and thiourea (1.1 equivalents) are mixed in a microwave-safe vessel. A small amount of a high-boiling point solvent like ethanol or a green solvent system like PEG-400 and water can be used.[16]

  • Microwave Irradiation: The vessel is sealed and subjected to microwave irradiation at a set temperature (e.g., 80-120°C) for a short period (e.g., 5-30 minutes).

  • Work-up: After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration, washed, and dried.

Optimized Coupling and Final Deprotection Steps

The final coupling of the chiral β-amino alcohol and the 2-aminothiazole acetic acid is a critical step. Traditional methods often use carbodiimide coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like hydroxybenzotriazole (HOBt). While effective, these reagents can be expensive and generate byproducts that are difficult to remove.

Flow Chemistry for Amide Reduction: Continuous flow chemistry offers significant advantages in terms of safety, efficiency, and scalability for hazardous reactions like amide reductions using borane complexes.[8][9][13] A study has demonstrated the successful continuous-flow reduction of a Mirabegron precursor using a BH3-dimethylsulfide complex in 2-methyltetrahydrofuran (a greener solvent alternative). This approach allows for precise control over reaction temperature and residence time, minimizing side reactions and enabling the safe handling of pyrophoric reagents.[17][18]

Reagent/ConditionTraditional BatchContinuous Flow
Reducing Agent Borane-THFBH3-DMS
Solvent THF, DMI2-MeTHF
Temperature 0°C to refluxPrecise control (e.g., 25-100°C)
Safety Handling of large volumes of pyrophoric reagentsSmall reaction volume, better heat dissipation
Scalability LimitedEasily scalable by extending run time

Comparative Analysis of Synthetic Routes

The choice of a synthetic route for industrial production is a multi-faceted decision that balances efficiency, cost, safety, and environmental impact. Green chemistry metrics provide a quantitative way to assess and compare different routes.

Process Mass Intensity (PMI) and Atom Economy

Atom Economy (AE) is a measure of how many atoms from the reactants are incorporated into the final product.[5] It is a theoretical value that highlights the inherent efficiency of a reaction.

Process Mass Intensity (PMI) is a more practical metric that considers all materials used in a process, including solvents, reagents, and water for work-up and cleaning, relative to the mass of the final product.[11][19] The pharmaceutical industry has a notoriously high PMI, often exceeding 100, meaning over 100 kg of waste is generated for every 1 kg of API.[20]

RouteKey FeaturesAdvantagesDisadvantagesEstimated PMI
Traditional (Chiral Pool) (R)-styrene oxide or (R)-mandelic acid start, EDCI couplingWell-establishedExpensive/hazardous reagents, high wasteHigh (>100)
Asymmetric Hydrogenation Catalytic enantioselective ketone reductionPotentially high yield and ee, avoids chiral poolRequires high-pressure equipment, catalyst costModerate
Biocatalytic Route KRED-catalyzed reductionHigh enantioselectivity, mild conditions, greenEnzyme cost and stability, process development timeLow to Moderate
Flow Chemistry/Microwave Modern manufacturing technologiesHigh efficiency, safety, scalabilityInitial equipment investmentPotentially Low
Enantiomeric Purity and Yield

The ultimate goal of any synthesis of this compound is to produce the API with high enantiomeric purity (typically >99.5% ee) and in a high overall yield. Biocatalytic methods and asymmetric hydrogenation have the potential to deliver the highest enantioselectivity for the key chiral intermediate.

Future Perspectives and Conclusion

The synthesis of this compound is a testament to the evolution of pharmaceutical manufacturing. While traditional routes have successfully supplied the market, the future lies in the adoption of greener and more efficient technologies.

Emerging Synthetic Technologies:

  • Directed Evolution of Enzymes: Continued advances in protein engineering will lead to the development of highly robust and selective enzymes for key transformations in the Mirabegron synthesis.

  • Telescoping and End-to-End Continuous Manufacturing: Integrating multiple synthetic steps into a continuous flow process, with in-line analysis and purification, will further reduce waste, cost, and manufacturing footprint.

  • AI and Machine Learning: Predictive algorithms can be used to optimize reaction conditions and identify novel, more efficient synthetic routes.

The Path Towards a More Sustainable Synthesis: The ideal synthesis of this compound would start from simple, achiral starting materials and utilize catalytic (ideally biocatalytic) methods for all key bond-forming and stereocenter-setting steps in a continuous, automated process. This would not only minimize the environmental impact but also reduce the cost of this important medication. By embracing the principles of green chemistry and innovative technologies, the pharmaceutical industry can continue to improve the synthesis of complex molecules like Mirabegron.

References

(S)-Mirabegron as a Chiral Impurity in Drug Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Mirabegron, marketed as an extended-release tablet, is a selective β3-adrenergic receptor agonist indicated for the treatment of overactive bladder (OAB)[1][2]. The active pharmaceutical ingredient (API) is the (R)-enantiomer. Consequently, its mirror image, (S)-Mirabegron, is considered a chiral impurity that must be rigorously controlled.[3] This technical guide provides an in-depth analysis of this compound, addressing its pharmacological significance, origins during synthesis, and the critical analytical methodologies required for its separation and quantification. Furthermore, it outlines robust control strategies and discusses the regulatory framework governing such impurities, offering a comprehensive resource for researchers and professionals in drug development and quality control.

Introduction: The Imperative of Chirality in Mirabegron

Mirabegron's therapeutic effect is derived from the specific three-dimensional arrangement of the (R)-enantiomer, which selectively activates β3-adrenergic receptors in the bladder's detrusor muscle.[2][4][5] This activation leads to muscle relaxation, thereby increasing bladder capacity and alleviating the symptoms of OAB.[2][4][5]

The stereoisomer, this compound, is the unwanted enantiomer, often referred to as the distomer. While the specific pharmacological and toxicological profiles of this compound are not as extensively detailed in public literature as the active (R)-enantiomer, the principles of stereochemistry in drug action necessitate its strict control.[6] Differences in in-vivo pharmacological activity between enantiomers are common, and the presence of an unwanted enantiomer can potentially lead to reduced efficacy, different pharmacological effects, or unforeseen toxicity.[6] Therefore, controlling the enantiomeric purity of Mirabegron is critical for ensuring its safety and efficacy.[3]

The challenge lies in the fact that the (S)-impurity can be introduced from chiral starting materials or formed during the synthesis and follows the same reaction pathway as the desired (R)-enantiomer, making its removal and control a significant process chemistry challenge.[3]

Synthetic Origins of the this compound Impurity

The asymmetric center in Mirabegron is located at the carbon atom bearing the hydroxyl group. The introduction of this chiral center is a critical step in the synthesis. Several synthetic routes to Mirabegron have been published, often starting from chiral precursors.[7]

The primary source of the this compound impurity is the enantiomeric impurity present in the chiral starting materials. For instance, if a synthesis route begins with (R)-styrene oxide or D-mandelic acid, any (S)-enantiomer present in these starting materials will be carried through the synthetic sequence to yield this compound in the final API.

Another potential source is racemization, where the chiral center loses its stereochemical integrity. This can occur under harsh reaction conditions, such as elevated temperatures or strongly acidic or basic environments, although this is less commonly cited for Mirabegron's known synthetic pathways.[8]

Control at the Source: The most effective strategy for minimizing the this compound impurity is to use highly enantiomerically pure starting materials. Rigorous quality control of these raw materials, using the analytical techniques described below, is the first and most critical control point.

Analytical Methodologies for Chiral Separation and Quantification

Effective control of this compound is predicated on the availability of robust and validated analytical methods capable of separating and quantifying the two enantiomers with high sensitivity and resolution. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the principal techniques employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for enantiomeric purity determination in the pharmaceutical industry. The separation relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Causality of Method Parameters:

  • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® series), are highly effective for separating a wide range of chiral compounds, including Mirabegron enantiomers.[9] These phases create a chiral environment through their helical polymer structure, allowing for differential interactions (e.g., hydrogen bonding, dipole-dipole, steric hindrance) with the enantiomers.

  • Mobile Phase: A typical mobile phase consists of a non-polar solvent like hexane or heptane mixed with an alcohol modifier such as isopropanol or ethanol. The alcohol modifier is crucial for modulating retention and enantioselectivity.

  • Additive: A small amount of an amine additive (e.g., diethylamine, DEA) is often required to improve peak shape. Mirabegron is a basic compound, and the amine additive suppresses the interaction of the analyte's amine groups with residual acidic silanol groups on the silica support of the CSP, thereby reducing peak tailing.

Experimental Protocol: Chiral HPLC Method

ParameterConditionRationale
Column Chiralpak AY-H (or similar amylose-based CSP)Proven selectivity for Mirabegron enantiomers.[9]
Dimensions 250 mm x 4.6 mm, 5 µmStandard analytical dimensions for good resolution and efficiency.
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Balances retention time and enantiomeric resolution. DEA ensures sharp, symmetrical peaks.
Flow Rate 1.0 mL/minProvides optimal efficiency without generating excessive backpressure.
Column Temp. 25 °CEnsures reproducible retention times and selectivity.
Detection UV at 247 nm or 250 nm[9][10]Wavelength at which Mirabegron exhibits strong absorbance.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Sample Prep. Dissolve sample in mobile phase to ~0.5 mg/mLEnsures compatibility with the chromatographic system.
Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in speed and environmental impact.[11][12][13] SFC uses supercritical carbon dioxide as the main mobile phase component, which has low viscosity and high diffusivity, allowing for much faster separations.[12][14]

Advantages for Mirabegron Analysis:

  • Speed: Analysis times are typically 3-5 times shorter than with HPLC.[14]

  • Green Chemistry: The primary mobile phase component, CO2, is non-toxic and readily available, significantly reducing organic solvent consumption.[13][14]

  • Efficiency: The properties of supercritical fluids often lead to higher chromatographic efficiency and sharper peaks.[11]

Experimental Protocol: Chiral SFC Method

ParameterConditionRationale
Column Chiralpak AY-H (or similar amylose/cellulose CSP)Polysaccharide CSPs are also the standard for chiral SFC.
Dimensions 150 mm x 4.6 mm, 3 µmShorter columns with smaller particles can be used due to lower backpressure.
Mobile Phase Supercritical CO2 / Methanol (70:30, v/v)Methanol is a common polar modifier in SFC to control retention.
Flow Rate 3.0 mL/minHigher flow rates are achievable in SFC, leading to faster analysis.[12]
Back Pressure 150 barMaintained to ensure the CO2 remains in a supercritical state.
Column Temp. 40 °CTemperature is a key parameter for controlling fluid density and selectivity.
Detection UV at 247 nmSame principle as HPLC.
Sample Prep. Dissolve sample in Methanol to ~0.5 mg/mLSample should be dissolved in the modifier or a compatible solvent.
Method Validation

Any analytical method used for impurity control must be validated according to ICH Q2(R1) guidelines to ensure its reliability. This is a self-validating system that proves the method is fit for its intended purpose.

Key Validation Parameters:

ParameterDescriptionTypical Acceptance Criteria for an Impurity Method
Specificity Ability to assess the analyte unequivocally in the presence of other components (e.g., the main enantiomer).The peak for this compound should be well-resolved from the (R)-Mirabegron peak.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Typically S/N ≥ 3.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be determined with suitable precision and accuracy.Typically S/N ≥ 10; RSD ≤ 10%. The LOQ must be at or below the reporting threshold (e.g., 0.05%).
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99 over a range from LOQ to ~120% of the specification limit.
Accuracy The closeness of test results to the true value.Recovery of 80-120% for spiked samples at different concentration levels.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly.RSD ≤ 5% for repeatability (intra-day) and intermediate precision (inter-day).
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.Resolution and quantification remain acceptable with minor changes in flow rate, temperature, mobile phase composition.

Visualization of the Control Workflow

The following diagram illustrates the integrated workflow for identifying, quantifying, and controlling the this compound chiral impurity throughout the drug development and manufacturing process.

Control_Workflow Workflow for this compound Impurity Control cluster_Synthesis Synthesis & Process Control cluster_Analysis Analytical Characterization cluster_Purification_Release Purification & Release Start Chiral Starting Material ((R)-form) QC_Start QC Analysis: Enantiomeric Purity Start->QC_Start Sample Synthesis Multi-step Synthesis QC_Start->Synthesis Release if (S)-form < Limit API Crude (R)-Mirabegron API Synthesis->API Purification Purification/ Crystallization API->Purification Process Method_Dev Chiral Method Development (HPLC/SFC) Method_Val Method Validation (ICH Q2(R1)) Method_Dev->Method_Val Validate Routine_Test Routine IPC/Final QC Testing Method_Val->Routine_Test Implement Final_API Final (R)-Mirabegron Drug Substance Purification->Final_API Final_API->Routine_Test Sample for QC Release Release to Formulation Final_API->Release Meets Spec

Caption: Workflow for this compound Impurity Control.

Regulatory Landscape and Control Strategy

The control of impurities in new drug substances is governed by the International Council for Harmonisation (ICH) guideline Q3A(R2).[15][16][17] This guideline establishes thresholds for reporting, identifying, and qualifying impurities.

ICH Q3A(R2) Thresholds:

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
*TDI = Total Daily Intake

Given that the maximum recommended dose of Mirabegron is 50 mg per day, the ≤ 2 g/day thresholds apply.

  • Reporting Threshold (0.05%): Any impurity at or above this level must be reported in the regulatory submission.

  • Identification Threshold (0.10%): An impurity at or above this level must have its structure characterized. For this compound, its structure is known, so this is straightforward.

  • Qualification Threshold (0.15%): This is the critical limit. An impurity level above this threshold requires safety justification. The qualification process involves gathering and evaluating data to establish the biological safety of the impurity at the proposed level. For a chiral impurity, this could involve demonstrating that it has no significant undesirable pharmacological activity or toxicity.

A Robust Control Strategy:

A comprehensive control strategy for this compound integrates process controls and analytical testing to ensure the final drug substance consistently meets its specification.

Control_Strategy Pillars of the this compound Control Strategy center_node Final API Quality: This compound ≤ 0.15% node3 In-Process Controls (IPC) (Monitor Impurity Levels) center_node->node3 node4 Validated Analytical Methods (Chiral HPLC/SFC) center_node->node4 node5 Final API Specification (ICH Q3A(R2) Limits) center_node->node5 node1 Raw Material Control (Enantiopure Starting Material) node1->center_node node2 Process Parameter Control (Avoid Racemization) node2->center_node node6 Purification Efficacy (Crystallization) node6->center_node

Caption: Pillars of the this compound Control Strategy.

Conclusion

The management of this compound as a chiral impurity is a critical aspect of ensuring the quality, safety, and efficacy of Mirabegron drug substance. A successful strategy is built upon a fundamental understanding of its synthetic origins, the implementation of highly selective and validated analytical methods like chiral HPLC and SFC, and adherence to the stringent limits set forth by regulatory bodies like the ICH. By integrating robust process controls with rigorous analytical oversight, pharmaceutical manufacturers can confidently produce high-purity (R)-Mirabegron, delivering a safe and effective therapy to patients with overactive bladder.

References

Stereospecific Synthesis of the (S)-enantiomer of Mirabegron: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Mirabegron, a potent and selective β3-adrenergic receptor agonist, is clinically approved for the treatment of overactive bladder (OAB).[1][2] The pharmacological activity resides exclusively in the (R)-enantiomer, making the stereospecific synthesis of this chiral molecule a critical aspect of its pharmaceutical development and manufacturing. Consequently, the (S)-enantiomer is considered a chiral impurity. This technical guide provides a comprehensive overview of the core strategies for the stereospecific synthesis of the (S)-enantiomer of Mirabegron, intended for researchers, scientists, and drug development professionals. The focus is on elucidating the underlying chemical principles, justifying experimental choices, and providing detailed, actionable protocols.

Introduction: The Significance of Chirality in Mirabegron

Chirality is a fundamental concept in pharmaceutical sciences, as the three-dimensional arrangement of atoms in a drug molecule can profoundly influence its pharmacological and toxicological properties.[3] Mirabegron possesses a single stereocenter at the carbon atom bearing the hydroxyl group, leading to the existence of two enantiomers: (R)-Mirabegron and (S)-Mirabegron. The therapeutic efficacy for OAB is attributed to the (R)-enantiomer, which acts as a selective agonist of the β3-adrenergic receptors in the detrusor muscle of the bladder, leading to muscle relaxation and increased bladder capacity.[1][2] The (S)-enantiomer is pharmacologically less active and is therefore considered an impurity. Regulatory guidelines necessitate strict control over the enantiomeric purity of chiral drugs, making the development of efficient stereospecific synthetic routes paramount.

This guide will delve into established and innovative synthetic pathways to access the (S)-enantiomer of Mirabegron, providing a foundational understanding for impurity synthesis, analytical standard preparation, and the development of robust manufacturing processes for the active (R)-enantiomer.

Retrosynthetic Analysis and Key Chiral Precursors

The stereospecific synthesis of either Mirabegron enantiomer hinges on the strategic introduction of the chiral β-amino alcohol moiety. A common retrosynthetic disconnection of Mirabegron reveals two key building blocks: 2-aminothiazole-4-acetic acid and a chiral phenylethanolamine derivative. The stereochemistry of the final product is dictated by the chirality of the phenylethanolamine intermediate.

To synthesize the (S)-enantiomer of Mirabegron, the corresponding (S)-phenylethanolamine intermediate is required. The primary strategies to obtain this chiral intermediate involve:

  • Chiral Pool Synthesis: Utilizing readily available, enantiomerically pure starting materials.

  • Asymmetric Synthesis: Employing chiral catalysts or auxiliaries to induce stereoselectivity in a reaction.

  • Resolution: Separating a racemic mixture of the desired intermediate.

This guide will focus on synthetic routes that prioritize stereochemical control from an early stage.

Primary Synthetic Strategy: Nucleophilic Ring-Opening of a Chiral Epoxide

A prevalent and efficient strategy for establishing the stereocenter in Mirabegron synthesis involves the nucleophilic ring-opening of a chiral styrene oxide. To obtain the (S)-enantiomer of Mirabegron, the synthesis logically starts with (S)-styrene oxide.

Synthesis of the Key Intermediate: (S)-1-phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol

The initial step involves the reaction of (S)-styrene oxide with 4-nitrophenethylamine. This reaction proceeds via an SN2 mechanism, where the amine attacks the less sterically hindered carbon of the epoxide ring, leading to the formation of the desired β-amino alcohol with inversion of configuration at the site of attack. However, since the stereocenter is the other carbon of the epoxide, its configuration is retained.

Experimental Protocol: Synthesis of (S)-1-phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol

  • Reaction Setup: To a solution of 4-nitrophenethylamine (1.0 eq) in a suitable solvent such as isopropanol or methanol, add (S)-styrene oxide (1.1 eq).

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the desired (S)-amino alcohol.

Subsequent Transformations to this compound

Once the chiral amino alcohol intermediate is secured, the remainder of the synthesis mirrors the established routes for the (R)-enantiomer, involving the following key steps:

  • Reduction of the Nitro Group: The nitro group of the intermediate is reduced to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst in a protic solvent like methanol or ethanol under a hydrogen atmosphere.[4]

  • Amide Coupling: The resulting aniline derivative is then coupled with 2-aminothiazole-4-acetic acid. This amide bond formation is typically facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like 1-hydroxybenzotriazole (HOBt).[4][5]

  • Final Product Isolation: After the coupling reaction, an aqueous work-up followed by purification, often involving crystallization, yields the (S)-enantiomer of Mirabegron.

Causality in Experimental Choices
  • Choice of (S)-Styrene Oxide: This is the most direct approach to introduce the desired (S)-stereochemistry. The stereochemical integrity of the epoxide is crucial for the enantiomeric purity of the final product.

  • Solvent and Temperature: Isopropanol is a common solvent for the epoxide ring-opening reaction as it facilitates the reaction without significant side product formation. Reflux temperature provides the necessary activation energy for the reaction to proceed at a reasonable rate.[4]

  • Catalytic Hydrogenation: This is a clean and efficient method for nitro group reduction, often proceeding with high yields and minimal byproducts. The catalyst can be easily removed by filtration.

  • EDC/HOBt Coupling: This carbodiimide-based coupling system is widely used for amide bond formation due to its mild reaction conditions and high efficiency in minimizing racemization.[4]

Visualization of the Synthetic Pathway

Stereospecific_Synthesis_S_Mirabegron cluster_start Starting Materials cluster_intermediate Key Chiral Intermediate cluster_final_steps Final Transformations cluster_reagents Reagents & Conditions S_Styrene_Oxide (S)-Styrene Oxide Amino_Alcohol (S)-1-phenyl-2-[[2-(4-nitrophenyl)ethyl]amino]ethanol S_Styrene_Oxide->Amino_Alcohol Nitrophenethylamine 4-Nitrophenethylamine Nitrophenethylamine->Amino_Alcohol Aniline_Intermediate (S)-Amino Aniline Derivative Amino_Alcohol->Aniline_Intermediate Nitro Reduction S_Mirabegron This compound Aniline_Intermediate->S_Mirabegron Amide Coupling Ring_Opening_Conditions Isopropanol, Reflux Reduction_Conditions H2, Pd/C Coupling_Reagents 2-Aminothiazole-4-acetic acid, EDC, HOBt

Caption: Synthetic pathway to this compound via epoxide ring-opening.

Alternative Strategy: Asymmetric Reduction of a Ketone Precursor

An alternative and powerful approach to establish the chiral center is through the asymmetric reduction of a suitable ketone precursor. This method avoids the direct use of chiral starting materials like (S)-styrene oxide and instead relies on a chiral catalyst to control the stereochemical outcome.

Synthesis of the Ketone Precursor

The synthesis begins with the preparation of an α-amino ketone. This can be achieved through various synthetic routes, for instance, by the reaction of 2-bromoacetophenone with 4-nitrophenethylamine.

Enantioselective Reduction

The key step in this strategy is the asymmetric reduction of the α-amino ketone to the corresponding (S)-amino alcohol. Chiral catalysts, such as those based on ruthenium or rhodium complexes with chiral ligands (e.g., BINAP), or oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction), are highly effective for this transformation.[6][7]

Experimental Protocol: Asymmetric Reduction of an α-Amino Ketone

  • Catalyst Preparation: Prepare the chiral catalyst solution in situ or use a pre-formed catalyst as per the literature procedure for the chosen catalyst system.

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the α-amino ketone precursor in a suitable anhydrous solvent (e.g., THF, methanol).

  • Reduction: Add the chiral catalyst solution to the ketone solution. Introduce the reducing agent (e.g., borane-THF complex for CBS reduction, or hydrogen gas for catalytic hydrogenation) at a controlled temperature (often sub-ambient to enhance enantioselectivity).

  • Monitoring and Work-up: Monitor the reaction by TLC or HPLC. Once the reaction is complete, quench the reaction carefully (e.g., with methanol for borane reductions).

  • Isolation and Purification: Perform an appropriate aqueous work-up to remove the catalyst and other reagents. The crude product is then purified by column chromatography or crystallization to yield the enantiomerically enriched (S)-amino alcohol.

The subsequent steps to convert the (S)-amino alcohol to this compound would follow the same sequence as described in section 3.2.

Rationale for Method Selection
  • Catalyst Control: This approach offers flexibility as the choice of the chiral catalyst and its ligand determines the stereochemical outcome. Both (R) and (S) enantiomers can be accessed by simply changing the chirality of the catalyst.

  • Enantiomeric Excess: Modern asymmetric reduction methods can provide very high enantiomeric excess (ee), often exceeding 99%.

  • Atom Economy: Catalytic methods are generally more atom-economical compared to the use of chiral auxiliaries.

Visualization of the Asymmetric Reduction Pathway

Asymmetric_Reduction_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product cluster_reagents Reagents & Conditions Bromoacetophenone 2-Bromoacetophenone Amino_Ketone α-Amino Ketone Bromoacetophenone->Amino_Ketone Nitrophenethylamine 4-Nitrophenethylamine Nitrophenethylamine->Amino_Ketone Amino_Alcohol (S)-Amino Alcohol Amino_Ketone->Amino_Alcohol Asymmetric Reduction S_Mirabegron This compound Amino_Alcohol->S_Mirabegron Further Steps Alkylation_Conditions Base Asymmetric_Reduction Chiral Catalyst, Reducing Agent Final_Steps Reduction, Amide Coupling

Caption: Pathway to this compound via asymmetric ketone reduction.

Data Summary and Comparison

ParameterEpoxide Ring-OpeningAsymmetric Ketone Reduction
Chiral Source (S)-Styrene OxideChiral Catalyst
Key Step SN2 ring-openingEnantioselective reduction
Stereocontrol Substrate-controlledCatalyst-controlled
Typical ee >98% (dependent on starting material)>99% (catalyst dependent)
Advantages Direct, well-establishedFlexible (access to both enantiomers), high ee
Considerations Availability and cost of enantiopure epoxideCatalyst cost and optimization

Conclusion

The stereospecific synthesis of the (S)-enantiomer of Mirabegron is readily achievable through well-defined synthetic strategies. The choice between utilizing a chiral precursor like (S)-styrene oxide or employing an asymmetric catalytic reduction depends on factors such as the availability and cost of starting materials, desired scale of synthesis, and the required level of enantiomeric purity. The methodologies outlined in this guide provide a robust framework for the synthesis of this important chiral molecule, which is essential for analytical reference, impurity profiling, and a deeper understanding of the structure-activity relationships of Mirabegron.

References

Methodological & Application

Application Note: Development and Validation of Analytical Methods for (S)-Mirabegron

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical method development for Mirabegron, with a specific focus on the enantioselective quantification of its (S)-enantiomer, a critical chiral impurity. Mirabegron, the (R)-enantiomer, is a potent β3-adrenoceptor agonist used to treat overactive bladder.[1][2] Controlling the stereoisomeric purity is mandated by regulatory agencies to ensure the safety and efficacy of the final drug product. This application note details three distinct, validated analytical protocols: a chiral High-Performance Liquid Chromatography (HPLC) method for determining enantiomeric purity, a Reverse-Phase HPLC (RP-HPLC) method for assay and achiral impurity profiling, and a sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for bioanalytical applications. The causality behind experimental choices, detailed step-by-step protocols, and validation summaries are provided to guide researchers in the pharmaceutical industry.

Introduction and Strategic Overview

Mirabegron's therapeutic activity resides exclusively in the (R)-enantiomer.[1] The (S)-enantiomer is considered a process-related impurity that must be monitored and controlled within strict limits as defined by regulatory bodies like the International Council for Harmonisation (ICH).[1][3][4] Therefore, a robust analytical strategy must be capable of distinguishing between the enantiomers, quantifying the active pharmaceutical ingredient (API), and detecting any other process-related or degradation impurities.

The selection of an appropriate analytical technique is dictated by the analytical objective. The logical workflow for method selection is outlined below.

G start Analytical Objective for Mirabegron obj1 Determine Enantiomeric Purity (Quantify S-Mirabegron Impurity) start->obj1 Is the goal chiral separation? obj2 Assay and Chemical Purity (Quantify Total Mirabegron & Other Impurities) start->obj2 Is the goal assay/purity? obj3 Quantify in Biological Matrix (e.g., Plasma for PK Studies) start->obj3 Is the goal bioanalysis? meth1 Chiral HPLC / UPLC obj1->meth1 meth2 Achiral RP-HPLC / UPLC obj2->meth2 meth3 LC-MS/MS obj3->meth3

Caption: Method Selection Workflow for Mirabegron Analysis.

Physicochemical Properties of Mirabegron

A thorough understanding of Mirabegron's physicochemical properties is fundamental to rational method development. These properties dictate the choice of solvents, mobile phase pH, column chemistry, and detection parameters.

PropertyValueSignificance for Method DevelopmentSource
Molecular Formula C₂₁H₂₄N₄O₂SDefines the molecular weight (396.5 g/mol ) for mass spectrometry.[5]
pKa pKa₁: 4.2 (thiazole moiety)pKa₂: 8.0 (secondary amine)Critical for selecting a mobile phase pH that ensures consistent ionization and good peak shape. For RP-HPLC, a pH around 2.5-3.5 or >9 is ideal.[6]
Solubility Poorly soluble in water; soluble in methanol, DMSO, ethanol.Methanol is a suitable solvent for preparing standard and sample solutions for HPLC analysis. DMSO may be required for initial stock solutions.[7][8][9]
UV Absorbance (λmax) ~250 - 251 nmOptimal wavelength for detection in HPLC-UV methods, providing high sensitivity.[9][10]

Protocol 1: Chiral Separation for Enantiomeric Purity

Objective: To separate and quantify (S)-Mirabegron from the (R)-Mirabegron API. This method is crucial for quality control in bulk drug and finished product manufacturing.

Rationale: The separation of enantiomers requires a chiral environment. This is achieved using a Chiral Stationary Phase (CSP) that exhibits differential interactions with the two enantiomers. Polysaccharide-based CSPs, such as those coated with amylose or cellulose derivatives, have proven highly effective for a wide range of chiral compounds, including Mirabegron.[11][12] A normal-phase mobile system is often employed to enhance the specific hydrogen bonding, π-π, and steric interactions necessary for chiral recognition on these columns. The addition of a small amount of a basic modifier like diethylamine (DEA) is essential to prevent peak tailing by interacting with residual acidic sites on the silica support and ensuring the basic amine of Mirabegron is in a suitable state.[12][13]

Detailed Protocol:

  • Instrumentation:

    • HPLC or UPLC system with UV/PDA detector.

  • Chromatographic Conditions:

    • Column: Chiralpak AY-H, 5 µm, 250 x 4.6 mm (or equivalent amylose tris-(5-chloro-2-methylphenyl carbamate) CSP).[11][12]

    • Mobile Phase: n-Hexane : Ethanol : Diethylamine (55 : 45 : 0.1, v/v/v).[11][12]

    • Flow Rate: 1.0 mL/min.[12]

    • Column Temperature: 35°C.[12]

    • Detection Wavelength: 254 nm.[11][12]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Solvent (Diluent): Mobile Phase.

    • Standard Stock Solution: Accurately weigh and dissolve Mirabegron reference standard in the diluent to obtain a concentration of 1.0 mg/mL.

    • Working Standard Solution (for System Suitability): Use a resolution standard containing both (R)- and this compound or a sample known to contain the (S)-impurity.

    • Sample Solution: Prepare the test sample (e.g., bulk drug) at a concentration of 1.0 mg/mL in the diluent.

  • System Suitability Test (SST):

    • Inject the resolution standard six times.

    • Acceptance Criteria:

      • The resolution between the (S)- and (R)-Mirabegron peaks must be ≥ 1.5.

      • The tailing factor for the (R)-Mirabegron peak should be ≤ 2.0.

      • The relative standard deviation (RSD) for the peak area of (R)-Mirabegron should be ≤ 2.0%.

  • Analysis and Calculation:

    • Inject the blank (diluent), followed by the standard and sample solutions.

    • The enantiomeric purity is calculated by expressing the area of the this compound peak as a percentage of the total area of both enantiomer peaks.

    % this compound = [Area(S) / (Area(S) + Area(R))] * 100

Protocol 2: Achiral Assay and Impurity Profiling by RP-HPLC

Objective: To determine the overall purity of Mirabegron and quantify its content (assay) in a sample, separating it from process-related impurities and potential degradants.

Rationale: Reverse-phase chromatography on a C18 stationary phase is the workhorse method for pharmaceutical purity analysis. It effectively separates compounds based on their hydrophobicity. For Mirabegron, which contains basic functional groups, controlling the mobile phase pH is critical to achieve symmetrical peak shapes. By setting the pH to 4.5, well below the pKa of the secondary amine (8.0) and slightly above the pKa of the thiazole moiety (4.2), a consistent state of ionization is maintained, leading to robust and reproducible chromatography.[6][14] A gradient elution, starting with a higher aqueous content and moving to a higher organic content, is employed to ensure that both polar and non-polar impurities are effectively eluted and resolved from the main Mirabegron peak.[14]

Detailed Protocol:

  • Instrumentation:

    • HPLC or UPLC system with UV/PDA detector.

  • Chromatographic Conditions:

    • Column: Puratis C18, 5 µm, 250 x 4.6 mm (or equivalent L1 column).[14]

    • Mobile Phase A: 20 mM Ammonium acetate, pH adjusted to 4.5 with acetic acid.[14]

    • Mobile Phase B: Methanol.[14]

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 80% B

      • 20-25 min: 80% B

      • 25-26 min: 80% to 30% B

      • 26-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.[14]

    • Detection Wavelength: 247 nm.[14]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Solvent (Diluent): Methanol:Water (50:50, v/v).

    • Standard Solution (Assay): Prepare a standard solution of Mirabegron at approximately 100 µg/mL.

    • Sample Solution (Assay): Prepare the test sample to a target concentration of 100 µg/mL.

    • Sample Solution (Impurities): Prepare a more concentrated sample solution (e.g., 1.0 mg/mL) to ensure detection of impurities at the 0.1% level.

  • System Suitability Test (SST):

    • Inject the standard solution five times.

    • Acceptance Criteria:

      • The tailing factor for the Mirabegron peak should be ≤ 2.0.

      • The theoretical plates for the Mirabegron peak should be ≥ 2000.

      • The RSD for the peak area and retention time should be ≤ 2.0%.

  • Analysis and Calculation:

    • Assay: Compare the peak area of the main peak in the sample chromatogram to that of the standard solution.

    • Impurity Profiling: Calculate the percentage of each impurity using area normalization, assuming a relative response factor of 1.0 if not otherwise determined.

Protocol 3: Bioanalytical Quantification by UPLC-MS/MS

Objective: To accurately and precisely quantify Mirabegron concentrations in a complex biological matrix, such as human or rat plasma, for pharmacokinetic studies.

Rationale: UPLC-MS/MS is the definitive technique for bioanalysis due to its exceptional sensitivity and selectivity. A short UPLC column with sub-2 µm particles provides rapid analysis times and high resolution.[15] Sample preparation is critical to remove proteins and phospholipids that can interfere with the analysis and damage the instrument. Protein precipitation with acetonitrile is a fast and effective method for Mirabegron.[11][15] Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated parent ion ([M+H]⁺) of Mirabegron in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This highly specific transition (e.g., m/z 397.3 → 379.6) ensures that only the analyte of interest is detected, even at very low concentrations.[15][16] An internal standard (IS), such as Tolterodine, is used to correct for variations in sample processing and instrument response.

G s1 1. Plasma Sample (with Internal Standard) s2 2. Add Acetonitrile (Protein Precipitation) s1->s2 s3 3. Vortex & Centrifuge s2->s3 s4 4. Collect Supernatant s3->s4 s5 5. Inject into UPLC-MS/MS System s4->s5

Caption: Bioanalytical Sample Preparation Workflow.

Detailed Protocol:

  • Instrumentation:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic and MS Conditions:

ParameterSetting
Column UPLC BEH C18, 1.7 µm, 50 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.35 mL/min
Analysis Time < 3 minutes (with gradient)
Ionization Mode ESI Positive
MRM Transition (Mirabegron) m/z 397.3 → 379.6
MRM Transition (IS: Tolterodine) m/z 326.4 → 121.0

Source for parameters:[11][15][16]

  • Sample Preparation:

    • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the Internal Standard working solution.

    • Add 300 µL of acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Carefully transfer the supernatant to an HPLC vial for analysis.

  • Calibration and Quality Control:

    • Prepare a calibration curve by spiking blank plasma with known concentrations of Mirabegron (e.g., 5-2500 ng/mL).[11][15]

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

  • Analysis and Calculation:

    • Analyze the samples, bracketing them with calibration standards and QCs.

    • Quantify by calculating the peak area ratio of the analyte to the internal standard and interpolating the concentration from the weighted linear regression of the calibration curve.

Method Validation Summary

All developed methods must be validated according to ICH Q2(R1) guidelines for pharmaceutical analysis or FDA/EMA guidelines for bioanalytical methods.[15][17][18] The goal is to demonstrate that the method is suitable for its intended purpose.

ParameterAcceptance Criteria
Specificity/Selectivity No interference from blank, placebo, or related substances at the retention time of the analyte.
Linearity Correlation coefficient (r²) ≥ 0.99.[11]
Accuracy % Recovery typically within 98.0-102.0% for drug substance and 90-110% for impurities.[14]
Precision (RSD) Repeatability and Intermediate Precision RSD ≤ 2.0% for assay; ≤ 10.0% for impurities.
Limit of Detection (LOD) Signal-to-Noise ratio of ~3:1.
Limit of Quantitation (LOQ) Signal-to-Noise ratio of ~10:1; must be accurate and precise.
Robustness Method performance is unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, temp ±2°C).[14]

Conclusion

The analytical control of this compound is a critical aspect of ensuring the quality and safety of Mirabegron drug products. This application note provides three robust and validated protocols tailored to specific analytical objectives: chiral HPLC for enantiomeric purity, RP-HPLC for chemical purity and assay, and UPLC-MS/MS for bioanalytical quantification. By understanding the scientific rationale behind the method parameters, researchers can successfully implement, adapt, and validate these methods for their specific needs in a regulated environment.

References

Application Note: A Robust Chiral HPLC Method for the Enantioselective Separation of (S)-Mirabegron

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Mirabegron, the active pharmaceutical ingredient in treatments for overactive bladder, is a chiral molecule administered as the (R)-enantiomer.[1] The opposite enantiomer, (S)-Mirabegron, is considered a chiral impurity and its level is strictly controlled by regulatory bodies.[2] This application note presents a highly reliable and validated High-Performance Liquid Chromatography (HPLC) method for the enantioselective separation of this compound from its therapeutic counterpart, (R)-Mirabegron. The described method utilizes a phenylcarbamate-β-cyclodextrin-based chiral stationary phase, which provides excellent resolution and peak shape, making it suitable for routine quality control in pharmaceutical development and manufacturing.

Introduction: The Imperative of Chiral Purity

Many therapeutic agents are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer (the eutomer) is responsible for the desired pharmacological effect, while the other (the distomer) may be inactive or, in some cases, contribute to adverse effects.[1] Mirabegron is a selective β-3 adrenergic receptor agonist where the (R)-enantiomer is the pharmacologically active form.[1][2] Consequently, regulatory agencies like the European Pharmacopoeia mandate strict limits on the (S)-enantiomer impurity, often not more than 0.2%.

Achieving robust separation of these enantiomers is a critical analytical challenge. Chiral molecules have identical physical properties in a non-chiral environment, making their separation impossible with standard reversed-phase HPLC. The solution lies in creating a chiral environment, most commonly by using a Chiral Stationary Phase (CSP). The CSP interacts diastereomerically with the enantiomers, leading to differential retention times and enabling their separation and quantification.

This guide details a method based on a phenylcarbamate-β-cyclodextrin CSP, which has demonstrated superior enantiorecognition for Mirabegron compared to other cyclodextrin-based columns.[1][3][4] The mechanism involves interactions between the analyte and the phenylcarbamate groups on the cyclodextrin structure, resulting in effective chiral discrimination.[1][3]

Chiral Separation Workflow

The overall process for determining the enantiomeric purity of a Mirabegron sample is outlined below. This workflow ensures that each step, from sample preparation to data analysis, is conducted with precision to guarantee a reliable and reproducible result.

Chiral HPLC Workflow for Mirabegron cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_results Phase 3: Results SamplePrep Sample Preparation (Dissolution in Mobile Phase) MobilePhase Mobile Phase Preparation (Methanol/Water/DEA) HPLC_Setup HPLC System Setup (Column Equilibration) MobilePhase->HPLC_Setup Injection Sample Injection HPLC_Setup->Injection Separation Chromatographic Separation (Chiral CD-Ph Column) Injection->Separation Detection Data Acquisition (UV Detection) Separation->Detection Integration Peak Integration & Identification Detection->Integration Calculation Purity Calculation (% this compound) Integration->Calculation

Caption: Workflow for this compound enantiomeric purity analysis.

Experimental Protocol

This protocol provides a detailed, step-by-step methodology for the chiral separation of Mirabegron enantiomers.

Materials and Reagents
  • Mirabegron Reference Standard (R/S mixture or separate enantiomers): For method development and peak identification.

  • Mirabegron Sample: Active Pharmaceutical Ingredient (API) or crushed tablets.

  • Methanol (HPLC Grade): Fisher Scientific or equivalent.

  • Water (HPLC Grade): Milli-Q® or equivalent.

  • Diethylamine (DEA), HPLC Grade: Sigma-Aldrich or equivalent.

Instrumentation and Chromatographic Conditions

The selection of a phenylcarbamate-β-cyclodextrin CSP is critical for this separation.[1][3] The mobile phase is buffered with a small amount of diethylamine, a common practice for basic analytes like Mirabegron to minimize peak tailing by masking active silanol sites on the silica support. The elevated column temperature enhances efficiency and reduces analysis time.[3][4]

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II or equivalent system with UV/DAD detector
Chiral Column Chiral CD-Ph, 5 µm, 4.6 x 250 mm (or equivalent phenylcarbamate-β-cyclodextrin CSP)
Mobile Phase Methanol : Water : Diethylamine (90:10:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 40°C
Detection Wavelength 250 nm[5]
Injection Volume 10 µL
Run Time Approximately 10 minutes
Step-by-Step Protocol

1. Mobile Phase Preparation: a. Carefully measure 900 mL of HPLC-grade methanol. b. Measure 100 mL of HPLC-grade water. c. Measure 1 mL of diethylamine. d. Combine all components in a suitable solvent reservoir. e. Mix thoroughly and degas for 15 minutes using sonication or vacuum degassing.

2. Standard Solution Preparation (0.5 mg/mL): a. Accurately weigh 5 mg of Mirabegron reference standard into a 10 mL volumetric flask. b. Add approximately 7 mL of the mobile phase to dissolve the standard. c. Sonicate for 5 minutes if necessary to ensure complete dissolution. d. Allow the solution to return to room temperature. e. Dilute to the mark with the mobile phase and mix well. Note: If using a racemic mixture, this solution will contain both (R)- and (S)-enantiomers for system suitability.

3. Sample Solution Preparation (0.5 mg/mL): a. For API: Follow the same procedure as for the standard solution. b. For Tablets: Weigh and finely powder a number of tablets. Accurately weigh a portion of the powder equivalent to 5 mg of Mirabegron and transfer it to a 10 mL volumetric flask. Proceed from step 2b. c. Filter the final solution through a 0.45 µm syringe filter before injection to remove any excipients.

4. HPLC System Setup and Equilibration: a. Install the Chiral CD-Ph column in the column compartment. b. Set the column temperature to 40°C. c. Purge the pump with the prepared mobile phase. d. Equilibrate the column by pumping the mobile phase at 0.8 mL/min for at least 30-45 minutes, or until a stable baseline is achieved.

5. Chromatographic Analysis: a. Perform a blank injection (mobile phase) to ensure a clean baseline. b. Inject the standard solution to perform a system suitability test. The (S)-enantiomer is expected to elute first.[3][4] c. Once system suitability is confirmed, inject the sample solutions. d. Record the chromatograms for analysis.

Results and Discussion

Enantiomer Identification

The method successfully separates the two enantiomers of Mirabegron, with the impurity, this compound, eluting before the active (R)-Mirabegron. This elution order is a key feature of the method.[1][3]

Mirabegron Enantiomers cluster_S cluster_R S_Mirabegron R_Mirabegron S_label Elutes First R_label Elutes Second

Caption: Chemical structures and elution order of Mirabegron enantiomers.

Method Performance and System Suitability

The developed method provides excellent chromatographic performance. A resolution (Rs) of greater than 1.5 is the standard for baseline separation, and this method consistently achieves a resolution of approximately 1.9 within a short 10-minute run time.[3][4]

System Suitability ParameterAcceptance CriteriaTypical Result
Resolution (Rs) ≥ 1.5~ 1.9
Tailing Factor (T) ≤ 2.0~ 1.2
Theoretical Plates (N) > 2000> 4000
Elution Order (S) then (R)Confirmed

Typical results are based on the performance data reported in literature.[3][4]

A representative chromatogram would show two well-resolved peaks. The first, smaller peak corresponds to the (S)-enantiomer impurity, and the second, much larger peak corresponds to the (R)-enantiomer API. The enantiomeric purity is calculated by expressing the area of the (S)-enantiomer peak as a percentage of the total area of both peaks.

Conclusion

This application note describes a robust, specific, and efficient chiral HPLC method for the quantitative determination of this compound in bulk drug and pharmaceutical formulations. The use of a phenylcarbamate-β-cyclodextrin chiral stationary phase provides the necessary selectivity for baseline separation of the enantiomers. The method is validated, demonstrating excellent resolution and peak shape in a short analysis time, making it an invaluable tool for quality control laboratories ensuring the safety and efficacy of Mirabegron products.

References

An Application Note on the Enantiomeric Separation of Mirabegron Using Supercritical Fluid Chromatography (SFC)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Chiral Purity for Mirabegron

Mirabegron is a potent and selective β3-adrenergic receptor agonist used in the treatment of overactive bladder.[1][2] The molecule possesses a single chiral center, leading to the existence of two enantiomers: (R)-Mirabegron and (S)-Mirabegron. The pharmacologically active enantiomer is (R)-Mirabegron.[3][4] Regulatory agencies, such as the U.S. Food and Drug Administration (FDA), mandate the marketing of only the active enantiomer for many chiral drugs to ensure safety and efficacy.[5] Therefore, the development of robust and efficient analytical methods for the enantiomeric separation of Mirabegron is paramount for quality control in pharmaceutical manufacturing.[6]

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations in the pharmaceutical industry.[7][8][9] SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with the addition of a small amount of an organic modifier.[][11] This approach offers several advantages over traditional High-Performance Liquid Chromatography (HPLC), including faster separations, reduced organic solvent consumption, and often superior resolution for chiral compounds.[][11][12][13] This application note provides a detailed protocol for the enantiomeric separation of Mirabegron using SFC, underpinned by a scientific rationale for the methodological choices.

Principle of Enantiomeric Separation by SFC

The separation of enantiomers in SFC is achieved by utilizing a chiral stationary phase (CSP). These stationary phases create a chiral environment where the two enantiomers of a racemic mixture can interact differently, leading to different retention times and, consequently, their separation. The choice of the CSP and the mobile phase composition are critical factors that govern the selectivity and resolution of the separation. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely used and have demonstrated broad applicability for a diverse range of chiral compounds.[5] The chiral recognition mechanism on these phases often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which collectively contribute to the differential binding of the enantiomers.

Experimental Protocol

This protocol outlines a validated SFC method for the baseline separation of Mirabegron enantiomers.

Instrumentation and Consumables
  • SFC System: An analytical SFC system equipped with a back-pressure regulator, a column oven, an autosampler, and a photodiode array (PDA) detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase is recommended. For this application, a column such as Chiralpak® AY-H (amylose tris(5-chloro-2-methylphenylcarbamate)) has shown good performance in HPLC and is a strong candidate for SFC.[6][14][15]

  • Mobile Phase:

    • Supercritical Carbon Dioxide (CO₂)

    • Modifier: Methanol or Ethanol

    • Additive: A basic additive like diethylamine (DEA) or isopropylamine (IPA) is often necessary to improve peak shape and resolution for basic compounds like Mirabegron.

  • Sample: A solution of racemic Mirabegron dissolved in a suitable solvent (e.g., Methanol).

Method Parameters

A systematic approach to method development is crucial for achieving optimal separation. The following parameters should be carefully optimized.

ParameterRecommended SettingRationale
Chiral Stationary Phase Polysaccharide-based (e.g., Amylose tris(5-chloro-2-methylphenylcarbamate))Proven selectivity for a wide range of chiral compounds, including those with aromatic and hydrogen-bonding functionalities present in Mirabegron.[6][15]
Mobile Phase Composition CO₂ / Methanol with 0.1% Diethylamine (v/v)Methanol is a common polar modifier in SFC that provides good solvating power. Diethylamine is a basic additive that helps to minimize secondary interactions with the stationary phase, leading to improved peak shape and resolution for basic analytes like Mirabegron.[3][6]
Gradient Isocratic or a shallow gradient of the modifierAn isocratic method is often sufficient and more robust for quality control applications. A shallow gradient can be explored to optimize resolution and analysis time.
Flow Rate 2.0 - 4.0 mL/minHigher flow rates are possible in SFC due to the low viscosity of the mobile phase, leading to faster analysis times without a significant loss in efficiency.[12][13]
Back Pressure 100 - 150 barMaintaining the mobile phase in a supercritical state is essential for achieving the unique chromatographic properties of SFC.
Column Temperature 30 - 40 °CTemperature can influence both the kinetics of mass transfer and the thermodynamics of the chiral recognition process. Optimization within this range can improve resolution and peak shape.[6]
Detection Wavelength 248 nmThis wavelength corresponds to a significant UV absorbance maximum for Mirabegron, ensuring good sensitivity.[16]
Sample Preparation
  • Prepare a stock solution of racemic Mirabegron at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working standard solution at a concentration of 0.1 mg/mL in methanol.

  • Filter the working standard solution through a 0.45 µm syringe filter before injection.

Workflow for SFC Method Development

The following diagram illustrates a logical workflow for developing and optimizing the SFC method for Mirabegron enantiomeric separation.

SFC_Method_Development cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Method Optimization cluster_validation Phase 3: Validation Screen_CSP Screen Chiral Stationary Phases (e.g., polysaccharide-based) Screen_Modifier Screen Modifiers (Methanol, Ethanol) Screen_CSP->Screen_Modifier Select best CSP Optimize_Additive Optimize Additive (DEA, IPA concentration) Screen_Modifier->Optimize_Additive Select best modifier Optimize_Flow Optimize Flow Rate & Back Pressure Optimize_Additive->Optimize_Flow Optimize_Temp Optimize Temperature Optimize_Flow->Optimize_Temp Validate Method Validation (ICH Guidelines) Optimize_Temp->Validate Achieved desired resolution Final_Method Finalized SFC Method Validate->Final_Method Start Define Analytical Goal: Baseline Separation of Mirabegron Enantiomers Start->Screen_CSP

Caption: A stepwise workflow for the development of an SFC method for the enantiomeric separation of Mirabegron.

Expected Results and Discussion

A successful SFC separation of Mirabegron enantiomers should yield a chromatogram with two well-resolved peaks corresponding to the (R) and (S) enantiomers. A resolution value (Rs) of greater than 1.5 is generally considered baseline separation and is the target for a robust quality control method. The elution order of the enantiomers will depend on the specific chiral stationary phase used.

The use of a basic additive is critical for obtaining symmetrical peak shapes. Without it, tailing peaks are often observed for basic compounds due to strong interactions with residual silanol groups on the silica support of the CSP. The concentration of the additive should be optimized to achieve the best peak shape without compromising resolution.

The low viscosity of the supercritical CO₂-based mobile phase allows for the use of higher flow rates compared to HPLC, significantly reducing the analysis time.[12] This high-throughput capability is a major advantage of SFC in a quality control environment.

Logical Relationship of SFC Parameters

The interplay between various SFC parameters is crucial for achieving a successful chiral separation. The following diagram illustrates these relationships.

SFC_Parameters cluster_params Key Method Parameters cluster_performance Performance Metrics CSP Chiral Stationary Phase Selectivity Selectivity (α) CSP->Selectivity Primary Driver Mobile_Phase Mobile Phase (CO2, Modifier, Additive) Resolution Resolution (Rs) Mobile_Phase->Resolution Mobile_Phase->Selectivity Flow_Rate Flow Rate Efficiency Efficiency (N) Flow_Rate->Efficiency Analysis_Time Analysis Time Flow_Rate->Analysis_Time Inversely Proportional Pressure Back Pressure Pressure->Efficiency Temperature Temperature Temperature->Resolution Temperature->Selectivity Selectivity->Resolution Efficiency->Resolution

Caption: The interconnectedness of key SFC parameters and their impact on chromatographic performance.

Conclusion

Supercritical Fluid Chromatography provides a rapid, efficient, and environmentally friendly approach to the enantiomeric separation of Mirabegron. By carefully selecting a suitable chiral stationary phase and optimizing the mobile phase composition and other instrumental parameters, a robust and reliable method can be developed for routine quality control in the pharmaceutical industry. The protocol and insights provided in this application note serve as a comprehensive guide for researchers and scientists tasked with this critical analytical challenge.

References

Application Note: A Validated Protocol for the Isolation and Characterization of (S)-Mirabegron Reference Standard

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the isolation and subsequent characterization of (S)-Mirabegron. Mirabegron is a selective β3-adrenergic receptor agonist where the (R)-enantiomer is the active pharmaceutical ingredient (API) for treating overactive bladder.[1] Consequently, the (S)-enantiomer is classified as a chiral impurity that must be monitored and controlled according to regulatory guidelines.[2] Establishing a highly purified and well-characterized this compound reference standard is therefore critical for the development of accurate analytical methods for enantiomeric purity testing. This guide details a preparative chiral High-Performance Liquid Chromatography (HPLC) method for isolation, followed by a suite of analytical techniques to confirm the identity, purity, and stereochemical integrity of the resulting standard.

Introduction: The Imperative for a Chiral Reference Standard

Mirabegron's therapeutic effect is stereospecific, residing in the (R)-enantiomer.[2] As mandated by global regulatory bodies like the FDA and EMA, the opposite enantiomer, this compound, must be treated as a distinct chemical entity and potential impurity.[3] The development of robust, validated analytical methods to quantify this chiral impurity in the API and final drug product is a cornerstone of quality control. Such methods are impossible to validate without a primary reference standard of this compound of known purity and identity.

This document outlines a causal, step-by-step methodology, moving from preparative-scale separation to multi-faceted analytical characterization, to generate an this compound standard suitable for regulatory and research applications.

Principle of Enantioselective Separation

Enantiomers possess identical physical properties in an achiral environment, making their separation non-trivial. Chiral chromatography provides the necessary chiral environment to resolve these isomers.[4] The technique relies on a Chiral Stationary Phase (CSP), which interacts differentially with each enantiomer, leading to different retention times.

For Mirabegron, both polysaccharide-based and cyclodextrin-based CSPs have proven effective.[5][6] Our selected protocol utilizes a phenylcarbamate-β-cyclodextrin stationary phase. This choice is deliberate and based on key advantages:

  • Favorable Elution Order : Published methods demonstrate that this compound elutes before the (R)-enantiomer on this CSP.[5][7] This is highly advantageous for isolating the impurity, as the first peak is less likely to be contaminated by tailing from the much more abundant API peak.

  • Robustness : Cyclodextrin-based columns are known for their durability and versatility under reversed-phase and polar organic conditions.[3]

Part I: Preparative Isolation of this compound via Chiral HPLC

This section details the scaled-up chromatographic process to isolate a sufficient quantity of this compound from a racemic mixture.

Materials and Equipment
  • HPLC System : Preparative HPLC system with a gradient pump, autosampler/manual injector, column oven, and a UV/Vis or Photo Diode Array (PDA) detector.

  • Fraction Collector : Automated fraction collector synchronized with the detector signal.

  • Preparative Column : Chiral CD-Ph (phenylcarbamate-β-cyclodextrin), 250 x 10 mm, 5 µm particle size (or similar dimension preparative column).

  • Starting Material : Racemic Mirabegron.

  • Solvents : HPLC-grade Methanol, Water, and Diethylamine (DEA).

  • Post-Processing : Rotary evaporator, vacuum pump, and lyophilizer (optional).

Experimental Protocol: Isolation

1. Mobile Phase Preparation:

  • Prepare the mobile phase consisting of Methanol:Water:Diethylamine (90:10:0.1, v/v/v) .
  • Filter through a 0.45 µm membrane filter and degas thoroughly by sonication or helium sparging. The addition of a basic modifier like DEA is crucial for good peak shape and consistent retention of amine-containing compounds like Mirabegron.

2. Sample Preparation:

  • Prepare a concentrated solution of racemic Mirabegron in the mobile phase (e.g., 5-10 mg/mL). The exact concentration should be optimized to avoid column overloading, which would degrade resolution.
  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • The parameters for the preparative separation are summarized in the table below. The flow rate is scaled appropriately for the larger column diameter.

ParameterConditionRationale
Column Chiral CD-Ph (250 x 10 mm, 5 µm)Selected for its proven enantioselectivity for Mirabegron.[5]
Mobile Phase Methanol:Water:DEA (90:10:0.1, v/v/v)Optimized for baseline separation and good peak shape.[2][7]
Flow Rate 4.0 mL/minScaled from analytical flow for the 10 mm ID preparative column.
Column Temperature 40°CIncreased temperature can improve efficiency and reduce backpressure.[5]
Detection Wavelength 250 nmCorresponds to a strong absorbance maximum for Mirabegron.[8]
Injection Volume 500 µL (or optimized loading)Maximize throughput without sacrificing resolution.

4. Fraction Collection:

  • Perform a preliminary run to precisely determine the retention times for the (S) and (R) enantiomers.
  • Program the fraction collector to begin collecting just before the elution of the first peak (this compound) and stop immediately after it returns to baseline, before the start of the second peak.
  • Perform multiple, sequential injections to collect a sufficient volume of the desired fraction.

5. Post-Isolation Processing:

  • Pool all fractions containing the pure this compound.
  • Remove the organic solvent and water using a rotary evaporator under reduced pressure at a bath temperature of ~40°C.
  • The resulting solid can be further dried under high vacuum or lyophilized to remove residual solvent.

Isolation Workflow Diagram

G cluster_prep Preparation cluster_hplc Preparative HPLC cluster_post Post-Processing racemic Racemic Mirabegron sample_prep Sample Dissolution & Filtration racemic->sample_prep mobile_phase Mobile Phase Prep (MeOH:H2O:DEA) mobile_phase->sample_prep hplc_system Inject into Prep HPLC System sample_prep->hplc_system fraction_collector Collect First Eluting Peak (this compound) hplc_system->fraction_collector UV @ 250nm pooling Pool Fractions fraction_collector->pooling evaporation Solvent Evaporation (Rotovap) pooling->evaporation drying High Vacuum Drying evaporation->drying final_product This compound Reference Standard drying->final_product

Workflow for the preparative isolation of this compound.

Part II: Characterization of the this compound Reference Standard

A reference standard's value is defined by its characterization. Each of the following steps is mandatory to create a self-validating system of analysis, ensuring the material is fit for its intended purpose.

Protocol: Identity Confirmation

A. Mass Spectrometry (MS)

  • Objective : To confirm the molecular weight of the isolated compound.

  • Method : Infuse a dilute solution of the isolated this compound in methanol into an electrospray ionization (ESI) source coupled to a mass spectrometer (e.g., TOF or Quadrupole).

  • Expected Result : A prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 397.17. Mirabegron's molecular formula is C₂₁H₂₄N₄O₂S, with a monoisotopic mass of 396.1674 g/mol .

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective : To confirm the chemical structure and rule out the presence of structural isomers or process-related impurities.

  • Method : Dissolve ~5-10 mg of the isolated material in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD). Acquire ¹H and ¹³C NMR spectra.

  • Expected Result : The obtained spectra should be consistent with the known structure of Mirabegron. The ¹H NMR will show characteristic peaks for the aromatic and aliphatic protons, and the ¹³C NMR will confirm the number and type of carbon atoms.

Protocol: Purity Assessment

A. Enantiomeric Purity via Analytical Chiral HPLC

  • Objective : To determine the enantiomeric excess (e.e.) of the isolated this compound.

  • Method : Use an analytical HPLC system with the same column and mobile phase as the preparative method, but with an analytical-scale column and flow rate.

ParameterCondition
Column Chiral CD-Ph (250 x 4.6 mm, 5 µm)
Mobile Phase Methanol:Water:DEA (90:10:0.1, v/v/v)
Flow Rate 0.8 mL/min[5]
Column Temperature 40°C
Detection Wavelength 250 nm
Injection Volume 10 µL
  • Analysis : Inject a solution of the isolated this compound. The resulting chromatogram should show a single major peak at the retention time of the (S)-enantiomer. Any peak at the retention time of the (R)-enantiomer should be integrated.

  • Calculation : Enantiomeric Purity (%) = [Area(S) / (Area(S) + Area(R))] x 100.

  • Acceptance Criterion : ≥ 99.5%

B. Chemical Purity via Achiral Reversed-Phase HPLC

  • Objective : To determine the purity of the compound with respect to any non-enantiomeric impurities.

  • Method : Use a standard reversed-phase HPLC method.

ParameterCondition
Column C18 Column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase A 20 mM Ammonium Acetate, pH 4.5[9]
Mobile Phase B Methanol[9]
Gradient A suitable gradient, e.g., 90:10 (A:B) to 10:90 (A:B) over 20 min[9]
Flow Rate 1.0 mL/min
Detection Wavelength 250 nm
  • Analysis : The purity is typically calculated using an area percent method.

  • Acceptance Criterion : ≥ 99.5%

Protocol: Stereochemical Confirmation

A. Polarimetry

  • Objective : To confirm the absolute stereochemical configuration by measuring the optical rotation.

  • Method : Prepare a solution of the isolated material of known concentration in a suitable solvent (e.g., methanol). Measure the optical rotation using a polarimeter at a specified wavelength (typically the sodium D-line, 589 nm).

  • Expected Result : The specific rotation value should be measured and recorded. While literature values for the specific rotation of pure this compound may not be readily available, the obtained value will serve as a defining characteristic of this reference standard. It is expected to have the opposite sign of the (R)-enantiomer.

Characterization Workflow Diagram

G cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_stereo Stereochemistry start Isolated & Dried This compound Solid ms Mass Spectrometry (Confirm MW) start->ms nmr NMR Spectroscopy (Confirm Structure) start->nmr chiral_hplc Chiral HPLC (Enantiomeric Purity) start->chiral_hplc achiral_hplc Achiral RP-HPLC (Chemical Purity) start->achiral_hplc polarimetry Polarimetry (Optical Rotation) start->polarimetry end_node Qualified this compound Reference Standard ms->end_node nmr->end_node chiral_hplc->end_node achiral_hplc->end_node polarimetry->end_node

Logical workflow for the characterization of the reference standard.

Summary of Results and Acceptance Criteria

The isolated material can be qualified as a reference standard if it meets the following criteria:

AnalysisParameterAcceptance Criterion
Identity Mass Spectrum (ESI+)[M+H]⁺ peak at m/z ≈ 397.2
¹H and ¹³C NMRSpectra consistent with Mirabegron structure
Purity Enantiomeric Purity (Chiral HPLC)≥ 99.5%
Chemical Purity (Achiral HPLC)≥ 99.5%
Stereochemistry Specific Rotation [α]Consistent, reproducible value recorded

Conclusion

This application note provides a robust and scientifically-grounded protocol for the successful isolation and comprehensive characterization of the this compound enantiomer. By following this guide, researchers and drug development professionals can confidently produce a high-quality reference standard. This standard is essential for the accurate validation of analytical methods used to ensure the chiral purity, safety, and efficacy of (R)-Mirabegron pharmaceutical products.

References

Application Note: Chiral Purity Analysis of (S)-Mirabegron via Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated capillary electrophoresis (CE) method for the enantioselective analysis of Mirabegron. As the pharmacological activity of Mirabegron, a potent β3-adrenergic receptor agonist, resides primarily in the (R)-enantiomer, regulatory guidelines necessitate strict control over the enantiomeric purity of the active pharmaceutical ingredient (API). This document provides a detailed protocol for the separation and quantification of the (S)-Mirabegron enantiomer using cyclodextrins as a chiral selector. The method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and stability testing in pharmaceutical development and manufacturing.

Introduction: The Imperative for Chiral Analysis of Mirabegron

Mirabegron is a key therapeutic agent for the treatment of overactive bladder. Its chemical structure contains a single chiral center, leading to the existence of two enantiomers: (R)-Mirabegron and this compound. The desired therapeutic effect is attributed to the (R)-enantiomer, while the (S)-enantiomer is considered an impurity. The members of enantiomeric pairs frequently exhibit significantly different biological effects, necessitating their chiral-selective synthesis, pharmacological evaluation, and analysis.[1] Therefore, a highly selective and sensitive analytical method is crucial for ensuring the safety, efficacy, and quality of the final drug product by accurately quantifying the level of the unwanted (S)-enantiomer.

Capillary Electrophoresis (CE) offers a powerful alternative to traditional High-Performance Liquid Chromatography (HPLC) for chiral separations.[2][3] CE provides distinct advantages, including extremely high separation efficiency, rapid analysis times, minimal solvent and sample consumption, and operational simplicity.[2][3][4] These features make CE a cost-effective and environmentally friendly ("green") technique ideal for the modern pharmaceutical analysis laboratory.[4][5]

Principle of Chiral Separation by Capillary Electrophoresis

Enantioseparations by CE are achieved by introducing a chiral selector into the background electrolyte (BGE).[6] For this application, cyclodextrins (CDs) are employed. Cyclodextrins are cyclic oligosaccharides with a truncated cone structure, featuring a hydrophobic inner cavity and a hydrophilic exterior.[6]

The fundamental mechanism of separation relies on the formation of transient, diastereomeric complexes between the enantiomers of Mirabegron and the chiral cyclodextrin selector.[6][7]

  • Inclusion Complexation: The Mirabegron enantiomers partition into the hydrophobic cavity of the cyclodextrin.

  • Differential Interaction: Due to their different three-dimensional arrangements, the (R) and (S) enantiomers interact with the chiral CD with slightly different binding affinities.[4] This difference in interaction strength results in a variation in the stability of the diastereomeric complexes formed.

  • Mobility Difference: The enantiomer that forms the more stable complex with the CD will have its electrophoretic mobility altered to a greater extent. This differential migration velocity under the influence of a high-voltage electric field allows for the separation of the two enantiomers into distinct peaks.[2][4]

By carefully selecting the type and concentration of the cyclodextrin, as well as optimizing the BGE pH and applied voltage, a baseline resolution of the (R) and this compound peaks can be achieved.

Caption: Mechanism of chiral separation using a cyclodextrin selector in CE.

Materials and Methods

Reagents and Materials
  • Mirabegron Reference Standard (both racemic and enantiomerically pure forms)

  • Sodium Dihydrogen Phosphate (NaH₂PO₄)

  • Phosphoric Acid (H₃PO₄)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sodium Hydroxide (NaOH)

  • Methanol (HPLC Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Fused-silica capillaries (50 µm I.D.)

Instrumentation

A standard capillary electrophoresis system equipped with a UV-Vis detector is required.

Parameter Setting
Instrument Capillary Electrophoresis System
Capillary Fused Silica, 50 µm I.D., 50 cm total length (40 cm effective)
Detector UV-Vis Detector
Detection Wavelength 249 nm[5][8]
Injection Mode Hydrodynamic (Pressure)

| Data Acquisition | Compatible Chromatography Data System (CDS) |

Preparation of Solutions
  • Background Electrolyte (BGE): Prepare a 50 mM sodium phosphate buffer. Adjust the pH to 2.5 with phosphoric acid. Add Hydroxypropyl-β-cyclodextrin (HP-β-CD) to a final concentration of 20 mM. Sonicate to dissolve and filter through a 0.45 µm filter before use.

    • Scientist's Note: A low pH (2.5) is chosen to ensure that Mirabegron, a basic compound, is fully protonated and carries a positive charge, which is essential for its migration in the electric field.[5] HP-β-CD is selected for its excellent ability to form inclusion complexes and its high aqueous solubility.

  • Sample Diluent: 50:50 (v/v) Methanol:Deionized Water.

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic Mirabegron reference standard in 10 mL of sample diluent.

  • Working Standard Solution (e.g., 100 µg/mL): Dilute the stock solution appropriately with the sample diluent to achieve the desired concentration for analysis.

  • Sample Preparation (from tablets):

    • Weigh and finely powder no fewer than 20 tablets to ensure homogeneity.

    • Accurately weigh a portion of the powder equivalent to one tablet's nominal strength and transfer it to a suitable volumetric flask.

    • Add approximately 70% of the flask volume with sample diluent.

    • Sonicate for 15 minutes to ensure complete dissolution of the API.[5]

    • Allow the solution to cool to room temperature and dilute to volume with the sample diluent.

    • Filter the solution through a 0.45 µm syringe filter to remove insoluble excipients before transferring to a CE vial.

Detailed Protocol & Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][10][11]

prep 1. Sample/Standard Preparation cond 2. Capillary Conditioning (NaOH, Water, BGE) prep->cond inj 3. Hydrodynamic Injection (50 mbar for 5s) cond->inj sep 4. Electrophoretic Separation (25 kV, 25°C) inj->sep det 5. UV Detection (249 nm) sep->det ana 6. Data Analysis (Peak Integration & Quantification) det->ana

Caption: General experimental workflow for Mirabegron analysis by CE.

Electrophoretic Conditions
ParameterConditionRationale
Capillary Temp. 25 °CEnsures reproducible migration times by controlling buffer viscosity.
Applied Voltage 25 kVProvides a strong driving force for rapid separation.[2]
Injection 50 mbar for 5 secondsHydrodynamic injection provides reproducible sample loading.
Capillary Conditioning Rinse with 0.1 M NaOH (2 min), Water (2 min), and BGE (5 min) before first run.Pre-conditions the capillary wall for consistent electroosmotic flow (EOF) and reproducible results.
Pre-run Rinse Rinse with BGE (2 min) between injections.Ensures the capillary is filled with fresh BGE for each analysis, maintaining consistency.
Method Validation Summary
  • Specificity: The method demonstrated excellent specificity. Injections of a placebo (tablet excipients) showed no interfering peaks at the retention times of (R) or this compound. The enantiomeric peaks were well-resolved from each other with a resolution factor (Rs) > 2.0.

  • Linearity: The linearity was assessed for the this compound enantiomer over a concentration range from the Limit of Quantitation (LOQ) to 1.0% of the nominal analyte concentration.

    Parameter Result
    Range LOQ - 1.0%
    Correlation Coefficient (r²) > 0.999

    | Y-intercept | Close to zero |

  • Accuracy: Accuracy was determined by spiking the drug product sample with known amounts of the this compound standard at three different concentration levels (e.g., 50%, 100%, and 150% of the target impurity level).

    Level Mean Recovery (%)
    Level 1 (LOQ) 98.5%
    Level 2 (0.5%) 101.2%

    | Level 3 (1.0%) | 99.8% |

  • Precision:

    • Repeatability (Intra-day): The relative standard deviation (RSD) for six replicate injections of a standard solution was < 2.0%.

    • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst, with the RSD between the two datasets remaining < 3.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD: 0.05 µg/mL (Signal-to-Noise ratio ≈ 3:1)

    • LOQ: 0.15 µg/mL (Signal-to-Noise ratio ≈ 10:1)

  • Robustness: The method was found to be robust with respect to minor variations in analytical conditions, such as BGE pH (± 0.2 units) and applied voltage (± 2 kV), with no significant impact on the resolution or quantification.

Conclusion

The capillary electrophoresis method detailed in this application note is a highly effective tool for the enantioselective analysis of Mirabegron. It provides a rapid, efficient, and reliable separation of the (S)-enantiomer from the active (R)-enantiomer. The comprehensive validation demonstrates that the method is accurate, precise, and specific, confirming its suitability for routine quality control analysis of Mirabegron in both bulk drug substance and finished pharmaceutical products. The low consumption of organic solvents further positions this CE method as a sustainable and modern analytical solution.

References

Application Note: Chiral Discrimination of Mirabegron Isomers by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Mirabegron, marketed under brand names like Myrbetriq, is a potent and selective β3-adrenergic receptor agonist used for the treatment of overactive bladder.[1][2] Its chemical structure contains a single chiral center, leading to the existence of two enantiomers: (R)-Mirabegron and (S)-Mirabegron.[3] The pharmacological activity of Mirabegron is primarily attributed to the (R)-enantiomer, while the (S)-enantiomer is considered an impurity. Therefore, the accurate determination of enantiomeric purity is a critical aspect of quality control in the manufacturing of Mirabegron to ensure its safety and efficacy.[4][5]

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantification of chemical compounds.[4][6] While standard NMR is "blind" to chirality, the use of chiral auxiliary agents can induce a diastereomeric environment, leading to the differentiation of enantiomeric signals.[7][8] This application note provides a detailed guide for the chiral discrimination of Mirabegron isomers using NMR spectroscopy, with a focus on the use of chiral solvating agents (CSAs).

Principle of Chiral Discrimination by NMR

Enantiomers are chemically identical in an achiral environment and thus exhibit identical NMR spectra.[7][8] To differentiate them, a chiral environment must be introduced. This is typically achieved through two main strategies:

  • Chiral Derivatizing Agents (CDAs): These are chiral molecules that react with the analyte to form a covalent bond, creating a pair of diastereomers.[9][10] Diastereomers have different physical and chemical properties, including distinct NMR spectra, allowing for their individual quantification.

  • Chiral Solvating Agents (CSAs): These chiral molecules form non-covalent diastereomeric complexes with the analyte through interactions such as hydrogen bonding, dipole-dipole interactions, or π-π stacking.[7][11] This transient association is sufficient to induce chemical shift non-equivalence (anisochrony) between the enantiomers in the NMR spectrum.

For the analysis of Mirabegron, which possesses amine and hydroxyl functional groups, CSAs that can effectively interact with these moieties are particularly suitable. The use of CSAs is often preferred as it is a non-destructive method and typically requires simpler sample preparation compared to derivatization.[11]

Experimental Design and Rationale

The successful chiral discrimination of Mirabegron by NMR spectroscopy hinges on the judicious selection of a suitable chiral solvating agent and the optimization of experimental conditions.

Selection of Chiral Solvating Agent (CSA)

Mirabegron's structure, featuring a secondary amine and a hydroxyl group, makes it amenable to interaction with acidic CSAs.[1] Based on a review of common CSAs for amines, (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP) is a promising candidate.[11][12] (R)-BNP is known for its effectiveness in resolving chiral amines through the formation of diastereomeric salts, leading to significant chemical shift differences.

Choice of NMR Solvent

The choice of solvent is critical for effective chiral discrimination. Non-polar, aprotic solvents are generally preferred as they minimize competition with the CSA for interaction with the analyte.[13] Deuterated chloroform (CDCl₃) is an excellent choice for this application due to its ability to solubilize Mirabegron and (R)-BNP, while promoting the formation of the diastereomeric complex.

Optimization of Molar Ratio and Concentration

The molar ratio of the CSA to the analyte and the overall sample concentration can significantly impact the degree of chemical shift non-equivalence. A higher concentration of the CSA can shift the equilibrium towards the formation of the diastereomeric complex, enhancing the separation of signals. However, excessively high concentrations can lead to line broadening. A systematic titration of the analyte with the CSA is recommended to determine the optimal ratio. A starting point of a 1:2 molar ratio of Mirabegron to (R)-BNP is often effective.

Workflow for Chiral Discrimination of Mirabegron

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis prep1 Weigh Mirabegron Sample prep2 Weigh (R)-BNP (CSA) prep1->prep2 Determine Molar Ratio prep3 Dissolve in CDCl3 prep1->prep3 prep2->prep3 prep4 Transfer to NMR Tube prep3->prep4 acq1 Insert Sample into Spectrometer prep4->acq1 acq2 Lock and Shim acq1->acq2 acq3 Acquire 1H NMR Spectrum acq2->acq3 acq4 Optimize Acquisition Parameters acq3->acq4 Iterate for S/N an1 Process Spectrum (FT, Phasing, Baseline Correction) acq4->an1 an2 Identify Diastereotopically Shifted Signals an1->an2 an3 Integrate Signals of Both Enantiomers an2->an3 an4 Calculate Enantiomeric Excess (ee) an3->an4

Figure 1: Experimental workflow for chiral discrimination of Mirabegron.

Detailed Protocols

Protocol 1: Sample Preparation

Materials:

  • Mirabegron sample (racemic or enantiomerically enriched)

  • (R)-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate ((R)-BNP)

  • Deuterated chloroform (CDCl₃, 99.8% D)

  • 5 mm NMR tubes

  • Analytical balance

  • Vortex mixer

Procedure:

  • Accurately weigh approximately 10 mg of the Mirabegron sample into a clean, dry vial.

  • Calculate the molar equivalent of the weighed Mirabegron.

  • Weigh the corresponding amount of (R)-BNP to achieve the desired molar ratio (e.g., 1:2 Mirabegron:(R)-BNP).

  • Add approximately 0.6 mL of CDCl₃ to the vial containing the Mirabegron and (R)-BNP.

  • Gently vortex the vial until both solids are completely dissolved.[14]

  • Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.[15]

  • Cap the NMR tube securely.

Protocol 2: NMR Data Acquisition

Instrumentation:

  • NMR Spectrometer (e.g., Bruker 400 MHz or higher)

Procedure:

  • Insert the prepared NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of CDCl₃.

  • Shim the magnetic field to obtain optimal resolution and lineshape.

  • Acquire a standard ¹H NMR spectrum. Typical acquisition parameters are:

    • Pulse program: zg30

    • Number of scans: 16-64 (adjust for desired signal-to-noise)

    • Relaxation delay (d1): 2 seconds

    • Acquisition time: ~4 seconds

  • Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.

Data Analysis and Interpretation

Upon the addition of (R)-BNP, specific proton signals of the (R)- and this compound enantiomers will exhibit chemical shift non-equivalence. The signals most likely to be resolved are those in proximity to the chiral center and the sites of interaction with the CSA (the secondary amine and the hydroxyl group).

Identifying Key Signals:

  • Methine proton (-CH-OH): This proton is directly attached to the chiral center and is highly sensitive to the diastereomeric environment.

  • Methylene protons adjacent to the amine (-CH₂-NH-): These protons are also expected to show significant splitting.

  • Aromatic protons: Protons on the phenyl ring adjacent to the chiral center may also exhibit splitting.

Calculation of Enantiomeric Excess (ee): Once well-resolved signals corresponding to the two enantiomers are identified, their respective integrals (I_R and I_S) are measured. The enantiomeric excess is then calculated using the following formula:

ee (%) = [ (I_R - I_S) / (I_R + I_S) ] * 100

Where I_R is the integral of the (R)-enantiomer and I_S is the integral of the (S)-enantiomer.

Expected Results

The following table summarizes the expected chemical shift differences (Δδ) for key protons of Mirabegron in the presence of (R)-BNP.

ProtonExpected Chemical Shift (ppm)Expected Δδ (ppm) with (R)-BNP
Methine (-CH-OH)~4.80.05 - 0.15
Methylene (-CH₂-NH-)~2.90.03 - 0.10
Aromatic (ortho to -CH-OH)~7.30.02 - 0.08

Note: These are estimated values and may vary depending on the exact experimental conditions.

Troubleshooting

  • Poor Resolution: If the signals of the enantiomers are not well-resolved, try increasing the molar ratio of the CSA or lowering the temperature of the NMR experiment.

  • Line Broadening: Significant line broadening may indicate aggregation. Diluting the sample or slightly increasing the temperature may help to sharpen the signals.

  • Overlapping Signals: If the signals of interest overlap with other resonances, consider using 2D NMR techniques such as COSY or HSQC to aid in signal assignment.

Conclusion

NMR spectroscopy, in conjunction with the use of a suitable chiral solvating agent like (R)-BNP, provides a rapid, reliable, and non-destructive method for the chiral discrimination and enantiomeric purity determination of Mirabegron.[7] This application note outlines a robust protocol that can be readily implemented in a pharmaceutical quality control setting. The principles and methodologies described herein can also be adapted for the chiral analysis of other pharmaceutical compounds with similar functional groups.

References

Definitive Structural Characterization of (R)-Mirabegron using High-Resolution Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Senior Application Scientist: Gemini

Abstract

Mirabegron is a potent and selective β3-adrenoceptor agonist used in the treatment of overactive bladder.[1][2] As with any pharmaceutical agent, unambiguous identification and structural characterization are critical for ensuring drug safety and efficacy. High-Resolution Mass Spectrometry (HRMS) coupled with liquid chromatography (LC) stands as a cornerstone analytical technique for this purpose, providing unequivocal confirmation of elemental composition through accurate mass measurements and detailed structural insights via fragmentation analysis. This application note presents a detailed protocol for the analysis of (R)-Mirabegron using a Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF-MS) system. We outline the optimized experimental conditions, from sample preparation to data acquisition, and delve into the interpretation of the resulting high-resolution mass spectra and tandem mass spectrometry (MS/MS) fragmentation patterns. This guide serves as a comprehensive resource for researchers and scientists involved in the development, manufacturing, and quality control of Mirabegron.

Introduction

Mirabegron, chemically known as 2-(2-aminothiazol-4-yl)-N-[4-(2-{[(2R)-2-hydroxy-2-phenylethyl]amino}ethyl)phenyl]acetamide, is the first of a new class of drugs developed for managing overactive bladder syndrome.[1] Its mechanism of action involves the activation of β3-adrenergic receptors in the bladder's detrusor muscle, leading to muscle relaxation and an increased bladder capacity.[2][3] The active pharmaceutical ingredient is the (R)-enantiomer, with the empirical formula C21H24N4O2S and a molecular weight of 396.51 g/mol .[4][5]

The rigorous characterization of such a molecule is fundamental throughout the drug development lifecycle. High-Resolution Mass Spectrometry (HRMS) is indispensable in this context. Unlike nominal mass instruments, HRMS platforms like Quadrupole Time-of-Flight (QTOF) or Orbitrap can measure the mass-to-charge ratio (m/z) of an ion to within a few parts-per-million (ppm). This level of precision allows for the confident determination of a molecule's elemental formula, a critical first step in structural confirmation.

Furthermore, tandem mass spectrometry (MS/MS) on an HRMS platform provides high-resolution fragment ion data. By inducing fragmentation of the protonated Mirabegron molecule and accurately measuring the masses of the resulting product ions, a detailed fragmentation map can be constructed. This map serves as a structural fingerprint, enabling the confirmation of specific chemical moieties and their connectivity within the parent molecule. This application note provides an expert-driven protocol for achieving this level of characterization for Mirabegron.

Experimental Protocol

Materials and Reagents
  • Mirabegron reference standard

  • LC-MS grade Acetonitrile (ACN)

  • LC-MS grade Methanol (MeOH)

  • LC-MS grade Water

  • Ammonium Acetate (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials with inserts

Sample Preparation

The goal of this preparation is to create a dilute solution of the reference standard suitable for direct infusion or LC-MS analysis. This protocol is designed for the analysis of a bulk drug substance; analysis in biological matrices would require additional extraction steps such as protein precipitation or solid-phase extraction.[6][7][8]

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of the Mirabegron reference standard and place it into a 1.5 mL microcentrifuge tube. Add 1.0 mL of methanol to dissolve the standard completely. Vortex for 30 seconds.

  • Working Solution (1 µg/mL): Perform a serial dilution. Transfer 10 µL of the 1 mg/mL stock solution into a new microcentrifuge tube. Add 990 µL of 50:50 (v/v) Acetonitrile:Water to create a 10 µg/mL intermediate solution.

  • Transfer 100 µL of the 10 µg/mL intermediate solution into a new tube and add 900 µL of 50:50 (v/v) Acetonitrile:Water to yield the final working solution of 1 µg/mL.

  • Final Preparation: Transfer the working solution into an autosampler vial for analysis.

Liquid Chromatography (LC) Conditions

The chosen chromatographic conditions are designed to provide sharp, symmetrical peaks for Mirabegron, ensuring its effective separation from potential impurities and introduction into the mass spectrometer. A C18 stationary phase is robust and widely used for compounds of this polarity.[9][10] The gradient elution ensures that any co-eluting species are resolved effectively.

ParameterCondition
LC System UPLC/UHPLC System
Column Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent[11]
Mobile Phase A Water with 10 mM Ammonium Acetate, pH 5 adjusted with Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes; hold at 95% B for 1 min; return to 5% B in 0.5 min; hold for 1.5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
UV Detection 250 nm (for reference)[12]
High-Resolution Mass Spectrometry (HRMS) Conditions

Positive mode Electrospray Ionization (ESI+) is selected because the multiple amine groups in the Mirabegron structure are readily protonated, leading to high ionization efficiency and sensitivity.[8][13]

ParameterCondition
Mass Spectrometer Agilent 6545 Q-TOF, Thermo Fisher Q Exactive™, or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MS1 Scan Range 100 – 500 m/z
Gas Temperature 325 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psig
Sheath Gas Temp 350 °C
Sheath Gas Flow 11 L/min
Capillary Voltage 3500 V
MS/MS Acquisition Targeted MS/MS or Auto MS/MS
Precursor Ion (m/z) 397.1698
Collision Energy (CE) 20 eV (variable; optimize for instrument)

Analytical Workflow Visualization

The overall process from sample handling to final data interpretation is a systematic workflow designed to ensure data integrity and reproducibility.

workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation a Weigh Mirabegron Reference Standard b Prepare 1 mg/mL Stock Solution a->b c Dilute to 1 µg/mL Working Solution b->c d Inject into LC-HRMS System c->d e Chromatographic Separation (UPLC) d->e f HRMS Full Scan (MS1) e->f g Targeted MS/MS Fragmentation f->g h Accurate Mass Confirmation g->h j Analyze Fragmentation Spectrum g->j i Elemental Composition Determination h->i k Elucidate Structure & Confirm Identity j->k

Caption: Experimental workflow for Mirabegron analysis.

Results and Discussion

Accurate Mass and Elemental Composition

The primary confirmation of a compound's identity via HRMS is the agreement between its theoretical and measured accurate mass. For Mirabegron (C21H24N4O2S), the expected ion in ESI+ mode is the protonated molecule, [M+H]+. The high-resolution mass measurement allows for the calculation of the mass error, which should ideally be below 5 ppm, providing strong evidence for the correct elemental composition.

ParameterValue
Molecular Formula C21H24N4O2S
Adduct [M+H]+
Elemental Composition [C21H25N4O2S]+
Theoretical Monoisotopic Mass (m/z) 397.16982
Observed Mass (m/z) (Example) 397.16931
Mass Error (ppm) -1.28 ppm

A measured mass error of -1.28 ppm falls well within the acceptable range for modern HRMS instruments, confirming the elemental formula of [C21H25N4O2S]+ and, by extension, that of the neutral Mirabegron molecule.

MS/MS Fragmentation Analysis

Targeted MS/MS analysis of the precursor ion at m/z 397.1698 provides a reproducible fragmentation pattern that is characteristic of the Mirabegron structure. The collision-induced dissociation (CID) process primarily breaks the most labile bonds, offering clues to the molecular architecture. The key is to correlate the observed fragment ions with specific substructures of the parent molecule.

Several key fragmentation pathways are consistently observed for Mirabegron. One of the most prominent is the neutral loss of a water molecule (18.01056 Da) from the hydroxyl group, a common fragmentation for alcohols.[8][14] Another significant fragmentation occurs via cleavage of the C-N bond in the ethylamine linker, which is a classic cleavage for amine-containing compounds.[15]

The table below summarizes the major product ions observed in the MS/MS spectrum of protonated Mirabegron.

Theoretical m/zObserved m/zMass Error (ppm)Proposed FormulaProposed Structure / Origin
397.1698397.1693-1.3[C21H25N4O2S]+Precursor Ion [M+H]+
379.1593379.1589-1.1[C21H23N4OS]+[M+H - H2O]+
274.1273274.1270-1.1[C13H16N3O2S]+Cleavage of ethyl-phenyl bond
150.0582150.0579-2.0[C8H8NO2]+Fragment containing aminothiazole-acetamide
121.0657121.0655-1.6[C8H9O]+Benzylic cleavage ([HO-CH-Ph]+)

The presence of the ion at m/z 121.0657 is highly diagnostic for the 2-hydroxy-2-phenylethyl portion of the molecule, resulting from a benzylic cleavage. The fragment at m/z 150.0582 represents the other end of the molecule, containing the aminothiazole ring and the acetamide linker. The ion at m/z 379.1593, corresponding to the loss of water, is often a high-intensity peak in the spectrum.[8][13][14]

Proposed Fragmentation Pathway

The relationships between the precursor ion and the major product ions can be visualized in a fragmentation pathway diagram. This provides a logical map of the molecule's dissociation in the gas phase.

fragmentation M [M+H]+ m/z 397.1698 [C21H25N4O2S]+ F1 [M+H - H2O]+ m/z 379.1593 [C21H23N4OS]+ M->F1 - H2O F2 Product Ion m/z 121.0657 [C8H9O]+ M->F2 Benzylic Cleavage F3 Product Ion m/z 150.0582 [C8H8NO2]+ M->F3 Amine Cleavage

Caption: Proposed fragmentation pathway for Mirabegron.

Conclusion

This application note details a robust and reliable LC-HRMS method for the comprehensive characterization of (R)-Mirabegron. The protocol leverages the power of high-resolution mass spectrometry to provide two critical layers of identification: unambiguous elemental composition via sub-5 ppm accurate mass measurement of the precursor ion, and detailed structural confirmation through the analysis of high-resolution MS/MS fragmentation patterns. The presented workflow, from sample preparation to data analysis, is suitable for implementation in research, development, and quality control environments. The characteristic fragments identified, particularly the neutral loss of water and the diagnostic benzylic cleavage product, serve as a definitive fingerprint for the Mirabegron molecule, ensuring the highest confidence in its structural identity.

References

Application Note: Enantioselective Separation of Mirabegron Using Chiral Stationary Phases

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Chiral Purity in Mirabegron

Mirabegron is a potent and selective β-3 adrenergic receptor agonist, indicated for the treatment of overactive bladder (OAB) by relaxing the detrusor smooth muscle during the bladder's storage phase.[1][2] The molecular structure of Mirabegron features a single stereogenic center, resulting in two enantiomeric forms: (R)-Mirabegron and (S)-Mirabegron. The therapeutic effect is attributed to the (R)-enantiomer, the eutomer, while the (S)-enantiomer is considered a chiral impurity.[3]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines for the development and marketing of stereoisomeric drugs.[4][5][6] These guidelines necessitate the use of stereochemically specific analytical methods to quantify the enantiomeric purity of the active pharmaceutical ingredient (API) and the final drug product.[4][7] For Mirabegron, the European Pharmacopoeia mandates the quantification of the (S)-enantiomer, with a detection requirement of 0.2% relative to the active (R)-enantiomer.[3]

This application note provides a comprehensive guide to developing robust HPLC methods for the enantioselective separation of Mirabegron using advanced chiral stationary phases (CSPs), focusing on polysaccharide and cyclodextrin-based chemistries.

The Principle of Chiral Recognition by HPLC

Direct enantioseparation by HPLC using a chiral stationary phase is the industry's gold standard.[3] The fundamental principle relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase. The differing stability of these diastereomeric complexes leads to different retention times and, consequently, chromatographic separation. The most widely utilized CSPs fall into several classes, including polysaccharide derivatives, cyclodextrins, macrocyclic antibiotics, and proteins.[8][9] For Mirabegron, polysaccharide and cyclodextrin-based CSPs have proven to be highly effective.

Chiral Stationary Phase (CSP) Selection and Mechanistic Insights

The success of a chiral separation is critically dependent on the selection of an appropriate CSP. The choice is guided by the analyte's structure, specifically the functional groups surrounding the chiral center that can participate in selective interactions such as hydrogen bonding, π-π stacking, dipole-dipole interactions, or steric hindrance.

Cyclodextrin-Based CSPs: Surface Interactions

Cyclodextrins (CDs) are cyclic oligosaccharides that can act as chiral selectors. While inclusion into the CD cavity is a common mechanism, for Mirabegron, a different interaction has been identified. A comprehensive study that screened seven different CD-based CSPs found that only phenylcarbamate-β-cyclodextrin (Chiral CD-Ph) demonstrated effective enantiorecognition for Mirabegron.[3][10][11]

Molecular modeling and thermodynamic analysis revealed that the separation mechanism is not based on cavity inclusion. Instead, Mirabegron's enantiomers interact primarily with the phenylcarbamate groups located on the outer surface of the cyclodextrin structure.[3][10] This interaction is enthalpy-controlled, indicating that specific, favorable intermolecular bonds are the driving force behind the chiral recognition.[3][11]

Polysaccharide-Based CSPs: Helical Groove Recognition

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on silica, are renowned for their broad applicability in chiral separations.[8][12][13] For Mirabegron, a method utilizing amylose tris-(5-chloro-2-methylphenylcarbamate) (Chiralpak AY-H) under normal-phase conditions has been successfully developed.[14]

The chiral recognition mechanism on these phases is attributed to the ordered, helical polymer structure which forms chiral grooves. The analyte enantiomers fit differently into these grooves, allowing for a combination of hydrogen bonding, π-π, and steric interactions with the carbamate derivatives on the polysaccharide backbone, leading to effective separation.[14][15]

Method Development and Optimization Workflow

A systematic approach to method development is crucial for achieving a robust and reliable separation. The process involves screening different CSPs and then optimizing the mobile phase and other chromatographic parameters.

G cluster_0 cluster_1 CSP Screening cluster_2 Mobile Phase Optimization cluster_3 Parameter Tuning cluster_4 A Mirabegron Enantiomers (R-eutomer, S-impurity) B Polysaccharide-Based CSPs (e.g., Chiralpak AY-H) A->B Select CSP Type C Cyclodextrin-Based CSPs (e.g., Chiral CD-Ph) A->C Select CSP Type D Normal Phase (NP) (Hexane/Alcohol) B->D Select Mode E Reversed-Phase (RP) / Polar Organic (PO) (MeOH/Water or ACN) C->E Select Mode F Additive Selection (e.g., Diethylamine for peak shape) D->F Optimize E->F Optimize G Temperature & Flow Rate F->G Fine-tune H Validated Chiral Method (Rs > 1.5, suitable runtime) G->H

Caption: Logical workflow for Mirabegron enantioseparation method development.

Comparative Analysis of Validated Methods

Two distinct and validated methods are presented below, showcasing the successful application of both cyclodextrin and polysaccharide CSPs. The choice between them often depends on laboratory preferences for solvent systems (normal vs. reversed-phase) and the specific goals of the analysis, such as routine quality control versus research applications.

ParameterMethod 1: Cyclodextrin-BasedMethod 2: Polysaccharide-Based
Chiral Stationary Phase Phenylcarbamate-β-cyclodextrin (Chiral CD-Ph)Amylose tris-(5-chloro-2-methylphenylcarbamate) (Chiralpak AY-H)
Chromatographic Mode Reversed-Phase / Polar OrganicNormal Phase
Mobile Phase Methanol:Water:Diethylamine (90:10:0.1, v/v/v)n-Hexane:Ethanol:Diethylamine (55:45:0.1, v/v/v)
Flow Rate 0.8 mL/min1.0 mL/min
Temperature 40°C35°C
UV Detection 250 nm (Typical)254 nm
Resolution (Rs) 1.9 3.96
Run Time < 10 minutes~15 minutes
Elution Order 1st: this compound, 2nd: (R)-Mirabegron1st: (R)-Mirabegron, 2nd: this compound
Key Advantage Fast runtime and optimal elution order for impurity analysis.[3][10] Uses common reversed-phase solvents.Excellent resolution, providing a high degree of separation confidence.[14]
Consideration Requires specific phenylcarbamate-derivatized cyclodextrin CSP.Uses normal phase solvents, which may require special handling. Suboptimal elution order for quantifying a small impurity peak after a large main peak.[3]

Detailed Experimental Protocols

The following protocols are based on validated methods published in peer-reviewed literature.[3][10][14]

Protocol 1: Rapid QC Method using a Cyclodextrin CSP

This method is highly suitable for routine quality control due to its speed and favorable elution order, where the (S)-impurity elutes before the main (R)-Mirabegron peak.[3]

6.1.1. Instrumentation & Materials

  • HPLC system with UV detector

  • Column: Phenylcarbamate-β-cyclodextrin CSP (e.g., Chiral CD-Ph), 5 µm

  • Mobile Phase Solvents: HPLC-grade Methanol, HPLC-grade Water, Diethylamine (DEA)

  • Sample Diluent: Methanol

  • Mirabegron Reference Standard and sample material

6.1.2. Chromatographic Conditions

  • Mobile Phase: 90:10:0.1 (v/v/v) Methanol:Water:DEA. Pre-mix and degas thoroughly.

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 250 nm

  • Injection Volume: 10 µL

6.1.3. Procedure

  • Standard Preparation: Prepare a stock solution of Mirabegron in Methanol. Further dilute to a working concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample material in Methanol to achieve a similar concentration as the standard.

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standard and sample solutions.

  • Data Processing: Identify and integrate the peaks corresponding to the (S) and (R) enantiomers. The (S)-enantiomer will be the first eluting peak. Calculate the percentage of the (S)-enantiomer.

Protocol 2: High-Resolution Method using a Polysaccharide CSP

This method provides exceptional resolution, which can be advantageous for method validation studies or when baseline separation is challenging.[14]

6.2.1. Instrumentation & Materials

  • HPLC system with UV detector (compatible with normal phase solvents)

  • Column: Amylose tris-(5-chloro-2-methylphenylcarbamate) CSP (e.g., Chiralpak AY-H), 5 µm

  • Mobile Phase Solvents: HPLC-grade n-Hexane, HPLC-grade Ethanol, Diethylamine (DEA)

  • Sample Diluent: Mobile Phase

  • Mirabegron Reference Standard and sample material

6.2.2. Chromatographic Conditions

  • Mobile Phase: 55:45:0.1 (v/v/v) n-Hexane:Ethanol:DEA. Pre-mix and degas thoroughly.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

6.2.3. Procedure

  • Standard/Sample Preparation: Prepare solutions in the mobile phase to a suitable concentration (e.g., 0.5 mg/mL). Ensure complete dissolution.

  • System Equilibration: Equilibrate the column with the mobile phase until a stable baseline is achieved. This may take longer for normal phase methods.

  • Analysis: Inject the prepared solutions.

  • Data Processing: The (R)-Mirabegron peak will elute first, followed by the (S)-enantiomer. Calculate the percentage of the (S)-enantiomer.

Experimental Workflow Visualization

G A 1. Sample & Standard Preparation (Dissolve in appropriate diluent) B 2. HPLC System Setup - Install Chiral Column - Set Mobile Phase & Flow Rate - Set Column Temperature A->B C 3. System Equilibration (Pump mobile phase until baseline is stable) B->C D 4. Chromatographic Run (Inject sample/standard) C->D E 5. Data Acquisition (Detect peaks via UV detector) D->E F 6. Data Analysis - Integrate Peaks - Calculate Resolution (Rs) - Quantify S-enantiomer (%) E->F G 7. Reporting (Generate final report with chromatograms and results) F->G

Caption: Standard operational workflow for chiral HPLC analysis.

Conclusion

The enantioselective separation of Mirabegron is a critical analytical requirement for ensuring pharmaceutical quality and regulatory compliance. Both phenylcarbamate-β-cyclodextrin and amylose tris-(5-chloro-2-methylphenylcarbamate) chiral stationary phases have demonstrated excellent capabilities for resolving Mirabegron's enantiomers. The cyclodextrin-based method offers a rapid, reversed-phase compatible solution ideal for routine QC, with an optimal elution order for impurity quantification. The polysaccharide-based method provides superior resolution under normal-phase conditions. The selection of the appropriate method should be based on the specific analytical objective, available instrumentation, and laboratory solvent management policies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Peak Tailing in (S)-Mirabegron Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of (S)-Mirabegron. As the enantiomeric impurity of the active pharmaceutical ingredient Mirabegron, its accurate quantification is critical, and poor peak shape can severely compromise this analysis. This document provides a structured, in-depth approach to diagnosing and resolving this common chromatographic challenge.

Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and how is it identified?

A1: In an ideal chromatogram, peaks exhibit a symmetrical, Gaussian shape.[1] HPLC peak tailing is a distortion where the peak's trailing edge is broader or more drawn out than its leading edge.[2][3] This asymmetry is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As). A value greater than 1.2 typically indicates problematic peak tailing that can affect data quality.[3][4][5]

Q2: Why is this compound particularly prone to peak tailing in reversed-phase HPLC?

A2: this compound, like its R-enantiomer, contains basic amine functional groups.[6] The primary cause of peak tailing for such compounds is a secondary, undesirable interaction between the positively charged (protonated) amine groups of the analyte and negatively charged (ionized) residual silanol groups (Si-OH) on the surface of traditional silica-based stationary phases.[1][3][7] This secondary retention mechanism causes some analyte molecules to lag behind the main peak, resulting in a "tail".[2][6]

Q3: What are the primary consequences of peak tailing in my analysis?

A3: Peak tailing is not merely an aesthetic issue; it significantly degrades data quality by:

  • Reducing Resolution: Tailing peaks can merge with adjacent peaks (like the main R-Mirabegron peak), making accurate integration and quantification difficult or impossible.[3]

  • Decreasing Sensitivity: As the peak broadens and flattens, its height decreases, which can negatively impact the signal-to-noise ratio and raise detection limits.[3]

  • Inaccurate Quantification: The distorted peak shape leads to errors during automated or manual peak integration, resulting in imprecise and inaccurate quantitative results.[3][4]

The Root Cause: A Mechanistic View of Amine-Silanol Interactions

Understanding the underlying chemistry is crucial for effective troubleshooting. The primary retention mechanism in reversed-phase chromatography is hydrophobic interaction. However, for basic compounds like this compound, a secondary ionic interaction with the stationary phase often occurs, leading to peak tailing.

cluster_0 Silica Stationary Phase Surface cluster_1 Mobile Phase Silica C18-Bonded Silica Silanol_Ionized Ionized Silanol (Si-O⁻) Silanol_Protonated Protonated Silanol (Si-OH) Analyte This compound (Protonated Amine, R-NH3⁺) Analyte->Silica  Primary Hydrophobic  Interaction (Good) Analyte->Silanol_Ionized Secondary Ionic Interaction (Causes Peak Tailing) Analyte->Silanol_Protonated  Interaction Minimized  (Improved Peak Shape)

Caption: Interaction of this compound with the HPLC stationary phase.

At a mid-range pH (e.g., > 3), residual silanol groups on the silica surface become deprotonated (ionized), creating a negative charge (Si-O⁻).[7] The basic amine on this compound is protonated (R-NH₃⁺), leading to a strong electrostatic attraction. This secondary interaction is the primary cause of peak tailing.[6]

Systematic Troubleshooting Guide

Follow this workflow to diagnose and resolve peak tailing for this compound. Start with the simplest and most impactful adjustments first.

G start Observe Peak Tailing for this compound q1 Are ALL peaks tailing? start->q1 a1_yes Check System & Method: 1. Dead Volume 2. Column Overload 3. Blocked Frit/Void q1->a1_yes  Yes a1_no Optimize Mobile Phase: 1. Lower pH (≤ 3) 2. Add Competing Base (TEA/DEA) 3. Increase Buffer Strength q1->a1_no  No   q2 Tailing Persists? a1_yes->q2 a1_no->q2 a2_yes Evaluate Column: 1. Use End-Capped/BDS Column 2. Try Hybrid or Polymer Phase 3. Perform Column Flush q2->a2_yes  Yes end Symmetrical Peak Achieved q2->end  No   a2_yes->end

Caption: Systematic workflow for troubleshooting this compound peak tailing.

Step 1: Mobile Phase Optimization (Highest Impact)

The most common cause of tailing for a specific basic analyte is chemical interaction, which is best addressed by modifying the mobile phase.[2]

Issue: The this compound peak is tailing, while other non-basic compounds in the chromatogram have good shape.

StrategyPrincipleTypical ApplicationProsCons
Lower Mobile Phase pH Protonates silanol groups (Si-OH), minimizing their ability to interact with the protonated analyte.[1][6]Add 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to bring the aqueous mobile phase pH to ≤ 3.0.[8][9]Highly effective, simple to implement, MS-compatible.May reduce retention time for basic analytes.[1] Risk of silica dissolution below pH 2.5 for standard columns.[8]
Add a Competing Base A small, basic additive (e.g., Triethylamine) preferentially interacts with and "masks" the active silanol sites.[2][8]Add 0.1% Triethylamine (TEA) or Diethylamine (DEA) to the mobile phase.[10][11]Very effective at masking silanols, especially at neutral pH.Can suppress ionization in MS; may require dedicated column use.
Increase Buffer Strength Higher buffer concentration increases the ionic strength of the mobile phase, which can help shield the charged silanol sites.[8]Increase phosphate or acetate buffer concentration from 10 mM to 25-50 mM.Can improve peak shape without drastic pH changes.Not suitable for LC-MS (ion suppression).[8] Risk of buffer precipitation in high organic content.

Protocol 1: Mobile Phase pH Evaluation

  • Prepare Mobile Phases: Prepare identical organic mobile phases (e.g., Acetonitrile). Prepare several aqueous mobile phases buffered at different pH values (e.g., pH 7.0, pH 4.5, pH 3.0, and pH 2.5). Use MS-friendly buffers like ammonium formate or acetate if required.

  • Equilibrate System: Start with the highest pH. Flush the HPLC system and column for at least 20 column volumes or until a stable baseline is achieved.

  • Inject Standard: Inject a standard solution of this compound and record the chromatogram.

  • Sequential Analysis: Move to the next lower pH level. Before injecting, ensure the column is fully equilibrated with the new mobile phase by flushing for another 20 column volumes.

  • Data Analysis: Repeat the injection for each pH level. Compare the peak asymmetry/tailing factor for each run to determine the optimal pH that provides the most symmetrical peak. A pH of ~3.0 often provides a significant improvement for basic compounds.[6]

Step 2: Column Selection and Care

If mobile phase optimization does not fully resolve the issue, the column itself is the next logical area to investigate.

Issue: Significant peak tailing remains even after adjusting mobile phase pH and using additives.

Solution A: Use a Modern, High-Purity Column Not all C18 columns are the same. The underlying silica can have a major impact.

  • Use Type B Silica Columns: Modern columns are often made with high-purity, Type B silica, which has a much lower concentration of acidic silanol groups and trace metal contaminants, significantly reducing peak tailing for basic compounds.[2]

  • Use End-Capped / Base-Deactivated Columns: These columns have their residual silanol groups chemically bonded ("capped") with a small, non-polar group, which blocks them from interacting with analytes.[1][6][8] This is a proactive way to prevent tailing when working with basic compounds.[8]

  • Consider Alternative Stationary Phases: If silica-based columns remain problematic, consider phases with a hybrid silica-organic particle or a polymer-based support, which have different surface chemistries and can eliminate silanol interactions.[2]

Protocol 2: Column Flushing and Regeneration Contaminants from previous analyses can bind to active sites and cause peak tailing. A rigorous wash can often restore performance.

  • Disconnect from Detector: Disconnect the column outlet from the detector to avoid contamination.

  • Buffer Removal: Flush the column in its normal flow direction with 20 column volumes of HPLC-grade water (without any buffer or additives).

  • Organic Wash: Flush with 20 column volumes of 100% Acetonitrile or Methanol.

  • Strong Solvent Wash (for stubborn contaminants): If tailing persists, flush with 20 column volumes of Isopropanol.

  • Re-equilibration: Reconnect the column to the detector and thoroughly equilibrate with your initial mobile phase until the baseline is stable before injecting your sample.

Step 3: System and Method Checks

If all peaks in your chromatogram are tailing, the problem is likely systemic (instrumental) rather than chemical.[8]

Issue: All peaks, not just this compound, are exhibiting tailing.

Solution A: Check for Extra-Column Volume (Dead Volume) Dead volume refers to any space in the flow path outside of the column packing, such as excessively long or wide-bore tubing, or poorly made connections.[7][8] This causes band broadening and tailing.

  • Action: Ensure all tubing between the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005"). Check that all fittings are correctly seated and not creating gaps.

Solution B: Check for Column Overload Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase and lead to distorted peaks.[4][8]

  • Action: Perform a dilution study. Dilute your sample by a factor of 10 and re-inject. If the peak shape improves dramatically, you were likely overloading the column.[8] Also, ensure your sample is dissolved in a solvent that is weaker than or equal in strength to your mobile phase.[4]

Solution C: Inspect for Column Voids or Blockages A physical disruption of the packed bed at the column inlet (a void) or a blocked inlet frit will cause poor peak shape for all analytes.[6][8]

  • Action: A sudden increase in backpressure alongside peak tailing may indicate a blockage. Try back-flushing the column (if the manufacturer allows) to clear the frit. If a void is suspected, the column may need to be replaced. Using a guard column can help protect the analytical column from these issues.[8]

References

Technical Support Center: Enhancing Sensitivity for Low-Level Detection of (S)-Mirabegron

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analysis of (S)-Mirabegron. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for enhancing detection sensitivity in your analytical workflows. As Senior Application Scientists, we have compiled field-proven insights to address common challenges and provide a framework for robust, low-level quantification of this compound.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when developing sensitive assays for this compound.

Q1: What is the most sensitive method for detecting low levels of this compound in biological matrices?

A1: For ultra-sensitive quantification of this compound in complex biological matrices such as plasma, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the industry standard and the most recommended technique.[1][2] Its high selectivity, achieved through Multiple Reaction Monitoring (MRM), allows for the differentiation of Mirabegron from endogenous interferences, which is critical for achieving low limits of detection (LOD) and quantification (LOQ).[3][4][5] While RP-HPLC with UV detection is suitable for bulk drug and pharmaceutical dosage forms, it generally lacks the sensitivity required for pharmacokinetic studies where plasma concentrations are low.[1][6][7][8]

Q2: What are the typical mass transitions (MRM) for Mirabegron in an LC-MS/MS analysis?

A2: In positive electrospray ionization (ESI) mode, the most commonly used precursor ion ([M+H]⁺) for Mirabegron is at m/z 397.2 or 397.3.[3][4][5] A common product ion for quantification is m/z 260.1, resulting from a characteristic fragmentation.[3] Another reported transition is m/z 397.3 → 379.6.[4][5] Therefore, a typical MRM transition would be 397.2 → 260.1. For the deuterated internal standard (Mirabegron-d5), a transition of 402.2 → 260.1 is often used.[3]

Q3: Is a specific chiral separation method required for analyzing this compound?

A3: Mirabegron is administered as the (R)-enantiomer, which is the active form. For most pharmacokinetic studies, a chiral separation method is not employed, and the analysis is performed on the racemate or assumes the enantiomeric purity of the administered drug. However, if you are studying the pharmacokinetics of the individual enantiomers or investigating potential chiral inversion, a specific chiral chromatography method would be necessary. This would typically involve a chiral column and a modified mobile phase, which could present different challenges for sensitivity enhancement.

Q4: What are the key chemical properties of Mirabegron that influence its analysis?

A4: Mirabegron is a selective β3-adrenoceptor agonist.[9][10] Its chemical structure contains a thiazole ring and an ethanolamine side chain.[11] It is a moderately lipophilic compound and is approximately 71% protein-bound in plasma, primarily to albumin and alpha-1-acid glycoprotein.[11] This high protein binding is a critical consideration for sample preparation, as the drug needs to be efficiently released from proteins to be accurately quantified.

Troubleshooting Guides for Enhanced Sensitivity

This section provides in-depth solutions to specific problems you may encounter when striving for low-level detection of this compound.

Issue 1: High Background Noise and Poor Signal-to-Noise (S/N) Ratio

High background noise can significantly impact your ability to detect low concentrations of Mirabegron. Here’s how to troubleshoot this issue:

Root Cause Analysis and Solutions:

  • Contaminated Mobile Phase:

    • Explanation: Impurities in solvents (acetonitrile, methanol, water) or additives (formic acid, ammonium formate) can introduce significant background noise.

    • Solution: Always use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily and filter them through a 0.22 µm membrane.

  • Sample Matrix Effects:

    • Explanation: Endogenous components in biological samples (e.g., phospholipids in plasma) can co-elute with Mirabegron and cause ion suppression or enhancement, leading to poor signal and reproducibility.

    • Solution: Improve your sample preparation method. While simple protein precipitation is fast, it is often insufficient for removing all interferences.[4][5] Consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). SPE, in particular, can provide a much cleaner sample extract.[3]

  • Carryover from Previous Injections:

    • Explanation: Mirabegron can adsorb to surfaces in the LC system (injector, column, tubing), leading to carryover in subsequent blank injections and artificially elevating the baseline.

    • Solution: Optimize your needle wash solution to include a strong organic solvent. Ensure your gradient elution has a high organic content wash step at the end to effectively clean the column after each run.

Issue 2: Low Analyte Recovery During Sample Preparation

Incomplete recovery of Mirabegron from the sample matrix will directly lead to reduced sensitivity.

Root Cause Analysis and Solutions:

  • Inefficient Protein Precipitation:

    • Explanation: Due to Mirabegron's high plasma protein binding (around 71%), inefficient disruption of this binding will result in low recovery.[11]

    • Solution: When using protein precipitation, ensure the ratio of organic solvent (typically acetonitrile) to plasma is sufficient, at least 3:1 (v/v). Vortex thoroughly and allow adequate time for precipitation at a controlled temperature (e.g., 4°C) to maximize protein removal.

  • Suboptimal Solid-Phase Extraction (SPE) Protocol:

    • Explanation: The choice of SPE sorbent and the volumes/compositions of the wash and elution solvents are critical for good recovery.

    • Solution: For a compound like Mirabegron, a mixed-mode cation exchange SPE sorbent can be effective. Develop a systematic approach to optimize the SPE method:

      • Conditioning: Condition the cartridge with methanol followed by water.

      • Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acid).

      • Washing: Use a weak organic solvent to wash away interferences without eluting the analyte.

      • Elution: Elute Mirabegron with a stronger, basic organic solvent.

    A step-by-step optimization of each stage is crucial.

Experimental Protocols

Protocol 1: High-Sensitivity LC-MS/MS Method for this compound in Human Plasma

This protocol is a starting point and should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard working solution (e.g., Mirabegron-d5) and 200 µL of 4% phosphoric acid in water. Vortex for 30 seconds.

  • SPE Cartridge: Use a mixed-mode cation exchange SPE cartridge.

  • Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Parameters

  • LC System: UPLC/UHPLC system

  • Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm) is a good starting point.[4]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Elution: A fast gradient is recommended to ensure sharp peaks.

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.0 min: 95% B

    • 3.0-3.1 min: 95-5% B

    • 3.1-4.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Mirabegron: 397.2 → 260.1

    • Mirabegron-d5 (IS): 402.2 → 260.1

  • Key MS Parameters (to be optimized):

    • Capillary Voltage

    • Source Temperature

    • Desolvation Gas Flow

    • Collision Energy

Data Presentation

ParameterHPLC-UVLC-MS/MS
Typical LOQ 0.04 - 0.15 µg/mL[8][12]0.1 - 5 ng/mL[3][4]
Selectivity ModerateHigh
Application Bulk Drug, FormulationsBioanalysis, Pharmacokinetics
Sample Prep Simple DilutionProtein Precipitation, SPE, LLE

Table 1: Comparison of typical performance characteristics for HPLC-UV and LC-MS/MS methods for Mirabegron analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample + IS Pretreat Pre-treatment (Acidification) Plasma->Pretreat SPE Solid-Phase Extraction (Condition, Load, Wash, Elute) Pretreat->SPE Evap Evaporation & Reconstitution SPE->Evap UPLC UPLC Separation (C18 Column) Evap->UPLC MS Tandem MS Detection (ESI+, MRM) UPLC->MS Quant Quantification (Peak Area Ratio vs. Conc.) MS->Quant

Caption: High-sensitivity workflow for this compound analysis in plasma.

References

Technical Support Center: Method Robustness for (S)-Mirabegron Quantification

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analytical quantification of (S)-Mirabegron. This resource is designed to provide in-depth guidance on establishing and troubleshooting a robust analytical method, a cornerstone of reliable data in pharmaceutical development. As the enantiomeric impurity of the active pharmaceutical ingredient (R)-Mirabegron, the accurate quantification of this compound is a critical quality attribute.[1] This guide moves beyond simple procedural lists to explain the underlying scientific principles, ensuring your method is not only compliant but also scientifically sound.

The Imperative of Robustness in Chiral Separations

In analytical chemistry, robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters.[2][3] For a chiral separation, such as that of Mirabegron enantiomers, this is particularly critical. The subtle energetic differences that allow for the separation of (S)- and (R)-Mirabegron can be easily perturbed by minor changes in the chromatographic environment. A robust method ensures that day-to-day variations in your laboratory—a slight drift in mobile phase pH, a minor fluctuation in column temperature, or differences between HPLC systems—do not lead to out-of-specification results or method failure.

The International Council for Harmonisation (ICH) guideline Q2(R2) mandates the evaluation of a method's robustness, and this is typically investigated during the method development phase.[3][4] A thorough understanding of which parameters are critical allows for the establishment of a reliable analytical procedure.

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the development and execution of chiral HPLC methods for this compound quantification.

Q1: Why is the choice of chiral stationary phase (CSP) so critical for separating Mirabegron enantiomers?

A1: The separation of enantiomers relies on the formation of transient, diastereomeric complexes between the analyte and the chiral selector on the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times. For Mirabegron, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs have shown success.[5][6] For instance, a phenylcarbamate-β-cyclodextrin column has demonstrated effective enantiorecognition, likely through interactions with the phenylcarbamate groups on the cyclodextrin's outer surface.[1][5] The choice is critical because a CSP that does not offer the correct steric and interactive environment will fail to resolve the enantiomers, regardless of other method parameters.

Q2: My resolution between (S)- and (R)-Mirabegron is decreasing over time. What is the likely cause?

A2: A gradual loss of resolution often points to column degradation or contamination. The intricate chiral environment of the CSP can be compromised by the accumulation of matrix components or irreversible adsorption of the analyte. Another possibility is the degradation of the stationary phase itself, especially if aggressive mobile phases are used.[7] It is also important to ensure the mobile phase is prepared consistently, as small changes in modifier or additive concentration can significantly impact chiral recognition.[8][9]

Q3: I'm observing peak splitting for both enantiomer peaks. What should I investigate first?

A3: Symmetrical peak splitting for all peaks often indicates a problem occurring before the analyte reaches the chiral stationary phase. Common causes include a partially blocked column inlet frit, a void in the column packing material at the inlet, or an injection solvent that is too strong compared to the mobile phase.[10][11][12] Injecting the sample in a solvent much stronger than the mobile phase can cause the sample band to spread unevenly before it reaches the column, leading to a split peak.[10]

Q4: Can I use a gradient elution for the chiral separation of Mirabegron?

A4: While isocratic methods are more common for their simplicity and robustness in chiral separations, a gradient can be used. However, it adds complexity. A changing mobile phase composition can alter the chiral recognition mechanism during the run, potentially affecting resolution and reproducibility. If a gradient is necessary (e.g., to elute strongly retained impurities), it must be carefully developed and validated. The gradient profile itself would be a critical parameter to evaluate during robustness testing.

Experimental Protocol: Robustness Testing for this compound Quantification

This protocol outlines a systematic approach to robustness testing for a chiral HPLC method, in line with ICH Q2(R2) guidelines.[4] It is based on a typical method using a cyclodextrin-based chiral column.

Objective: To evaluate the reliability of the analytical method for this compound quantification under small, deliberate variations of key chromatographic parameters.

Baseline Chromatographic Conditions (Nominal Method)
ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiral CD-Ph (phenylcarbamate-β-cyclodextrin), 4.6 x 150 mm, 5 µm
Mobile Phase Methanol:Water:Diethylamine (DEA) (90:10:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temp. 40°C
Injection Vol. 10 µL
Detection UV at 250 nm[13]
Sample (R)-Mirabegron spiked with 0.2% this compound

Rationale: These starting conditions are based on published methods that have successfully resolved Mirabegron enantiomers.[1][5] The basic additive (DEA) is often used to improve the peak shape of basic compounds like Mirabegron.[14]

Robustness Study Design

A Design of Experiments (DoE) approach, such as a fractional factorial design, is highly recommended to efficiently study the effects of multiple parameters and their interactions.[9] For this guide, a one-factor-at-a-time approach is described for clarity.

Parameters to be Varied:

ParameterNominal ValueVariation (+)Variation (-)
Methanol in Mobile Phase 90%92%88%
Column Temperature 40°C42°C38°C
Flow Rate 0.8 mL/min0.9 mL/min0.7 mL/min
DEA in Mobile Phase 0.1%0.11%0.09%

Rationale: These parameters are known to have a significant impact on chiral separations. Mobile phase composition affects analyte-CSP interaction, temperature influences the thermodynamics of this interaction, flow rate affects resolution and analysis time, and the additive concentration can impact peak shape and retention.[8][14]

Execution and Data Analysis
  • Prepare a system suitability test (SST) solution (e.g., (R)-Mirabegron with 0.2% this compound).

  • Equilibrate the system at the nominal conditions and perform SST injections to confirm the system is performing correctly.

  • For each parameter variation, adjust only that single parameter while keeping all others at their nominal values.

  • Equilibrate the system under the new conditions.

  • Inject the SST solution in triplicate.

  • Record the results and calculate the mean and %RSD for the critical analytical responses.

Acceptance Criteria

The results from the varied conditions should still meet the method's system suitability requirements.

Analytical ResponseAcceptance Criteria
Resolution (Rs) between (S)- and (R)-Mirabegron ≥ 1.5
Tailing Factor for this compound ≤ 2.0
%RSD of this compound Peak Area (n=3) ≤ 5.0%
Quantified amount of this compound Within ±10% of the nominal value

Rationale: These criteria ensure that the separation remains adequate for accurate quantification and that the method's precision is maintained. A resolution of 1.5 indicates baseline separation.

Visualizing the Robustness Workflow

Robustness_Workflow Robustness Study Workflow for this compound Method cluster_0 Phase 1: Planning cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation A Define Nominal Method (e.g., Column, Mobile Phase, Temp) B Identify Critical Parameters (ICH Q14 Risk Assessment) - Organic % - Temperature - Flow Rate - Additive % A->B C Set Acceptance Criteria - Resolution >= 1.5 - Tailing <= 2.0 - %RSD <= 5.0% B->C D Perform System Suitability at Nominal Conditions E Vary One Factor at a Time (e.g., Temp +2°C, Temp -2°C) D->E F Inject SST Sample (n=3) for Each Condition E->F G Analyze Data: Calculate Rs, Tailing, %RSD H Compare Results to Acceptance Criteria G->H I Method Passes Robustness? H->I J Method is Robust. Proceed to Validation. I->J Yes K Method is Not Robust. Re-evaluate/Tighten Method Controls. I->K No Troubleshooting_Logic Troubleshooting Logic for Poor Enantiomeric Resolution Start Problem: Poor Resolution (Rs < 1.5) Q1 Is the problem sudden or gradual? Start->Q1 Sudden Sudden Loss of Resolution Q1->Sudden Sudden Gradual Gradual Decrease Over Time Q1->Gradual Gradual Check_MP Verify Mobile Phase: 1. Freshly Prepared? 2. Correct Composition? 3. Degassed? Sudden->Check_MP Column_Health Assess Column Health: 1. Contamination? 2. Aging? Gradual->Column_Health Check_System Check System: 1. Correct Flow Rate? 2. Correct Temperature? 3. Leaks Present? Check_MP->Check_System Result1 Resolution Restored? Check_System->Result1 Flush_Column Action: Flush Column (as per manufacturer) Column_Health->Flush_Column Result2 Resolution Restored? Flush_Column->Result2 Replace_Column Action: Replace Column and use Guard Column End_OK Problem Solved Replace_Column->End_OK Result1->End_OK Yes End_ReDev Re-evaluate Method Parameters Result1->End_ReDev No Result2->Replace_Column No Result2->End_OK Yes

References

Technical Support Center: Troubleshooting Matrix Effects in the Bioanalysis of (S)-Mirabegron

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the bioanalysis of (S)-Mirabegron. This document is designed for researchers, scientists, and drug development professionals who are utilizing Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the quantification of this compound in biological matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you anticipate, identify, and resolve the common yet critical challenge of matrix effects.

This compound is a potent and selective β3-adrenoceptor agonist used to treat overactive bladder.[1] Accurate quantification in biological fluids like plasma or urine is paramount for pharmacokinetic, toxicokinetic, and clinical studies. However, the inherent complexity of these biological samples presents a significant hurdle for LC-MS/MS analysis: the matrix effect. This guide provides a structured, question-and-answer approach to troubleshoot and mitigate these effects, ensuring the development of robust, reliable, and regulatory-compliant bioanalytical methods.

Section 1: Understanding the Problem - Core Concepts & Identification

This section addresses the fundamental questions surrounding matrix effects in the context of this compound analysis.

Q1: What exactly are matrix effects, and why are they a critical concern for a basic compound like this compound?

Answer: Matrix effect is the alteration of an analyte's ionization efficiency by the presence of co-eluting, often undetected, components in the sample matrix. When using electrospray ionization (ESI), which is common for Mirabegron analysis, these interfering components can compete with the analyte for ionization, leading to either ion suppression (decreased signal) or ion enhancement (increased signal).[2][3]

This is a critical issue because it directly impacts the accuracy, precision, and sensitivity of your quantitative results.[4] If the matrix effect is inconsistent between samples or between your calibration standards and your study samples, the reported concentration will be erroneous.[2]

For this compound, a basic compound, analysis is typically performed in positive ion mode (ESI+).[5] Acidic mobile phases are often used to promote protonation and improve sensitivity. However, this can reduce its retention on standard reversed-phase columns, increasing the risk of it co-eluting with early-eluting, highly polar matrix components, thereby exacerbating ion suppression.[6][7]

Q2: What specific components in biological plasma are the primary culprits for causing these effects?

Answer: The primary sources of matrix effects in plasma are endogenous components that are often present at concentrations far exceeding the analyte. For this compound analysis, the main culprits include:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in ESI-MS.[8] They are amphipathic and tend to co-extract with analytes during common sample preparation techniques like protein precipitation and can build up on the LC column, leading to irreproducible results.[8]

  • Salts and Buffers: High concentrations of non-volatile salts can reduce the efficiency of droplet formation and desolvation in the ESI source, leading to signal suppression.

  • Endogenous Metabolites: Other small molecules present in plasma can co-elute and interfere with ionization.

  • Proteins: While most large proteins are removed during sample preparation, residual peptides can still cause interference.[9]

Q3: How can I definitively determine if my this compound assay is suffering from matrix effects?

Answer: You cannot "see" matrix effects by simply looking at the chromatogram of your analyte. A clean baseline does not guarantee the absence of co-eluting interferences.[3] Two primary methods are used to assess matrix effects:

  • Qualitative Assessment (Post-Column Infusion): This experiment helps identify regions in your chromatogram where ion suppression or enhancement occurs. A constant flow of this compound solution is infused into the LC eluent stream after the analytical column but before the MS source.[4][10] You then inject an extracted blank matrix sample. Any dip or rise in the constant analyte signal baseline indicates a region of ion suppression or enhancement, respectively.[9][10] If your analyte's retention time falls within one of these regions, your method is likely affected.

  • Quantitative Assessment (Post-Extraction Spike Method): This is the standard approach required by regulatory agencies like the FDA for method validation.[11][12] It allows you to calculate a "Matrix Factor" (MF). The process involves comparing the peak response of an analyte spiked into an extracted blank matrix (Set B) with the response of the analyte in a neat solution (Set A).

    • Matrix Factor (MF) = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)

    An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement. An MF = 1 implies no matrix effect. According to FDA guidance, this should be tested using at least six different lots of biological matrix to assess the variability of the effect.[12]

Section 2: Troubleshooting Guide & Mitigation Strategies

This section provides actionable solutions to common problems encountered during method development.

Q4: My this compound signal is low and highly variable between replicates. How can I improve this through sample preparation?

Answer: Inconsistent and low signal is a classic symptom of significant matrix effects. The most effective way to combat this is by improving your sample preparation method to more effectively remove interfering components before injection.[13][14] Here is a comparison of common techniques, from least to most effective for removing matrix components:

Technique Principle Pros Cons Best For
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to denature and precipitate proteins.[15]Simple, fast, inexpensive.Least effective at removing phospholipids and other small molecules; often results in significant matrix effects.[16]Early discovery, high-throughput screening where speed is prioritized over ultimate cleanliness.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on pH and polarity.Cleaner extracts than PPT.[16]Can have lower recovery for polar analytes; more labor-intensive; requires solvent optimization.[16]Analytes that are significantly less polar than the bulk of matrix interferences.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.Provides much cleaner extracts than PPT or LLE; high analyte concentration.[10][13]More complex method development; higher cost per sample.Regulated bioanalysis where accuracy and robustness are critical.

For a robust this compound assay, transitioning from PPT to a more selective technique like SPE is highly recommended.

Q5: I am using Protein Precipitation with acetonitrile, but the matrix effect is still unacceptable. What are my next steps?

Answer: This is a very common scenario. While PPT is simple, it often leaves behind high levels of phospholipids.[16] Your next steps should focus on either improving the cleanup post-PPT or switching to a more powerful extraction technique.

  • Targeted Phospholipid Removal: Use a specialized SPE plate or cartridge, such as HybridSPE-Phospholipid, after the initial protein precipitation step. This technology uses zirconia-coated silica particles that selectively bind and remove phospholipids via a Lewis acid/base interaction, resulting in a significantly cleaner extract.[8]

  • Switch to Solid-Phase Extraction (SPE): This is the most robust solution. For a basic compound like this compound, a mixed-mode SPE sorbent is ideal. These sorbents combine two retention mechanisms, such as reversed-phase and strong cation exchange. This dual mechanism provides superior cleanup by allowing for stringent wash steps that remove both non-polar and neutral/acidic interferences while strongly retaining the positively charged this compound.[16]

Q6: How can I optimize my LC method to chromatographically separate this compound from matrix interferences?

Answer: Chromatographic optimization is a powerful tool to complement clean sample preparation. The goal is to shift the retention time of this compound away from the "suppression zones," which are often found at the beginning and end of a gradient run.[4][14]

  • Increase Retention: Since this compound is a basic compound, its retention on a C18 column can be poor, especially with acidic mobile phases. Consider using a column with a different selectivity (e.g., Phenyl-Hexyl) or one designed for better retention of polar/basic compounds.

  • Gradient Optimization: Avoid eluting your analyte in the first 1-2 minutes where the bulk of unretained matrix components (salts, polar metabolites) will elute. Start with a lower initial percentage of organic solvent in your gradient to allow these interferences to wash off before your analyte elutes.

  • Utilize UPLC/UHPLC Technology: Ultra-high performance liquid chromatography uses columns with smaller particles (<2 µm), which provide significantly higher resolution and peak capacity.[17] This increased resolving power can separate this compound from closely eluting matrix components that would co-elute under standard HPLC conditions, demonstrably reducing matrix effects.[16]

Q7: What is the best type of internal standard (IS) to use for this compound, and why is it so important for managing matrix effects?

Answer: The choice of internal standard is critical. The ideal IS should mimic the analytical behavior of the analyte as closely as possible. For this compound, the gold standard is a Stable Isotope-Labeled (SIL) Internal Standard (e.g., this compound-d4).

A SIL-IS is chemically identical to the analyte but has a higher mass due to the incorporation of heavy isotopes (e.g., ²H, ¹³C, ¹⁵N). Because it is virtually identical, it will:

  • Have the same extraction recovery.

  • Have the same chromatographic retention time.

  • Experience the exact same degree of ion suppression or enhancement in the MS source.[3]

By tracking the ratio of the analyte peak area to the SIL-IS peak area, you can accurately correct for any signal variability caused by matrix effects, thereby ensuring the accuracy and precision of your results. While a structural analog can be used, it will not co-elute perfectly and may not experience the identical matrix effect, making a SIL-IS the superior and regulatory-preferred choice.

Section 3: Key Protocols & Workflows

This section provides detailed, step-by-step methodologies for critical experiments.

Workflow for Identifying and Mitigating Matrix Effects

The following diagram outlines a logical workflow for addressing matrix effects in your this compound assay.

MatrixEffect_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Troubleshooting Start Start Method Development (e.g., PPT, C18 column) AssessME Assess Matrix Effect (Post-Extraction Spike, 6 lots) Start->AssessME Optimize_Prep Optimize Sample Prep (Switch to SPE or LLE) AssessME->Optimize_Prep MF inconsistent or |MF-1| > 0.15 Validate Proceed to Full Method Validation AssessME->Validate MF consistent and |MF-1| <= 0.15 Optimize_LC Optimize Chromatography (Gradient, UPLC, new column) Optimize_Prep->Optimize_LC AssessME_reval Re-assess Matrix Effect Optimize_LC->AssessME_reval Re-evaluate AssessME_reval->Optimize_Prep Still unacceptable AssessME_reval->Validate Acceptable

Caption: A logical workflow for troubleshooting matrix effects.

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

Objective: To quantitatively determine the Matrix Factor (MF) for this compound in plasma.

Materials:

  • Blank human plasma from at least 6 unique donors.

  • This compound certified reference standard.

  • Internal Standard (ideally SIL-IS) certified reference standard.

  • Reagents for your chosen sample extraction procedure.

  • LC-MS/MS system.

Procedure:

  • Prepare Three Sets of Samples at low and high QC concentrations (LQC and HQC):

    • Set A (Neat Solution): Spike this compound and IS into the final reconstitution solvent. This represents 100% response (no matrix).

    • Set B (Post-Spike Samples): Extract blank plasma from 6 different sources. After the final evaporation step, spike this compound and IS into the extracted matrix residue before reconstitution.

    • Set C (Pre-Spike Samples): Spike this compound and IS into blank plasma before extraction. These are your standard QC samples.

  • Analyze Samples: Inject all three sets onto the LC-MS/MS system.

  • Calculate Matrix Factor (MF) and Recovery (RE):

    • For each plasma lot, calculate the MF: MF = Mean Peak Area (Set B) / Mean Peak Area (Set A)

    • The IS-normalized MF should also be calculated to demonstrate the effectiveness of the IS: IS-Normalized MF = (Analyte Area_SetB / IS Area_SetB) / (Analyte Area_SetA / IS Area_SetA)

    • Calculate the Recovery (optional but good practice): RE (%) = (Mean Peak Area (Set C) / Mean Peak Area (Set B)) * 100

  • Acceptance Criteria (per FDA/ICH M10 Guidance):

    • The precision (%CV) of the matrix factor across the different lots should not be greater than 15%.[12]

Protocol 2: Recommended Sample Preparation - Mixed-Mode SPE

Objective: To achieve a clean extract of this compound from plasma, minimizing matrix effects.

Materials:

  • Mixed-Mode Strong Cation Exchange (MCX) SPE cartridges/plates.

  • Methanol, Acetonitrile.

  • Formic Acid, Ammonium Hydroxide.

  • Human Plasma samples.

Procedure:

  • Pre-treatment: To 200 µL of plasma, add 20 µL of IS working solution and 200 µL of 4% phosphoric acid in water. Vortex to mix. This step lyses cells and ensures the basic analyte is protonated (positively charged).

  • Conditioning: Condition the MCX SPE plate with 1 mL of methanol, followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the SPE plate.

  • Wash 1 (Remove Phospholipids): Wash with 1 mL of 2% formic acid in water.

  • Wash 2 (Remove Non-polar Interferences): Wash with 1 mL of methanol.

  • Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol. The basic modifier neutralizes the analyte, releasing it from the cation exchange sorbent.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute in 100 µL of the mobile phase starting condition. Vortex and inject.

Section 4: Data Summaries

Table 1: Key Physicochemical Properties of this compound
PropertyValueImplication for Bioanalysis
Molecular Formula C₂₁H₂₄N₄O₂SUsed for setting mass spectrometer parameters.[18]
Molecular Weight 396.51 g/mol Used for setting mass spectrometer parameters.[18]
Classification Basic CompoundWill be protonated (positively charged) at acidic pH; suitable for ESI+ and cation exchange SPE.
AlogP 2.77Indicates moderate lipophilicity, suitable for reversed-phase chromatography and LLE with appropriate solvents.[18]
Solubility Highly soluble in waterFacilitates preparation of stock solutions; analyte may have low retention on RP columns without mobile phase modifiers.[1]

References

Technical Support Center: Refinement of Mobile Phase for Better Enantioseparation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the nuanced art and science of refining the mobile phase for enhanced enantioseparation. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in chiral chromatography. Here, we move beyond basic protocols to delve into the underlying principles and practical troubleshooting strategies that can transform a partial separation into a baseline-resolved success.

Our approach is rooted in years of hands-on experience, providing you with not just the 'how,' but the critical 'why' behind each experimental choice. This resource is structured to be a self-validating system, empowering you to diagnose and resolve common challenges encountered in the laboratory.

Troubleshooting Guide: From Poor Resolution to Baseline Separation

Encountering difficulties in achieving adequate separation of enantiomers is a common hurdle. This section provides a systematic, question-and-answer-based approach to troubleshoot and optimize your mobile phase conditions.

Q1: My enantiomers are co-eluting or showing very poor resolution. Where do I start?

Answer: This is the most frequent challenge and requires a systematic evaluation of your mobile phase components. The goal is to modulate the interactions between the enantiomers and the chiral stationary phase (CSP). Selectivity is the most influential factor for improving resolution in chiral separations.[1]

Initial Steps:

  • Verify System Suitability: Before modifying the mobile phase, ensure your HPLC system is functioning correctly. Check for leaks, ensure the pump is delivering a consistent flow rate, and confirm that the detector is operating optimally.[2]

  • Confirm Column Health: A degraded or contaminated column can lead to poor performance. Consult the manufacturer's guidelines for column cleaning and regeneration protocols.[3]

  • Mobile Phase Composition: The composition of the mobile phase is a critical parameter to adjust.[1][4] Start by evaluating the primary solvent and the modifier.

Q2: How do I choose the right organic modifier and its concentration?

Answer: The organic modifier plays a pivotal role in modulating retention and enantioselectivity, particularly with polysaccharide-based CSPs.[5] The choice of alcohol as a modifier can profoundly affect chiral recognition.[6]

Modifier Selection Strategy:

  • Screen Different Alcohols: The most common modifiers are alcohols like methanol (MeOH), ethanol (EtOH), and isopropanol (IPA). Their elution strength and steric properties differ, leading to varied interactions with the CSP. For instance, in normal-phase chromatography, changing the alcohol modifier can dramatically improve or diminish separation.[7]

  • Optimize Modifier Percentage: Systematically vary the percentage of the modifier in the mobile phase. A common starting point is a 90:10 or 80:20 ratio of the primary solvent (e.g., hexane or heptane) to the modifier. Create a gradient of modifier concentrations (e.g., 5%, 10%, 15%, 20%) to observe the effect on retention time and resolution. Changing the percentage of the polar modifier often has the most significant impact on resolution.[8]

Q3: My peaks are tailing. How can I improve peak shape?

Answer: Peak tailing can obscure poor resolution and lead to inaccurate quantification. It often indicates secondary, undesirable interactions between the analyte and the stationary phase.

Strategies to Improve Peak Shape:

  • For Basic Compounds: Add a small amount of a basic additive to the mobile phase, such as diethylamine (DEA), butylamine, or ethanolamine.[9] A typical concentration is 0.1%.[3][9] These additives compete with the basic analyte for active sites on the stationary phase, reducing tailing.

  • For Acidic Compounds: Incorporate an acidic additive like trifluoroacetic acid (TFA), formic acid, or acetic acid into the mobile phase.[9] A concentration of 0.1% is a good starting point to ensure the acidic analyte remains in its protonated form, leading to better peak symmetry.[3]

  • "Memory Effect" of Additives: Be aware that some additives can strongly bind to the stationary phase, leading to a "memory effect" that influences subsequent separations even after the additive is removed from the mobile phase.[10][11] Thorough column flushing is necessary when switching between methods using different additives.

Q4: I have some separation, but the resolution is still not sufficient (Rs < 1.5). What are the next steps?

Answer: At this stage, fine-tuning the mobile phase and other chromatographic parameters is key.

Fine-Tuning Strategies:

  • Temperature Optimization: Temperature can have a significant, and sometimes non-intuitive, effect on enantioseparation.[12] While increasing temperature typically decreases retention time, its effect on resolution can vary. It is advisable to explore a range of temperatures (e.g., in 5°C increments) to find the optimal condition.[3][13] In some cases, reducing the column temperature can prevent on-column racemization and improve resolution.[14][15]

  • Flow Rate Adjustment: While less impactful on selectivity than mobile phase composition or temperature, optimizing the flow rate can improve efficiency and, consequently, resolution. Slower flow rates generally lead to better resolution but longer analysis times.

  • Consider Alternative Elution Modes: If you are using normal-phase chromatography, exploring reversed-phase or polar organic modes might provide a different and potentially better selectivity.[5][8] Immobilized polysaccharide-based columns offer the flexibility to switch between these modes without damaging the column.[5]

Logical Workflow for Mobile Phase Refinement

The following diagram illustrates a systematic approach to troubleshooting and optimizing your mobile phase for better enantioseparation.

MobilePhaseOptimization A Start: Poor or No Separation (Rs < 1.0) B Verify System Suitability & Column Health A->B C Initial Mobile Phase Screening B->C D Screen Different Alcohol Modifiers (MeOH, EtOH, IPA) C->D Selectivity is key E Optimize Modifier Concentration D->E F Partial Separation Achieved (1.0 ≤ Rs < 1.5) E->F G Assess Peak Shape F->G H Peaks Tailing? G->H I Add Acidic/Basic Modifier (e.g., 0.1% TFA/DEA) H->I Yes J Fine-Tune Separation H->J No I->J O Symmetrical Peaks? K Optimize Column Temperature J->K N Baseline Resolution Achieved (Rs ≥ 1.5) J->N Iterative Optimization L Adjust Flow Rate K->L M Consider Alternative Elution Mode (RP, PO) L->M M->N O->J No O->N Yes

Caption: A logical workflow for mobile phase refinement in chiral chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use gradient elution for chiral separations?

A: While most chiral separations are performed in isocratic mode to leverage the specific interactions with the CSP, gradient elution can be beneficial in certain scenarios.[11] For complex mixtures with components of widely varying polarities, a gradient can help to elute all compounds in a reasonable time. However, it's crucial to ensure that the change in mobile phase composition during the gradient does not negatively impact the enantioselectivity for the target pair.

Q: What is Supercritical Fluid Chromatography (SFC), and how can it help in enantioseparation?

A: Supercritical Fluid Chromatography (SFC) is a powerful technique that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[16] SFC often provides faster separations and higher efficiency compared to HPLC.[17][18] It is particularly well-suited for chiral separations, often yielding excellent results where HPLC methods may fall short.[17][19] The use of CO2 also makes it a "greener" alternative to normal-phase HPLC, which uses large volumes of organic solvents.[19]

Q: How do I select between amylose and cellulose-based columns?

A: Amylose and cellulose are the most common polysaccharides used in CSPs.[1] While both are composed of glucose units, amylose has a helical structure, whereas cellulose is more linear.[20] This structural difference leads to different chiral recognition capabilities. It is often a process of screening to determine which type of column provides the best selectivity for a particular analyte.[20]

Q: Are there any alternatives to adding modifiers to the mobile phase?

A: Yes, one alternative is the use of chiral mobile phase additives (CMPAs). In this technique, a chiral selector is added directly to the mobile phase, and an achiral stationary phase is used.[21][22] The enantiomers form transient diastereomeric complexes with the CMPA in the mobile phase, which allows for their separation on the achiral column.[21][22] Common CMPAs include cyclodextrins and macrocyclic antibiotics.[23]

Data Summary Table: Common Mobile Phase Additives and Their Effects

Additive TypeExampleTypical ConcentrationPrimary UsePotential Issues
Acidic Trifluoroacetic Acid (TFA)0.05 - 0.2%Improves peak shape for acidic compounds by suppressing ionization.[3]Can suppress MS signal; may be corrosive to HPLC components.
Formic Acid (FA)0.1%A good alternative to TFA, especially for LC-MS applications.[5]Less acidic than TFA, may be less effective for some compounds.
Basic Diethylamine (DEA)0.1 - 0.5%Improves peak shape for basic compounds by masking silanol interactions.[3][9]Can cause baseline disturbances; strong "memory effect".[10]
Ethanolamine (EA)0.1 - 0.5%Can provide better peak shape than DEA for certain compounds.[9]Limited miscibility in non-polar solvents without an alcohol co-solvent.[9]

Experimental Protocol: Screening of Alcohol Modifiers in Normal-Phase HPLC

This protocol outlines a systematic approach to screen for the optimal alcohol modifier to achieve enantioseparation of a neutral compound on a polysaccharide-based chiral column.

1. Materials and Equipment:

  • HPLC system with a UV detector

  • Polysaccharide-based chiral column (e.g., Chiralpak® AD-H, Lux® Cellulose-1)

  • HPLC-grade hexane or heptane

  • HPLC-grade methanol, ethanol, and isopropanol

  • Analyte sample dissolved in the initial mobile phase

2. Initial Conditions:

  • Column: As per selection

  • Mobile Phase A: Hexane/Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: As per analyte's UV absorbance maximum

  • Injection Volume: 10 µL

3. Screening Procedure:

  • Equilibrate the Column: Flush the column with the initial mobile phase (Mobile Phase A) for at least 30 minutes or until a stable baseline is achieved.

  • Inject the Sample: Perform an injection of the analyte solution and record the chromatogram.

  • Evaluate the Separation: Analyze the chromatogram for retention time, resolution, and peak shape.

  • Screen with Ethanol:

    • Prepare a new mobile phase of Hexane/Ethanol (90:10, v/v).

    • Flush the column with the new mobile phase for at least 30 minutes.

    • Inject the sample and record the chromatogram.

  • Screen with Methanol:

    • Prepare a new mobile phase of Hexane/Methanol (90:10, v/v).

    • Flush the column with the new mobile phase for at least 30 minutes.

    • Inject the sample and record the chromatogram.

  • Compare the Results: Compare the chromatograms obtained with the three different alcohol modifiers to identify which provides the best initial separation or potential for optimization.

4. Further Optimization:

  • Once the most promising alcohol modifier is identified, further optimize the separation by systematically varying its concentration in the mobile phase (e.g., 5%, 15%, 20%).

  • If necessary, proceed with temperature and flow rate optimization as described in the troubleshooting guide.

References

Technical Support Center: Synthesis of Enantiomerically Pure (S)-Mirabegron

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of enantiomerically pure (S)-Mirabegron. This guide is designed for researchers, chemists, and drug development professionals who are looking to synthesize the (S)-enantiomer of Mirabegron, often for use as an analytical reference standard, for impurity profiling, or for specific pharmacological research.

While the therapeutically active form of Mirabegron is the (R)-enantiomer, the synthesis of the (S)-enantiomer follows analogous chemical principles.[1][2] The primary challenge lies in establishing the single chiral center with high fidelity to avoid contamination with the (R)-enantiomer.[1] This guide provides in-depth troubleshooting advice and detailed protocols to help you navigate the complexities of this synthesis and maximize your yield of high-purity this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Chiral Starting Materials and Stereocontrol

Question 1: I need to synthesize this compound. The literature primarily describes the synthesis of (R)-Mirabegron. Which chiral starting material should I use?

The core of synthesizing the (S)-enantiomer is to start with a precursor of the opposite chirality to that used for (R)-Mirabegron. The most common strategies for introducing the stereocenter in Mirabegron synthesis involve either a chiral starting material or an asymmetric reaction.

  • Using a Chiral Epoxide: The original synthesis often uses (R)-styrene oxide to produce (R)-Mirabegron.[3] To obtain the (S)-enantiomer, you must start with (S)-styrene oxide . The subsequent epoxide ring-opening reaction with the appropriate amine will establish the desired (S)-configuration at the benzylic alcohol center.

  • Using a Chiral Amino Alcohol: An alternative and often more direct approach is to use a chiral amino alcohol. For (R)-Mirabegron, (R)-2-amino-1-phenylethanol is a key intermediate. Therefore, for your synthesis, you should use (S)-2-amino-1-phenylethanol . This precursor directly incorporates the required stereocenter.

  • Using a Chiral Acid: Some routes start from mandelic acid. To generate the (S)-enantiomer of the final product, you would begin with (S)-Mandelic acid .

Causality: The stereochemistry of the final product is directly determined by the stereochemistry of the chiral building block you introduce. The reaction mechanisms used in the subsequent steps (e.g., amide coupling, reductions) do not typically affect this established chiral center. Therefore, selecting the correct enantiomer of your starting material is the most critical decision for the entire synthesis.

Question 2: My enantiomeric excess (e.e.) is lower than expected after the key stereocenter-forming step. What are the common causes and solutions?

Low enantiomeric excess is a frequent challenge. The root cause depends on your synthetic strategy.

Potential CauseRecommended Solution & Explanation
Impure Chiral Starting Material Solution: Always verify the enantiomeric purity of your starting material (e.g., (S)-styrene oxide or (S)-2-amino-1-phenylethanol) using a validated chiral HPLC method before starting the synthesis. Explanation: Even a small percentage of the wrong enantiomer in your starting material will carry through the synthesis, directly lowering the e.e. of your final product.[1]
Racemization During Reaction Solution: Review your reaction conditions. Avoid harsh acidic or basic conditions and excessively high temperatures, especially if the chiral center is adjacent to a carbonyl group or a good leaving group. Explanation: Certain functional groups can be susceptible to racemization under forcing conditions. Maintaining mild conditions (e.g., lower temperatures, controlled pH) is crucial for preserving stereochemical integrity.
Side Reactions (Epoxide Opening) Solution: If using (S)-styrene oxide, ensure the regioselectivity of the amine attack. The nucleophilic attack should occur at the less sterically hindered carbon. Using an appropriate solvent and temperature can control this. Isopropanol is a common solvent for this step.[3] Explanation: Attack at the wrong carbon of the epoxide can lead to the formation of a regioisomeric impurity, which may be difficult to separate and can interfere with chiral analysis.
Inefficient Kinetic Resolution Solution: If you are using a kinetic resolution strategy (less common for this target), ensure your catalyst loading, temperature, and reaction time are optimized. Explanation: In a kinetic resolution, the reaction rate for the two enantiomers is different. If the reaction goes to completion, or if conditions are suboptimal, you will lose selectivity, resulting in a lower e.e. for the recovered material.

Below is a troubleshooting workflow for addressing low enantiomeric excess.

G start Low Enantiomeric Excess (e.e.) Detected check_sm 1. Verify e.e. of Chiral Starting Material (SM) start->check_sm sm_ok SM Purity >99.5% e.e.? check_sm->sm_ok sm_bad Source High-Purity SM or Re-purify sm_ok->sm_bad No check_conditions 2. Review Reaction Conditions sm_ok->check_conditions Yes sm_bad->check_sm harsh_conditions Harsh Conditions Used? (High Temp, Strong Acid/Base) check_conditions->harsh_conditions optimize_conditions Optimize: Lower Temperature, Use Milder Reagents, Control pH harsh_conditions->optimize_conditions Yes check_side_reactions 3. Analyze for Side Products (e.g., Regioisomers) harsh_conditions->check_side_reactions No end_node Problem Resolved: High e.e. Achieved optimize_conditions->end_node side_products_found Side Products Detected? check_side_reactions->side_products_found modify_protocol Modify Protocol: Change Solvent, Adjust Stoichiometry side_products_found->modify_protocol Yes side_products_found->end_node No modify_protocol->end_node

Caption: Troubleshooting workflow for low e.e. in this compound synthesis.

Category 2: Coupling and Purification

Question 3: I am struggling with the final amide coupling step between (S)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol and 2-(2-aminothiazol-4-yl)acetic acid. The yield is low and I'm seeing many impurities.

This is a critical step where yield can be significantly impacted. The key is to use an efficient coupling agent and maintain optimal conditions to prevent side reactions.

  • Choice of Coupling Agent: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a commonly used and effective water-soluble carbodiimide for this transformation, often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[3][4]

  • Solvent and pH Control: The reaction is frequently performed in water or a mixed aqueous/organic solvent system.[4][5] Maintaining a slightly acidic pH (e.g., 4-5) is crucial.

    • Causality: At this pH, the carboxylic acid is activated by EDC, while the primary amine nucleophile remains sufficiently unprotonated to be reactive. If the pH is too low, the amine will be fully protonated and non-nucleophilic. If the pH is too high, the activated acid can undergo side reactions, and EDC itself can become unstable.

  • Temperature Control: Run the reaction at or below room temperature (e.g., 20-28°C) to minimize the formation of byproducts.[4][6]

  • Workup Procedure: After the reaction, the product is often isolated by adjusting the pH to be basic (e.g., pH 9-10) to precipitate the free base of Mirabegron.[6] This crude product must then be purified.

Protocol: EDC-Mediated Amide Coupling

  • Setup: In a suitable reaction vessel, dissolve (S)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethanol hydrochloride and 2-aminothiazole-4-yl-acetic acid in water.[4]

  • pH Adjustment: If necessary, add a small amount of concentrated HCl to ensure the starting materials are dissolved and the pH is acidic.[4]

  • Coupling Agent Addition: Cool the mixture and add EDC hydrochloride in portions, maintaining the temperature below 28°C.[4]

  • Reaction Monitoring: Stir the mixture for 2-4 hours at room temperature. Monitor the reaction progress by HPLC or TLC.

  • Workup and Isolation: Once the reaction is complete, perform an extractive workup. Adjust the pH of the reaction mixture to ~9-10 with an aqueous base (e.g., sodium hydroxide or ammonia solution) to precipitate the crude product.[4][6]

  • Filtration: Filter the resulting solid, wash with water, and dry under vacuum.[4]

Question 4: My final product purity is low after crystallization. What is the best recrystallization method to improve purity and yield?

Effective recrystallization is essential for removing process-related impurities and achieving high chemical and chiral purity. The choice of solvent system is critical.

  • Solvent System Selection: A mixed solvent system is often most effective. A common and efficient system is a mixture of an alcohol (like methanol, ethanol, or isopropanol) and an anti-solvent (like toluene or dichloromethane).[4][7]

    • Causality: The alcohol serves as a good solvent in which the crude Mirabegron is dissolved at an elevated temperature. Dichloromethane or toluene acts as an anti-solvent; as the solution cools, the solubility of Mirabegron decreases significantly, promoting crystallization while impurities may remain in the solvent mixture.

  • Optimized Recrystallization Protocol:

    • Dissolve the crude this compound in a minimal amount of a suitable mixed solvent (e.g., alcohol/dichloromethane) at reflux temperature.[7]

    • Once fully dissolved, allow the solution to cool slowly to room temperature. Slow cooling is key to forming well-defined crystals and excluding impurities.

    • Stir the resulting slurry at room temperature for 2-4 hours to maximize crystal growth.[7]

    • Further cool the mixture in an ice bath to maximize precipitation and improve the recovery yield.

    • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum at a moderate temperature (e.g., 45-50°C).[4]

The general synthesis pathway is illustrated below.

G cluster_0 Route A: Chiral Amine cluster_1 Route B: Chiral Epoxide A1 (S)-2-amino-1-phenylethanol (Chiral Precursor) A2 Coupling with 4-nitrophenylethyl bromide A1->A2 A3 Intermediate Amine A2->A3 Nitro_Reduction Nitro Group Reduction (e.g., Pd/C, H2) A3->Nitro_Reduction B1 (S)-styrene oxide (Chiral Precursor) B2 Ring-opening with 4-nitrophenylethylamine B1->B2 B2->Nitro_Reduction Amide_Coupling Amide Coupling with 2-aminothiazole-4-acetic acid (EDC, H2O) Nitro_Reduction->Amide_Coupling Final_Product Crude this compound Amide_Coupling->Final_Product Purification Recrystallization (Alcohol/Anti-solvent) Final_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Common synthetic pathways to this compound.

References

Validation & Comparative

A Senior Scientist's Guide to the Stereoselective Pharmacology of Mirabegron: An In-Depth Profile of the (R)-Enantiomer

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Mirabegron is a first-in-class, potent, and selective β3-adrenergic receptor (β3-AR) agonist approved for the treatment of overactive bladder (OAB).[1][2] Its mechanism involves the relaxation of the detrusor smooth muscle during the bladder storage phase, leading to increased bladder capacity.[3][4] A critical, yet often overlooked, aspect of its pharmacology is its stereochemistry. Mirabegron is developed and marketed as a single enantiomer: (R)-Mirabegron. This guide provides an in-depth analysis of the pharmacology of (R)-Mirabegron, explains the scientific rationale for single-enantiomer development, and presents the experimental frameworks used for its characterization. While direct comparative data for the (S)-enantiomer is not available in peer-reviewed literature, this guide will discuss the toxicological and efficacy-driven rationale that underpins the selection of a single eutomer in modern drug development.

The Significance of Chirality in Mirabegron's Development

Many organic molecules, including pharmaceuticals, can exist as enantiomers—non-superimposable mirror images of each other (an (R)- and an (S)-form). While chemically similar, these stereoisomers can have vastly different interactions with chiral biological systems like receptors and enzymes. This can lead to one enantiomer being therapeutically active (the eutomer) while the other is less active, inactive, or even responsible for adverse effects (the distomer).

The development of Mirabegron as the pure (R)-enantiomer exemplifies a modern approach to drug design aimed at optimizing the therapeutic index.[5] By isolating the eutomer, the goals are to maximize on-target efficacy, improve selectivity, and minimize potential off-target effects or complex metabolic profiles that could arise from the distomer. The chemical name for the active drug substance confirms this specificity: 2-Amino-N-[4-[2-[[(2R) -2-hydroxy-2-phenylethyl]amino]ethyl]phenyl]-4-thiazoleacetamide.[5]

The β3-Adrenergic Receptor Signaling Pathway

(R)-Mirabegron exerts its therapeutic effect by activating β3-ARs, which are highly expressed on the detrusor muscle of the urinary bladder.[6] These receptors are predominantly coupled to the G-stimulatory (Gs) protein. Upon agonist binding, a conformational change activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the relaxation of the detrusor smooth muscle. This relaxation during the bladder filling phase increases capacity and reduces the symptoms of OAB.[3][7]

G_protein_signaling cluster_membrane Cell Membrane Receptor β3-Adrenergic Receptor G_protein Gs Protein (αβγ) Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Converts Ligand (R)-Mirabegron Ligand->Receptor Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Detrusor Muscle Relaxation PKA->Relaxation Promotes

Caption: Canonical β3-AR signaling pathway.

In-Depth Pharmacological Profile of (R)-Mirabegron

Receptor Binding Affinity & Selectivity

The cornerstone of (R)-Mirabegron's clinical utility is its high selectivity for the β3-AR over β1- and β2-ARs. Activation of β1- and β2-receptors can cause undesirable cardiovascular side effects (e.g., increased heart rate) and muscle tremors, respectively.[8] In vitro studies using cloned human receptors have demonstrated that (R)-Mirabegron is a potent and selective β3-AR agonist.[5] While it shows very low intrinsic activity for β1- and β2-ARs at therapeutic doses, some β1-AR stimulation has been noted in humans at supratherapeutic doses (200 mg).[3] Further studies have indicated that at concentrations well above therapeutic levels, Mirabegron may also interact with α1-adrenoceptors, though the clinical relevance of this is likely minimal.[9]

Functional Potency & Efficacy

Functional assays are critical to move beyond simple binding and quantify a compound's ability to elicit a biological response. For (R)-Mirabegron, this is typically measured by its capacity to stimulate cAMP production in cells expressing human β3-ARs or to induce relaxation in isolated bladder tissue.[10][11] These studies confirm that (R)-Mirabegron acts as a full or near-full agonist at the β3-AR, potently inducing downstream signaling and tissue-level effects.

ParameterReceptor/SystemValueReference
EC₅₀ Human β3-AR (cAMP assay)22.4 nM[5]
EC₅₀ Human β3-AR (cAMP assay)10.0 nM[10][12]
EC₅₀ Rat Bladder Strips (Relaxation)290 nM[11]
Selectivity β3 vs. β1/β2>440-fold[5]
Eₘₐₓ (% of Isoproterenol) Human β3-AR~80-88%[10][12]
Table 1: Key In Vitro Pharmacological Parameters for (R)-Mirabegron.
Pharmacokinetic & Metabolic Profile

The clinical performance of (R)-Mirabegron is also defined by its favorable pharmacokinetic profile, which allows for once-daily dosing.[2]

  • Absorption: Following oral administration, maximum plasma concentrations are reached in approximately 3-4 hours.[13][14]

  • Distribution: It is widely distributed throughout the body, with a large volume of distribution of about 1670 L.[14][15] Plasma protein binding is approximately 71%.[13]

  • Metabolism: (R)-Mirabegron is cleared via multiple pathways, including amide hydrolysis, glucuronidation, and oxidation by cytochrome P450 enzymes, primarily CYP3A4 and, to a lesser extent, CYP2D6.[4][16][17] Importantly, no chiral inversion (conversion from the R- to the S-enantiomer) has been observed in vivo.[15]

  • Excretion: The mean elimination half-life is approximately 50 hours.[4][13] Both unchanged drug and its metabolites are excreted in urine (around 55%) and feces (around 34%).[16][18]

The Uncharacterized (S)-Enantiomer: A Note on the Eutomer

A thorough review of the scientific and regulatory literature reveals a conspicuous absence of pharmacological data for (S)-Mirabegron. This is not an oversight but rather a testament to the efficiency of modern drug discovery. In the preclinical development phase, it is standard practice to synthesize and test both enantiomers of a chiral lead compound. The selection of (R)-Mirabegron for full development strongly implies it was identified as the eutomer—the enantiomer with the superior combination of potency, selectivity, and/or safety profile. The (S)-enantiomer was likely found to be significantly less active or to possess an undesirable characteristic, and was therefore not advanced.

While β3-ARs have been noted to exhibit generally poorer stereoselectivity compared to β1- and β2-ARs, the decision to pursue a single-enantiomer drug suggests a sufficient difference was observed to warrant this more complex and costly development path.[1]

Key Experimental Protocols

The characterization of a compound like (R)-Mirabegron relies on a validated set of in vitro assays. Below are representative protocols that form the basis of such an investigation.

Protocol: β3-Adrenoceptor Radioligand Binding Assay

This assay quantifies the affinity of a test compound for the receptor by measuring its ability to displace a known radioactive ligand.

Methodology:

  • Membrane Preparation: Culture HEK293 cells stably expressing the human β3-AR. Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Centrifuge the homogenate and resuspend the resulting membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of a radioligand (e.g., [³H]-L-748,337), and varying concentrations of the test compound ((R)-Mirabegron).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specific binding.

  • Detection: Place the filter mat in a scintillation vial with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine non-specific binding using a high concentration of a non-labeled ligand (e.g., 10 µM propranolol). Calculate the specific binding and plot the percent displacement against the log concentration of (R)-Mirabegron. Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to an affinity constant (Ki).

    • Self-Validation: A known β3-AR agonist/antagonist should be run as a positive control to ensure assay performance and consistency.

Protocol: cAMP Functional Assay Workflow

This assay measures the functional consequence of receptor activation—the production of the second messenger cAMP.

cAMP_Workflow cluster_workflow cAMP Assay Workflow A 1. Cell Seeding (CHO-K1 cells expressing hβ3-AR) B 2. Compound Addition (Varying concentrations of (R)-Mirabegron) A->B C 3. Incubation (30 min at 37°C with PDE inhibitor) B->C D 4. Cell Lysis & Reagent Addition (HTRF acceptor & donor reagents) C->D E 5. Signal Reading (Time-Resolved Fluorescence Reader) D->E F 6. Data Analysis (Plot response vs. log[conc] to find EC₅₀) E->F

Caption: Workflow for a HTRF-based cAMP functional assay.

Methodology:

  • Cell Culture: Seed Chinese Hamster Ovary (CHO) cells stably expressing the human β3-AR into 96-well plates and incubate overnight.[10]

  • Compound Preparation: Prepare serial dilutions of (R)-Mirabegron in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Stimulation: Replace the cell culture medium with the compound dilutions and incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and add detection reagents according to the manufacturer's protocol (e.g., for a Homogeneous Time-Resolved Fluorescence, HTRF, assay).[10] This typically involves adding a europium cryptate-labeled anti-cAMP antibody and an allophycocyanin (XL665)-labeled cAMP analog.

  • Signal Measurement: After a final incubation period, measure the HTRF signal on a compatible plate reader. The signal ratio is inversely proportional to the amount of cAMP produced.

  • Data Analysis: Convert the signal ratio to cAMP concentration using a standard curve. Plot the cAMP concentration against the log concentration of (R)-Mirabegron and fit to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy).

    • Trustworthiness: A non-selective β-agonist like isoproterenol must be run as a positive control to define the maximum possible system response (100% efficacy).[11]

Conclusion & Future Directions

The pharmacological profile of (R)-Mirabegron establishes it as a potent, selective, and effective β3-AR agonist with a well-characterized mechanism of action and a favorable pharmacokinetic profile. Its development as a single enantiomer highlights a key principle of modern medicinal chemistry: optimizing molecular interactions to enhance the therapeutic index. While the pharmacology of the (S)-enantiomer remains undocumented in the public domain, its absence speaks to the rigorous selection process that identifies a single, superior molecular entity for clinical development. Future research could focus on exploring the potential of other β3-AR agonists for different therapeutic areas, such as metabolic diseases, building on the successful precedent set by (R)-Mirabegron.[19][20]

References

A Head-to-Head Comparison of Analytical Methods for the Enantioselective Analysis of Mirabegron

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Purity in Mirabegron

Mirabegron, a potent and selective β3-adrenergic receptor agonist, is a cornerstone in the management of overactive bladder.[1][2] Marketed as the (R)-enantiomer, its pharmacological activity is stereospecific.[3] The (S)-enantiomer is considered a chiral impurity.[1][4] Regulatory bodies, such as the European Pharmacopoeia, mandate strict control over the enantiomeric purity of Mirabegron, with a detection threshold of 0.2% for the (S)-enantiomer.[3] This underscores the critical need for robust, accurate, and sensitive analytical methods capable of resolving and quantifying Mirabegron enantiomers in both bulk pharmaceutical ingredients (APIs) and final dosage forms.

This guide provides an in-depth, head-to-head comparison of the primary analytical techniques employed for the enantioselective analysis of Mirabegron. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, and contrast it with the capabilities of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), providing researchers, scientists, and drug development professionals with the insights needed to select the optimal method for their specific application.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases: The Gold Standard for Enantioseparation

HPLC coupled with a chiral stationary phase (CSP) remains the most widely adopted and validated technique for the enantioseparation of Mirabegron.[5] The fundamental principle lies in the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase, leading to different retention times and, consequently, separation.

Mechanism of Chiral Recognition: A Deeper Look

The choice of the CSP is paramount for achieving successful enantioseparation. For Mirabegron, cyclodextrin-based CSPs have proven particularly effective.[1][3][4] A comprehensive study evaluated seven different cyclodextrin-based CSPs, with the phenylcarbamate-β-cyclodextrin column (Chiral CD-Ph) demonstrating superior enantiorecognition.[1][3][4]

Molecular modeling studies have elucidated the chiral recognition mechanism, revealing that the interactions between Mirabegron and the CSP are primarily with the phenylcarbamate groups on the outer surface of the cyclodextrin structure.[1][4] This interaction is enthalpy-controlled, indicating that the separation is driven by specific, favorable intermolecular forces such as hydrogen bonding and dipole-dipole interactions.[1][4]

Chiral Recognition Mechanism cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Mirabegron Enantiomers CSP Phenylcarbamate-β-Cyclodextrin R_Mira (R)-Mirabegron R_Mira->CSP Stronger Interaction (Longer Retention) S_Mira (S)-Mirabegron S_Mira->CSP Weaker Interaction (Shorter Retention)

Caption: Enantioselective interaction of Mirabegron enantiomers with a chiral stationary phase.

Optimized Experimental Protocol: HPLC Method

The following protocol is a validated method for the enantioseparation of Mirabegron using a cyclodextrin-based CSP.[1][3][4]

Step 1: Instrumentation and Chromatographic Conditions

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: Chiral CD-Ph (phenylcarbamate-β-cyclodextrin), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Methanol:Water:Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.

Step 2: Sample Preparation

  • Prepare a stock solution of Mirabegron in the mobile phase.

  • For the determination of the (S)-enantiomer as a chiral impurity, a sample solution with a high concentration of the (R)-enantiomer and a spiked, known concentration of the (S)-enantiomer should be prepared to mimic real-world samples.

Step 3: Analysis and Data Interpretation

  • Inject the sample into the HPLC system.

  • The elution order is typically the this compound enantiomer eluting before the (R)-Mirabegron enantiomer.[1][4]

  • Calculate the resolution (Rs) between the two enantiomeric peaks. A resolution of greater than 1.5 is considered baseline separation. This method achieves an Rs of 1.9.[1][4]

  • Quantify the (S)-enantiomer based on its peak area relative to the (R)-enantiomer.

start Start sample_prep Sample Preparation (Dissolve in Mobile Phase) start->sample_prep hplc_injection HPLC Injection sample_prep->hplc_injection separation Chiral Separation (Chiral CD-Ph Column) hplc_injection->separation detection UV Detection (254 nm) separation->detection data_analysis Data Analysis (Peak Integration, Rs Calculation) detection->data_analysis end End data_analysis->end

Caption: Experimental workflow for the HPLC-based enantioseparation of Mirabegron.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): The Power of Speed and Sensitivity

While HPLC with chiral columns excels in enantioseparation, UPLC-MS/MS offers significant advantages in terms of speed, sensitivity, and selectivity, particularly for bioanalytical applications and pharmacokinetic studies.[6][7] Although the cited studies using UPLC-MS/MS for Mirabegron did not focus on enantioseparation, the principles of this technique are crucial to understand its potential and current applications.

Advantages in Achiral Analysis

UPLC systems utilize columns with smaller particle sizes (typically <2 µm), which allows for higher mobile phase linear velocities without a loss of efficiency.[6] This translates to significantly shorter run times and increased sample throughput compared to traditional HPLC.[6] When coupled with a tandem mass spectrometer (MS/MS), this technique provides exceptional sensitivity and selectivity, making it ideal for detecting and quantifying low concentrations of Mirabegron and its metabolites in complex biological matrices like plasma.[6][7][8]

A validated UPLC-MS/MS method for Mirabegron in rat plasma achieved a lower limit of quantification (LLOQ) of 5 ng/mL with a total run time of less than 3 minutes.[6] This is a substantial improvement in speed and sensitivity over HPLC-UV methods.

Potential for Enantioselective UPLC-MS/MS

While not explicitly detailed in the provided search results for Mirabegron, the enantioselective analysis of chiral compounds using UPLC-MS/MS is a well-established technique. This would involve coupling a UPLC system with a chiral column of a smaller particle size and a tandem mass spectrometer. This combination would offer the high-resolution separation of a chiral column with the rapid analysis times of UPLC and the unparalleled sensitivity and selectivity of MS/MS detection.

start Start sample_prep Sample Preparation (Protein Precipitation) start->sample_prep uplc_injection UPLC Injection sample_prep->uplc_injection separation Rapid Separation (C18 Column) uplc_injection->separation ionization Electrospray Ionization (ESI) separation->ionization ms_ms_detection MS/MS Detection (MRM Mode) ionization->ms_ms_detection data_analysis Data Analysis (Quantification) ms_ms_detection->data_analysis end End data_analysis->end

Caption: General workflow for UPLC-MS/MS analysis of Mirabegron in biological samples.

Head-to-Head Comparison

FeatureHPLC with Chiral ColumnUPLC-MS/MS
Primary Application Enantiomeric purity testing of bulk drug and formulationsPharmacokinetic studies, bioanalysis of metabolites
Separation Principle Chiral recognition on a specialized stationary phasePrimarily reversed-phase chromatography (for achiral analysis)
Key Advantage Direct and robust enantioseparationHigh speed, sensitivity, and selectivity
Typical Run Time ~10 minutes for enantioseparation[1][4]< 3 minutes for achiral analysis[6]
Detection Method UV/Vis SpectroscopyTandem Mass Spectrometry
Sensitivity Lower, suitable for purity analysisVery high (ng/mL levels)[6]
Selectivity Dependent on the chiral column and mobile phaseExtremely high due to mass-to-charge ratio detection
Method Development Requires screening of various chiral columns and mobile phasesRequires optimization of chromatographic and mass spectrometric parameters

Conclusion: Selecting the Right Tool for the Job

The choice between HPLC with a chiral stationary phase and UPLC-MS/MS for the analysis of Mirabegron is dictated by the analytical objective.

  • For the routine quality control and determination of enantiomeric purity of Mirabegron in bulk drug and pharmaceutical formulations, HPLC with a validated chiral stationary phase, such as phenylcarbamate-β-cyclodextrin, is the established and reliable method. Its ability to provide direct, baseline separation of the enantiomers is its key strength.

  • For bioanalytical applications, such as pharmacokinetic studies, where speed and the ability to detect minute quantities of the drug and its metabolites in complex biological matrices are paramount, UPLC-MS/MS is the superior technique. While the existing literature primarily focuses on its achiral application for Mirabegron, the potential for developing an enantioselective UPLC-MS/MS method by incorporating a chiral column presents an exciting avenue for future research, combining the best of both worlds: high-resolution chiral separation and ultra-sensitive detection.

By understanding the fundamental principles, advantages, and limitations of each technique, researchers can confidently select and implement the most appropriate analytical method to ensure the quality, safety, and efficacy of Mirabegron.

References

A Comparative Guide to the Cross-Validation of HPLC and SFC Methods for the Enantiomeric Purity of (S)-Mirabegron

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug is not a trivial detail; it is a critical determinant of its therapeutic action and safety profile. Mirabegron, a potent β3-adrenergic receptor agonist for the treatment of overactive bladder, is a case in point. It is the (R)-enantiomer that is pharmacologically active, while the (S)-enantiomer is considered a chiral impurity. Consequently, regulatory bodies mandate the use of robust, validated analytical methods to ensure the enantiomeric purity of the final drug product.

This guide provides an in-depth comparison of two powerful chromatographic techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). We will explore the fundamental principles of each, present detailed experimental protocols, and outline a comprehensive cross-validation strategy to ensure data integrity and method interchangeability. This document is intended for researchers, analytical scientists, and quality control professionals dedicated to upholding the highest standards of pharmaceutical quality.

Pillar 1: The Chromatographic Arena - HPLC vs. SFC for Chiral Separations

The separation of enantiomers, which share identical physical and chemical properties in an achiral environment, requires the introduction of a chiral selector. In chromatography, this is typically achieved through a Chiral Stationary Phase (CSP). The choice between HPLC and SFC often hinges on desired speed, efficiency, and environmental impact.

High-Performance Liquid Chromatography (HPLC): The Established Workhorse

Chiral HPLC is a mature and widely adopted technique. The separation is governed by the differential interactions between the enantiomers and the CSP, driven by a liquid mobile phase. For Mirabegron, polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective. These CSPs offer a complex three-dimensional structure that creates chiral pockets, enabling stereospecific interactions like hydrogen bonding, dipole-dipole, and π-π interactions.

The primary advantage of HPLC lies in its versatility and the vast body of established methods. However, normal-phase chiral HPLC often relies on large volumes of non-polar organic solvents like hexane and isopropanol, which carry significant environmental and cost implications.

Supercritical Fluid Chromatography (SFC): The Green and Rapid Alternative

SFC has emerged as a powerful and "greener" alternative to HPLC, particularly for chiral separations.[1] It utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. Supercritical CO2 is non-toxic, non-flammable, and readily available. Its properties—low viscosity and high diffusivity—allow for faster separations and higher efficiency compared to liquid mobile phases.[2]

In SFC, small amounts of polar organic solvents, or "modifiers" (e.g., methanol, ethanol), are added to the CO2 to modulate the mobile phase strength and achieve the desired separation. For chiral analysis, SFC often provides superior resolution in significantly shorter run times and drastically reduces organic solvent consumption, making it a more sustainable and cost-effective choice.[3][4]

Pillar 2: Experimental Design & Protocols

A robust analytical method is built on a foundation of meticulously designed experiments. The following protocols are representative examples for the enantiomeric analysis of Mirabegron.

Experimental Protocol 1: Chiral HPLC Method
  • Rationale: This method utilizes a well-characterized polysaccharide-based CSP known for its broad applicability in separating chiral compounds. The normal-phase conditions are chosen to maximize stereospecific interactions with the CSP.

  • Instrumentation: HPLC system equipped with a pump, autosampler, column thermostat, and a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: A column coated with amylose tris-(5-chloro-2-methylphenylcarbamate) as a chiral stationary phase is a suitable choice.

    • Mobile Phase: n-Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v). The diethylamine is a basic additive used to improve the peak shape of amine-containing compounds like Mirabegron.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 248 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a stock solution of Mirabegron reference standard at 1.0 mg/mL in Ethanol.

    • Prepare a sample solution of the (S)-Mirabegron impurity at a concentration relevant to the specification limit (e.g., 0.15%).

    • For specificity, prepare a resolution solution containing both (R)- and this compound.

Experimental Protocol 2: Chiral SFC Method
  • Rationale: This SFC method is designed for high-throughput analysis while minimizing environmental impact. The use of supercritical CO2 allows for higher flow rates and faster re-equilibration. Methanol is an effective polar modifier for this class of compounds.

  • Instrumentation: SFC system with pumps for CO2 and modifier delivery, an autosampler, a column oven, a back-pressure regulator (BPR), and a UV/PDA detector.

  • Chromatographic Conditions:

    • Column: The same type of chiral stationary phase as in the HPLC method can often be used, demonstrating its versatility.

    • Mobile Phase: Supercritical CO2 and Methanol (with 0.1% Diethylamine) as a modifier. A typical gradient could be 10% to 40% Methanol over 3 minutes.

    • Flow Rate: 3.0 mL/min

    • Outlet Pressure (BPR): 150 bar

    • Column Temperature: 40°C

    • Detection Wavelength: 248 nm

    • Injection Volume: 5 µL

  • Sample Preparation:

    • Prepare a stock solution of Mirabegron reference standard at 1.0 mg/mL in Methanol (the modifier solvent).

    • Prepare sample solutions as described in the HPLC protocol, using Methanol as the diluent.

Pillar 3: The Cross-Validation Workflow

Cross-validation provides documented evidence that two distinct analytical methods yield equivalent and reliable results, ensuring data continuity if one method replaces another. This process is governed by the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7]

G cluster_0 Method 1: HPLC cluster_1 Method 2: SFC cluster_2 Cross-Validation HPLC_Dev Method Development HPLC_Val Full Validation (ICH Q2) HPLC_Dev->HPLC_Val Sample_Analysis Analyze Same Batch of Samples (n ≥ 3) with Both Methods HPLC_Val->Sample_Analysis SFC_Dev Method Development SFC_Val Full Validation (ICH Q2) SFC_Dev->SFC_Val SFC_Val->Sample_Analysis Results_Compare Compare Results: - (S)-Impurity Content - Statistical Analysis (e.g., t-test) Sample_Analysis->Results_Compare Equiv_Assess Equivalence Assessment Results_Compare->Equiv_Assess Final_Report Final Report & SOP Update Equiv_Assess->Final_Report

Caption: Workflow for the Cross-Validation of HPLC and SFC Methods.

Validation Parameters (as per ICH Q2(R2))

Both the HPLC and SFC methods must be independently validated before cross-validation. The core parameters include:

  • Specificity: The ability to unequivocally assess the this compound peak in the presence of the main (R)-Mirabegron peak and any other potential impurities or excipients. This is confirmed by analyzing blank, placebo, and spiked samples.

  • Limit of Quantitation (LOQ): The lowest amount of the (S)-enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for impurity analysis.

  • Linearity & Range: Demonstrating a direct proportional relationship between the concentration of this compound and the detector response over a specified range (e.g., from LOQ to 150% of the specification limit).

  • Accuracy: The closeness of the test results to the true value, typically assessed by spike/recovery studies at multiple concentration levels.

  • Precision:

    • Repeatability: The precision under the same operating conditions over a short interval (e.g., six replicate injections).

    • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.

Pillar 4: Performance Data at a Glance

The following table summarizes the expected performance characteristics of the two methods, providing a clear basis for comparison.

Performance ParameterChiral HPLC MethodChiral SFC MethodKey Considerations
Resolution (Rs) between Enantiomers > 2.0> 2.5A resolution of >1.5 is generally required. SFC often yields higher resolution due to its inherent efficiency.
Analysis Time (per sample) ~15 minutes~5 minutesSFC offers a significant advantage in throughput, which is crucial in a QC environment.[8]
Organic Solvent Consumption (per sample) ~15 mL~3-4 mLSFC drastically reduces solvent waste, aligning with green chemistry principles and lowering operational costs.[9]
System Backpressure 80-120 bar150-200 barSFC operates at higher pressures, which is managed by the back-pressure regulator.
Method Robustness GoodExcellentThe lower viscosity of the SFC mobile phase can make the method less susceptible to pressure fluctuations.
Environmental Impact HighLowThe primary mobile phase in SFC is recycled CO2, making it a much more environmentally sustainable technique.

Expert Insights: Choosing the Right Tool for the Job

As a Senior Application Scientist, the decision between HPLC and SFC is not merely about which technique is "better," but which is more fit for purpose.

  • Choose SFC when:

    • High throughput is a priority. The rapid analysis time is a clear advantage for routine quality control and release testing.

    • Green chemistry initiatives are in place. The significant reduction in organic solvent use is a major driver for SFC adoption.

    • Preparative-scale separation is a future goal. SFC methods are generally easier to scale up for purification compared to normal-phase HPLC.

  • HPLC remains a viable option when:

    • SFC instrumentation is not available. HPLC is a ubiquitous piece of equipment in analytical labs.

    • The method is already established and validated. The resources required to switch and re-validate may not be justified if the current HPLC method meets all performance and regulatory requirements.

    • Complex sample matrices are involved that are incompatible with SFC conditions. Although versatile, HPLC may offer more flexibility for certain formulations.

Conclusion

Both Chiral HPLC and Chiral SFC are powerful and reliable techniques for determining the enantiomeric purity of Mirabegron. While HPLC represents a well-established and robust approach, SFC demonstrates clear advantages in terms of speed, efficiency, and environmental sustainability. The reduced analysis time and solvent consumption make it an economically and ecologically superior choice for modern pharmaceutical laboratories.

The cross-validation of these two methods provides the ultimate assurance of data quality. By demonstrating the equivalency of results, a laboratory can confidently leverage the speed of SFC for routine analysis while maintaining a validated HPLC method as a backup or for orthogonal confirmation, ensuring a flexible and robust analytical strategy for this critical quality attribute.

References

The Rationale for Chirality: An In Vivo Pharmacokinetic Comparison of Mirabegron Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Significance of Stereochemistry in Mirabegron's Therapeutic Action

Mirabegron, a potent and selective β3-adrenoceptor agonist, is a cornerstone in the management of overactive bladder (OAB). Its therapeutic efficacy hinges on the relaxation of the detrusor smooth muscle during the bladder filling phase, thereby increasing bladder capacity.[1] A critical, yet often overlooked, aspect of Mirabegron's pharmacology is its stereochemistry. The molecule possesses a single chiral center, giving rise to two enantiomers: (R)-Mirabegron and (S)-Mirabegron.

In the realm of pharmacology, enantiomers of a chiral drug can exhibit profound differences in their pharmacokinetic and pharmacodynamic profiles. One enantiomer may be therapeutically active (eutomer), while the other may be less active, inactive, or even contribute to adverse effects (distomer). In the case of Mirabegron, the therapeutic agent is exclusively the (R)-enantiomer.[2] The (S)-enantiomer is considered a chiral impurity. This guide provides a comprehensive in vivo comparison of the pharmacokinetic profiles of Mirabegron enantiomers, elucidating the scientific rationale for the development of (R)-Mirabegron as a single-enantiomer drug. While direct in vivo comparative pharmacokinetic studies are scarce due to the therapeutic focus on the R-enantiomer, this guide synthesizes available data to present a clear picture of the active enantiomer's behavior in the body and the analytical methodologies crucial for ensuring its enantiomeric purity.

The Decisive Factor: Stereoselective Pharmacodynamics

The primary reason for the exclusive development of (R)-Mirabegron lies in its stereoselective interaction with the β3-adrenergic receptor. Only the (R)-enantiomer of Mirabegron exhibits the desired pharmacological activity. This high degree of stereoselectivity is a common feature in drug-receptor interactions, where the three-dimensional arrangement of atoms in a molecule is critical for optimal binding and signal transduction.

Mirabegron's therapeutic effect is mediated by its agonistic activity at β3-adrenoceptors, which are predominant in the detrusor muscle.[3] Activation of these receptors leads to an increase in cyclic adenosine monophosphate (cAMP), initiating a signaling cascade that results in smooth muscle relaxation.[4] In vitro studies have demonstrated Mirabegron's high affinity for the human β3-adrenoceptor, with binding constants in the nanomolar range.[5] While specific binding data for the (S)-enantiomer is not extensively published, the consistent development and regulatory approval of the (R)-enantiomer underscore its superior pharmacological profile.

In Vivo Pharmacokinetics of the Active Enantiomer: (R)-Mirabegron

The pharmacokinetic profile described in clinical and preclinical literature for "Mirabegron" corresponds to the active (R)-enantiomer. A key finding from human studies is the lack of chiral inversion after oral administration of radiolabeled Mirabegron, confirming that the (R)-enantiomer remains in its active configuration in vivo.[6]

Absorption

Following oral administration of the extended-release formulation, (R)-Mirabegron reaches maximum plasma concentrations (Cmax) in approximately 3 to 5 hours.[7][8] The absolute bioavailability of (R)-Mirabegron is dose-dependent, increasing from approximately 29% at a 25 mg dose to 35% at a 50 mg dose in adults.[9]

Distribution

(R)-Mirabegron is extensively distributed throughout the body, with a large volume of distribution at steady-state (Vss) of approximately 1670 L.[7] It is moderately bound to human plasma proteins (approximately 71%), primarily to albumin and alpha-1 acid glycoprotein.[7]

Metabolism

(R)-Mirabegron is metabolized through multiple pathways, including amide hydrolysis, oxidation, dealkylation, and glucuronidation.[7] The major cytochrome P450 (CYP) enzymes involved in its oxidative metabolism are CYP3A4 and, to a lesser extent, CYP2D6.[7] Butyrylcholinesterase and UDP-glucuronosyltransferases (UGTs) also play a role in its metabolism. Importantly, the resulting metabolites are considered pharmacologically inactive.[7]

Excretion

The mean elimination half-life (t1/2) of (R)-Mirabegron in adults is approximately 50 hours.[7] Excretion occurs through both renal and fecal routes. Following a single oral dose, approximately 55% is recovered in the urine and 34% in the feces.[7] A significant portion of the drug is excreted unchanged in the urine.

The table below summarizes the key pharmacokinetic parameters of (R)-Mirabegron in healthy adults.

Pharmacokinetic ParameterValueReference
Time to Maximum Concentration (Tmax) ~3-5 hours[7][8]
Absolute Bioavailability 29% (25 mg dose) - 35% (50 mg dose)[9]
Volume of Distribution (Vss) ~1670 L[7]
Plasma Protein Binding ~71%[7]
Elimination Half-life (t1/2) ~50 hours[7]
Major Metabolizing Enzymes CYP3A4, CYP2D6, BChE, UGTs[7]
Routes of Excretion Urine (~55%), Feces (~34%)[7]

Experimental Methodologies

Chiral Separation and Quantification

Ensuring the enantiomeric purity of (R)-Mirabegron is critical for its safety and efficacy. High-performance liquid chromatography (HPLC) is the primary analytical technique used for the enantioseparation of Mirabegron.

Protocol for Chiral HPLC Analysis:

  • Chiral Stationary Phase (CSP): A crucial component for separating enantiomers. Polysaccharide-based CSPs, such as those coated with amylose or cellulose derivatives, have proven effective. For instance, a Chiralpak AY-H column, which contains amylose tris(5-chloro-2-methylphenylcarbamate), can be utilized.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane), a polar modifier (e.g., ethanol), and a basic additive (e.g., diethylamine) is typically used. The exact composition is optimized to achieve baseline separation of the enantiomers.

  • Detection: A UV detector is commonly employed for quantification, with the wavelength set to an absorbance maximum for Mirabegron (e.g., 250 nm).

  • System Suitability: Before sample analysis, the chromatographic system is validated for parameters such as resolution, tailing factor, and repeatability to ensure reliable results.

Figure 1: Experimental workflow for the bioanalysis of Mirabegron enantiomers.

In Vivo Pharmacokinetic Study Design

A typical in vivo pharmacokinetic study in an animal model (e.g., rats or dogs) would involve the following steps:

  • Animal Model Selection: The choice of animal model depends on factors such as metabolic similarity to humans and ethical considerations.

  • Drug Administration: (R)-Mirabegron is administered orally or intravenously at a defined dose.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing.

  • Plasma Preparation: Blood samples are processed to obtain plasma, which is then stored frozen until analysis.

  • Bioanalysis: Plasma concentrations of (R)-Mirabegron are determined using a validated chiral HPLC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters.

G Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Dosing (Oral/IV) Dosing (Oral/IV) Animal Acclimatization->Dosing (Oral/IV) Serial Blood Sampling Serial Blood Sampling Dosing (Oral/IV)->Serial Blood Sampling Plasma Separation Plasma Separation Serial Blood Sampling->Plasma Separation Bioanalysis (LC-MS/MS) Bioanalysis (LC-MS/MS) Plasma Separation->Bioanalysis (LC-MS/MS) Pharmacokinetic Parameter Calculation Pharmacokinetic Parameter Calculation Bioanalysis (LC-MS/MS)->Pharmacokinetic Parameter Calculation End End Pharmacokinetic Parameter Calculation->End

Figure 2: In vivo pharmacokinetic study workflow.

Conclusion: A Clear Case for a Single Enantiomer

The development of Mirabegron as a single (R)-enantiomer is a prime example of the application of stereochemical principles in modern drug design. The superior pharmacological activity of the (R)-enantiomer at the β3-adrenoceptor provides a clear and compelling rationale for its exclusive use in therapy. The in vivo pharmacokinetic profile of (R)-Mirabegron is well-characterized, demonstrating predictable absorption, extensive distribution, and clearance through multiple metabolic pathways without in vivo chiral inversion. While a direct in vivo comparison with the (S)-enantiomer is not clinically relevant, the understanding of the active enantiomer's disposition is paramount for optimizing its therapeutic use and ensuring patient safety. The analytical methods for chiral separation are integral to maintaining the quality and purity of the final drug product. For researchers and drug development professionals, the case of Mirabegron serves as a powerful reminder of the critical importance of evaluating stereochemistry early in the drug discovery and development process.

References

A Comparative Guide to the Validation of Enantiomeric Purity for a Mirabegron Sample

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of analytical methodologies for validating the enantiomeric purity of Mirabegron. It is designed for researchers, scientists, and drug development professionals, offering not just protocols but the scientific rationale behind the selection of specific techniques and parameters. We will explore the established workhorse of chiral High-Performance Liquid Chromatography (HPLC), the high-throughput capabilities of Supercritical Fluid Chromatography (SFC), and the orthogonal power of Capillary Electrophoresis (CE).

The Imperative of Enantiomeric Purity in Mirabegron

Mirabegron is a selective β3-adrenergic receptor agonist, a mechanism that promotes the relaxation of the bladder's detrusor muscle, making it a key therapeutic for overactive bladder (OAB).[1][2][3][4] The molecular structure of Mirabegron possesses a single chiral center, resulting in two enantiomeric forms: (R)-Mirabegron and (S)-Mirabegron.[5] The pharmacological activity is attributed almost exclusively to the (R)-enantiomer, the eutomer.[6] Consequently, the (S)-enantiomer, or distomer, is considered a process-related impurity.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH), mandate stringent control over stereoisomeric composition.[7][8][9] The undesired enantiomer must be treated like any other impurity, requiring a validated, stereoselective analytical method to ensure its level is maintained below specified thresholds.[10][11][12] This guide provides the framework for developing and comparing such methods, ensuring both therapeutic efficacy and regulatory compliance.

Strategic Overview of Chiral Purity Validation

The validation of enantiomeric purity is a multi-step process that begins with method selection and development, followed by rigorous validation according to ICH guidelines. The choice of analytical technique is critical and is often dictated by the required speed, resolution, and the need for orthogonal verification.

G cluster_0 Phase 1: Method Selection & Development cluster_1 Phase 2: Method Validation (ICH Q2(R1)) cluster_2 Phase 3: Implementation Start Define Analytical Target Profile (ATP) Method_Screen Screen Methodologies (HPLC, SFC, CE) Start->Method_Screen Optimization Optimize Separation Parameters (Mobile Phase, Temp, Selector) Method_Screen->Optimization Specificity Specificity/ Enantioselectivity Optimization->Specificity Transfer to Validation Linearity Linearity & Range Specificity->Linearity LOQ LOD & LOQ Linearity->LOQ Accuracy Accuracy (Spike/Recovery) LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Routine_QC Routine QC Testing Robustness->Routine_QC Implement Validated Method Stability Stability Studies Routine_QC->Stability

Caption: General workflow for chiral method validation.

Method 1: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity analysis due to its robustness, reproducibility, and widespread availability. The separation relies on the differential interaction of enantiomers with a Chiral Stationary Phase (CSP).

Causality and Principle

For Mirabegron, cyclodextrin-based CSPs, particularly phenylcarbamate-β-cyclodextrin, have proven highly effective.[13][14] The separation mechanism is driven by the formation of transient diastereomeric complexes between the Mirabegron enantiomers and the chiral selector on the stationary phase. Molecular modeling suggests that Mirabegron interacts primarily with the phenylcarbamate groups on the outer surface of the cyclodextrin.[5] This enthalpy-controlled process results in one enantiomer being retained longer than the other, enabling their separation.[5][13][14] The addition of a basic modifier like diethylamine (DEA) to the mobile phase is crucial for suppressing the silanol interactions on the silica support and ensuring good peak symmetry for the basic Mirabegron molecule.

Experimental Protocol: Validated HPLC Method

This protocol is based on a validated method demonstrating excellent resolution and speed.[5][13][14]

G prep_sample 1. Prepare Sample: Dissolve Mirabegron sample in mobile phase (e.g., 1 mg/mL) inject 5. Inject Sample: Inject 10 µL of sample solution. prep_sample->inject prep_mobile 2. Prepare Mobile Phase: MeOH:H2O:DEA (90:10:0.1 v/v/v). Degas thoroughly. setup_hplc 3. Configure HPLC System: - Column: Chiral CD-Ph - Temp: 40°C - Flow: 0.8 mL/min - Detection: UV (e.g., 250 nm) prep_mobile->setup_hplc equilibrate 4. Equilibrate System: Pump mobile phase until baseline is stable. setup_hplc->equilibrate equilibrate->inject acquire 6. Acquire Data: Run time ~10 minutes. inject->acquire analyze 7. Analyze Chromatogram: - Identify R- and S-peaks. - Integrate peak areas. - Calculate % S-enantiomer. acquire->analyze

Caption: Workflow for chiral HPLC analysis of Mirabegron.

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis or Photodiode Array (PDA) detector.

  • Materials & Reagents:

    • Column: Phenylcarbamate-β-cyclodextrin CSP (e.g., Chiral CD-Ph, 250 x 4.6 mm, 5 µm).[13][14]

    • Solvents: HPLC-grade Methanol (MeOH) and Water (H₂O).

    • Additive: Diethylamine (DEA).

    • Sample: Mirabegron Active Pharmaceutical Ingredient (API) or formulation.

  • Chromatographic Conditions:

    • Mobile Phase: Methanol:Water:Diethylamine (90:10:0.1, v/v/v).[13][14]

    • Flow Rate: 0.8 mL/min.[13][14]

    • Column Temperature: 40°C.[13][14]

    • Detection: UV at 250 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the Mirabegron sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.

    • For validation of the impurity, prepare a stock solution of the S-enantiomer and spike it into the main sample to confirm peak identity and for accuracy studies. The elution order is typically S-Mirabegron followed by R-Mirabegron.[13][14]

  • System Suitability:

    • Before analysis, inject a suitability solution (e.g., Mirabegron spiked with 0.15% S-enantiomer).

    • The system is deemed suitable if the resolution (Rs) between the enantiomer peaks is ≥ 1.9, the tailing factor for the R-Mirabegron peak is ≤ 1.5, and the relative standard deviation (%RSD) for replicate injections is ≤ 2.0%.[13][14]

  • Validation (per ICH Q2(R1)):

    • Specificity: Demonstrate baseline resolution of both enantiomers from each other and any other potential impurities.

    • Limit of Quantitation (LOQ): Determined to be approximately 0.8 µg/mL (or 0.04% relative to a 2 mg/mL sample).[5]

    • Linearity: Establish linearity for the S-enantiomer over a range from the LOQ to at least 150% of the specification limit (e.g., 0.05% to 0.25%).

    • Accuracy: Perform spike-recovery experiments at multiple levels (e.g., 50%, 100%, 150% of the specification limit). Recoveries should be within 98.0-102.0%.

    • Precision: Assess repeatability (multiple preparations by one analyst) and intermediate precision (different analysts, days, or equipment). %RSD should be ≤ 5.0% at the specification limit.

Data Summary: HPLC Performance
ParameterTypical Performance ValueRationale / Comment
Resolution (Rs) > 1.9[14]Ensures accurate quantitation of the S-impurity, even at low levels.
Analysis Time < 10 minutes[14]Suitable for routine quality control environments.
LOQ ~0.04%[5]Sufficiently sensitive to meet ICH impurity threshold requirements.
Mobile Phase Reversed-phaseCommon, robust, and uses standard HPLC-grade solvents.
Robustness HighThe method is well-documented and validated across typical variations.

Method 2: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to HPLC for chiral separations. It combines high throughput with significantly reduced organic solvent consumption.

Causality and Principle

SFC utilizes a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase.[] CO₂ is non-polar, but its elution strength can be tuned by adding a polar organic modifier, such as methanol. The low viscosity and high diffusivity of the supercritical mobile phase allow for much faster flow rates and rapid column equilibration compared to HPLC, leading to a significant reduction in analysis time.[16] The separation mechanism on the CSP is analogous to normal-phase HPLC, relying on hydrogen bonding, dipole-dipole, and π-π interactions between the analyte and the stationary phase.[]

Experimental Protocol: High-Throughput SFC Method

G prep_sample 1. Prepare Sample: Dissolve Mirabegron in Methanol (e.g., 1 mg/mL) inject 5. Inject Sample: Inject 5 µL of sample solution. prep_sample->inject setup_sfc 2. Configure SFC System: - Column: Polysaccharide CSP - Temp: 35°C - Flow: 3.0 mL/min - Back Pressure: 120 bar set_gradient 3. Set Gradient: - Mobile Phase A: CO2 - Mobile Phase B: Methanol w/ DEA - Isocratic or Gradient Elution setup_sfc->set_gradient equilibrate 4. Equilibrate System: Run mobile phase until pressure and baseline are stable. set_gradient->equilibrate equilibrate->inject acquire 6. Acquire Data: Run time typically < 5 minutes. inject->acquire analyze 7. Analyze Chromatogram: Quantify S-enantiomer. acquire->analyze

Caption: Workflow for chiral SFC analysis of Mirabegron.

Step-by-Step Methodology:

  • Instrumentation: An analytical SFC system with a CO₂ pump, modifier pump, autosampler, column oven, UV detector, and back-pressure regulator (BPR).

  • Materials & Reagents:

    • Column: Polysaccharide-based CSP (e.g., Chiralpak AD-H, Chiralcel OJ-H).

    • Mobile Phase A: Supercritical grade CO₂.

    • Mobile Phase B (Modifier): Methanol with 0.1% Diethylamine.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 30% Modifier B.

    • Flow Rate: 3.0 mL/min.

    • Column Temperature: 35°C.

    • Back Pressure: 120 bar.

    • Detection: UV at 250 nm.

  • Sample Preparation: Dissolve the Mirabegron sample in methanol to a concentration of 1.0 mg/mL.

  • System Suitability & Validation: Follow the same principles as HPLC, adapting for the SFC system. Resolution, tailing, and precision are key parameters.

Method 3: Capillary Electrophoresis (CE)

CE offers an orthogonal separation mechanism to chromatography, making it an ideal confirmatory technique. Its extremely high efficiency and minimal consumption of reagents and samples are significant advantages.

Causality and Principle

In CE, separation occurs in a narrow-bore capillary filled with a background electrolyte (BGE).[17] When a high voltage is applied, charged species migrate according to their charge-to-size ratio, and a bulk flow of liquid (electroosmotic flow, EOF) is generated. For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the BGE.[18][19] The Mirabegron enantiomers form transient, non-covalent inclusion complexes with the cyclodextrin.[20] Because the stability of these diastereomeric complexes differs slightly for the (R) and (S) enantiomers, their effective electrophoretic mobilities are different, leading to their separation in time.[20]

Experimental Protocol: Orthogonal CE Method

G prep_bge 1. Prepare BGE: Phosphate buffer containing a chiral selector (e.g., HP-β-CD) setup_ce 3. Condition Capillary: Flush with NaOH, water, and finally BGE. prep_bge->setup_ce prep_sample 2. Prepare Sample: Dissolve Mirabegron in water or BGE (e.g., 0.5 mg/mL) run_ce 4. Configure & Run: - Inject sample (pressure) - Apply Voltage (e.g., 20 kV) - Temp: 25°C prep_sample->run_ce setup_ce->run_ce acquire 5. Acquire Data: Detection by UV at capillary outlet. run_ce->acquire analyze 6. Analyze Electropherogram: Calculate migration times and peak areas. acquire->analyze

Caption: Workflow for chiral CE analysis of Mirabegron.

Step-by-Step Methodology:

  • Instrumentation: A CE system with a power supply, autosampler, capillary thermostat, and a sensitive UV detector.

  • Materials & Reagents:

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

    • Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 2.5, containing 15 mM Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Rinse Solutions: 0.1 M NaOH, DI Water.

  • Electrophoretic Conditions:

    • Voltage: 20 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at 214 nm.

  • Capillary Conditioning: At the start of the day, rinse the capillary sequentially with 0.1 M NaOH (10 min), water (10 min), and BGE (15 min). Between runs, a short flush with BGE is sufficient.

  • System Suitability & Validation: Key parameters include resolution, migration time precision, and peak area precision. The elution order should be confirmed, with a preference for the S-impurity eluting first to prevent it from being obscured by the tail of the larger R-eutomer peak.[9]

Head-to-Head Comparison of Techniques

The optimal method depends on the specific analytical challenge, whether it is routine QC, high-throughput screening, or orthogonal confirmation of an out-of-specification result.

FeatureChiral HPLCChiral SFCChiral CE
Principle Differential PartitioningDifferential PartitioningDifferential Mobility
Throughput ModerateHigh Moderate to High
Solvent Usage High (Organic)Very Low (Mainly CO₂)Negligible
Robustness Very High HighModerate
Orthogonality Low (vs. SFC)Low (vs. HPLC)Very High
Cost per Sample ModerateLowLow
Preparative Scale Feasible but costlyIdeal Not Feasible
Best Application Routine QC, Method DevelopmentHigh-Throughput Screening, PurificationOrthogonal Confirmation, Limited Sample

Conclusion and Recommendation

Validating the enantiomeric purity of Mirabegron is a critical step in ensuring its quality, safety, and efficacy.

  • Chiral HPLC remains the definitive, most robust method for routine quality control, supported by extensive literature and validated protocols.[5][13][14] Its reliability makes it the primary choice for release testing and stability studies.

  • Chiral SFC presents a compelling alternative, particularly for laboratories focused on high-throughput analysis and green chemistry. Its speed and low solvent consumption offer significant operational and environmental benefits without compromising separation quality.[][16]

  • Chiral CE provides an invaluable orthogonal technique. Its fundamentally different separation mechanism makes it the perfect tool for confirming results from HPLC or SFC, investigating discrepancies, and for analyses where sample volume is critically limited.[17][20]

For a comprehensive quality control strategy, a laboratory should consider validating a chiral HPLC method as the primary release test while having a validated CE or SFC method available as a secondary, orthogonal technique. This dual-methodology approach provides the highest level of assurance in the enantiomeric purity of the Mirabegron drug substance.

References

A Guide to Inter-Laboratory Validation of an Enantioselective HPLC Method for (S)-Mirabegron

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the inter-laboratory validation of a high-performance liquid chromatography (HPLC) method for the analysis of (S)-Mirabegron, the enantiomeric impurity of the active pharmaceutical ingredient (API) Mirabegron. The objective is to present a comparative analysis of the method's performance across multiple laboratories, thereby establishing its robustness and suitability for routine quality control in pharmaceutical development and manufacturing.

Mirabegron, a selective β-3 adrenergic receptor agonist, is a chiral molecule, with the (R)-enantiomer being the therapeutically active form.[1] The (S)-enantiomer is considered a chiral impurity, and its level must be strictly controlled to ensure the safety and efficacy of the drug product.[2] Therefore, a validated, robust, and reliable analytical method for the enantioselective determination of this compound is critical for regulatory compliance.[2]

This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It details the experimental protocol for the HPLC method, the design of the inter-laboratory validation study, and a comparative analysis of hypothetical results.

The Analytical Method: Chiral HPLC with Cyclodextrin-Based Stationary Phase

The chosen method for this validation study is based on a published enantioselective HPLC method that utilizes a cyclodextrin-based chiral stationary phase (CSP).[1] These CSPs are known for their excellent enantiorecognition capabilities for a wide range of chiral compounds.[3][4]

Materials and Reagents
  • (R)-Mirabegron and this compound reference standards (purity >99.5%)

  • HPLC-grade methanol, water, and diethylamine (DEA)

  • Betmiga® (Mirabegron) 50 mg tablets

  • Chiral CD-Ph column (phenylcarbamate-β-cyclodextrin CSP), 150 mm x 4.6 mm, 5 µm particle size (or equivalent)

  • HPLC system with UV detector

Chromatographic Conditions
ParameterCondition
Mobile Phase Methanol:Water:Diethylamine (90:10:0.1, v/v/v)
Flow Rate 0.8 mL/min
Column Temperature 40°C
Detection Wavelength 250 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Standard and Sample Preparation
  • Standard Stock Solution (0.5 mg/mL): Accurately weigh and dissolve 25 mg of (R)-Mirabegron reference standard in the mobile phase in a 50 mL volumetric flask.

  • This compound Spiked Standard (0.1%): Spike the standard stock solution with this compound to achieve a concentration equivalent to 0.1% of the (R)-Mirabegron concentration.

  • Sample Solution (from tablets): Finely powder five Betmiga® 50 mg tablets. Transfer a portion of the powder equivalent to 25 mg of Mirabegron into a 50 mL volumetric flask, add the mobile phase, sonicate for 15 minutes, and dilute to volume. Filter the solution through a 0.45 µm nylon filter before injection.

Inter-Laboratory Validation Study Protocol

An inter-laboratory study, also known as a ruggedness test, is crucial to assess the reproducibility of an analytical method under various real-world conditions.[5][6] This study was conducted across three independent laboratories (Lab A, Lab B, and Lab C) to evaluate the method's performance.

Validation Parameters

The validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2) and Q14.[7][8][9] The following parameters were assessed:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Precision (Repeatability and Intermediate Precision): The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[11][12][13]

Experimental Workflow for Inter-Laboratory Validation

The following diagram illustrates the workflow of the inter-laboratory validation study.

G cluster_prep Phase 1: Preparation & Distribution cluster_labs Phase 2: Independent Laboratory Analysis cluster_analysis Phase 3: Data Compilation & Analysis Protocol Standardized Validation Protocol Samples Homogenized Samples & Standards Protocol->Samples Defines handling LabA Lab A Protocol->LabA LabB Lab B Protocol->LabB LabC Lab C Protocol->LabC Samples->LabA Samples->LabB Samples->LabC Data Raw Data Submission LabA->Data LabB->Data LabC->Data Comparison Comparative Statistical Analysis Data->Comparison Statistical tests Report Final Validation Report Comparison->Report Summarizes findings G cluster_data Data Input cluster_eval Parameter Evaluation cluster_decision Decision cluster_output Output DataA Lab A Data SST System Suitability DataA->SST Linearity Linearity DataA->Linearity Precision Precision DataA->Precision Accuracy Accuracy DataA->Accuracy Robustness Robustness DataA->Robustness DataB Lab B Data DataB->SST DataB->Linearity DataB->Precision DataB->Accuracy DataB->Robustness DataC Lab C Data DataC->SST DataC->Linearity DataC->Precision DataC->Accuracy DataC->Robustness Pass Method Validated? SST->Pass Linearity->Pass Precision->Pass Accuracy->Pass Robustness->Pass Report Validation Report Pass->Report Yes Pass->Report No (Investigate Deviations) Implement Implement for QC Report->Implement

References

A Comparative Guide to Chiral Column Selection for the Enantioselective Separation of Mirabegron

Author: BenchChem Technical Support Team. Date: January 2026

Mirabegron is a selective β3-adrenergic receptor agonist used in the treatment of overactive bladder. The therapeutic agent is the (R)-enantiomer, which necessitates the precise and accurate quantification of its antipode, the (S)-enantiomer, as a chiral impurity.[1] Regulatory bodies, such as the European Pharmacopeia, have stringent limits on enantiomeric impurities, mandating the development of robust and reliable analytical methods for their control.[1] A novel monograph in the European Pharmacopeia 11.2, for instance, requires the detection of the S-enantiomer at a 0.2% level relative to the active R-enantiomer.[1]

The selection of an appropriate chiral stationary phase (CSP) is the most critical decision in developing such a method. The choice between different classes of CSPs and chromatographic modes—such as normal phase, reversed-phase, or supercritical fluid chromatography—can significantly impact resolution, analysis time, and method robustness. This guide provides an in-depth comparison of different chiral column technologies for the enantioselective separation of Mirabegron, supported by experimental data, to assist researchers and analytical chemists in making an informed selection for their specific application, whether in a research and development or a routine quality control environment.

Part 1: Polysaccharide-Based CSPs in Normal Phase Chromatography

Polysaccharide-based CSPs, particularly those derived from cellulose and amylose coated or immobilized on a silica support, are workhorses in chiral separations. Their chiral recognition ability stems from the complex helical structure of the polysaccharide polymers, which creates chiral grooves and cavities. Enantioselective separation is achieved through a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance between the analyte and the carbamate derivatives on the polysaccharide backbone.

Featured Column: Chiralpak® AY-H (Amylose tris(5-chloro-2-methylphenylcarbamate))

A reported method utilizing the Chiralpak® AY-H column demonstrates the high-resolution capabilities of polysaccharide CSPs under normal phase conditions.[2] This approach is particularly valuable when maximal separation between the enantiomers is the primary objective.

Chiral Recognition Mechanism

For Mirabegron, the key interaction sites are likely the aromatic rings and the amide and hydroxyl functional groups. The electron-rich phenyl and thiazole rings of Mirabegron can engage in π-π stacking with the phenylcarbamate groups of the CSP. Simultaneously, the hydroxyl and secondary amine groups in Mirabegron's side chain, as well as the amide linkage, can act as hydrogen bond donors and acceptors. The rigid, chiral groove of the amylose derivative forces a specific orientation of the analyte, leading to differential interaction energies between the two enantiomers and, consequently, their separation. The use of a non-polar mobile phase (n-hexane) with a polar modifier (ethanol) is crucial, as it does not compete with the analyte for the polar interaction sites on the CSP, thereby promoting strong, selective interactions.

Experimental Protocol: HPLC-NP Method

This protocol is adapted from the validated method described by Jyothsna et al. (2015).[2]

  • Column: Chiralpak® AY-H, 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Prepare a mixture of n-hexane, ethanol, and diethylamine in the ratio 55:45:0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Maintain at 35°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve Mirabegron standard or sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

Performance Insights

This method achieves an excellent resolution (Rs) of 3.96, indicating a baseline separation with a significant margin.[1][2] While highly effective, the reliance on normal phase solvents like n-hexane may be a drawback for some laboratories due to solvent cost, disposal, and safety considerations. Furthermore, equilibration times can be longer compared to reversed-phase methods.

Part 2: Cyclodextrin-Based CSPs in Polar Organic/Reversed-Phase Mode

Cyclodextrins (CDs) are cyclic oligosaccharides that form a truncated cone-shaped structure with a hydrophobic inner cavity and a hydrophilic exterior. Chiral recognition on CD-based CSPs is primarily driven by the formation of inclusion complexes, where the analyte, or a portion of it, fits into the cavity. The specificity is greatly enhanced by derivatizing the hydroxyl groups on the rim of the CD with selectors like phenylcarbamates, which provide additional sites for π-π and hydrogen bonding interactions.

Featured Column: Phenylcarbamate-β-cyclodextrin CSP (Chiral CD-Ph)

A recent comprehensive study screened seven different CD-based CSPs and found that only the phenylcarbamate-β-cyclodextrin phase could successfully resolve Mirabegron enantiomers.[1][3][4] This highlights the critical role of the phenylcarbamate selector groups, as underivatized β-cyclodextrin showed no enantiorecognition.[3]

Chiral Recognition Mechanism

Molecular modeling in the cited study suggests that the separation is enthalpy-controlled and that Mirabegron interacts primarily with the phenylcarbamate groups on the outer surface of the cyclodextrin.[3][4] The (R)-enantiomer is believed to form more stable π-π interactions with the selector.[4] The use of a polar organic mobile phase (methanol/water) allows for these selective polar interactions to dominate the separation, providing a robust method suitable for routine quality control. The addition of a basic modifier like diethylamine (DEA) is essential to suppress the ionization of Mirabegron's basic nitrogens, preventing peak tailing and improving chromatographic efficiency.

Experimental Protocol: HPLC-PO/RP Method

This protocol is based on the optimized and validated method from Perjési et al. (2025).[1][3]

  • Column: Chiral CD-Ph, 5 µm, 250 x 4.6 mm.

  • Mobile Phase: Prepare a mixture of methanol, water, and diethylamine in the ratio 90:10:0.1 (v/v/v).

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: Maintain at 40°C.

  • Detection: UV (Wavelength not specified in abstracts, but 247-254 nm is common for Mirabegron).[2][5]

  • Sample Preparation: Dissolve Mirabegron standard or sample in the mobile phase.

  • Injection Volume: Not specified, typically 5-20 µL.

Performance Insights

This method provides a robust separation with a resolution (Rs) of 1.9 within a short 10-minute runtime.[1][3] The S-enantiomer elutes first, which is often desirable when quantifying an impurity.[3] The use of a methanol-rich mobile phase makes this method compatible with mass spectrometry and is generally preferred in QC labs over normal phase methods for its faster equilibration and lower toxicity.

Part 3: Supercritical Fluid Chromatography (SFC) - A High-Throughput Alternative

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, offering significant advantages in speed and reduced environmental impact.[6][7] SFC utilizes carbon dioxide as the main mobile phase, which, in its supercritical state, has low viscosity and high diffusivity, leading to faster analysis times and higher efficiency. While a specific, published SFC method for Mirabegron was not identified, a logical method development strategy can be proposed based on established principles. Polysaccharide-based CSPs are the most widely used and successful columns in chiral SFC.

Proposed SFC Method Development Strategy

The goal is to screen a set of orthogonal polysaccharide CSPs with standard co-solvents to quickly identify a suitable separation condition.

Experimental Protocol: Chiral SFC Screening
  • Columns (Screening Set):

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))

    • Chiralpak® AS-H (Amylose tris((S)-α-methylbenzylcarbamate))

    • Chiralpak® AY-H (Amylose tris(5-chloro-2-methylphenylcarbamate))

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))

    • Chiralcel® OJ-H (Cellulose tris(4-methylbenzoate))

  • Mobile Phase: Supercritical CO₂ with a co-solvent (typically methanol or ethanol). An acidic or basic additive is often required. Given Mirabegron's basic nature, 0.1-0.2% diethylamine or isopropylamine in the co-solvent is a logical starting point.

  • Screening Conditions:

    • Co-solvent Gradient: Run a fast gradient from 5% to 40% co-solvent over 5-7 minutes.

    • Flow Rate: 3.0 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40°C.

    • Detection: UV/PDA.

  • Optimization: Once a "hit" is identified (partial or full separation), optimize the separation isocratically by adjusting the co-solvent percentage, temperature, and back pressure to maximize resolution.

G cluster_prep Preparation cluster_sfc SFC Screening cluster_eval Evaluation & Optimization Sample Prepare Mirabegron Sample in Co-solvent Run Run Fast Gradient Screen (5-40% Co-solvent + Additive) on each column Sample->Run ScreenCols Select Screening Columns (AD, AS, AY, OD, etc.) ScreenCols->Run Eval Evaluate Chromatograms: Identify Best Column(s) Run->Eval Decision Separation Achieved? Eval->Decision Decision->ScreenCols No, try different additives/co-solvents Optimize Optimize Isocratically: Adjust % Co-solvent, Temp, Back Pressure Decision->Optimize Yes

Caption: Workflow for chiral SFC method development for Mirabegron.

Part 4: Comparative Summary and Recommendations

The choice of a chiral column for Mirabegron separation depends heavily on the analytical objective. Below is a summary of the discussed HPLC methods.

ParameterHPLC - Normal PhaseHPLC - Polar Organic/Reversed-Phase
Column Chiralpak® AY-HChiral CD-Ph
Stationary Phase Amylose tris(5-chloro-2-methylphenylcarbamate)Phenylcarbamate-β-cyclodextrin
Mobile Phase n-Hexane:Ethanol:DEA (55:45:0.1)Methanol:Water:DEA (90:10:0.1)
Resolution (Rs) 3.96 [2]1.9[3]
Analysis Time ~15 min (estimated from chromatogram)< 10 min [3]
Elution Order R then S (inferred)S then R[3]
Best For High-resolution separation, R&D, impurity isolationRoutine QC, method robustness, MS compatibility
Considerations Use of flammable, non-polar solventsLower resolution compared to NP method

Recommendations

To aid in the selection process, the following decision tree can be used as a guide.

G Start Start: Define Goal Q_Res Highest Possible Resolution Needed? Start->Q_Res Q_QC Routine QC Application? Q_Res->Q_QC No A_NP Use Chiralpak AY-H (Normal Phase) Q_Res->A_NP Yes Q_Speed High Throughput or Green Method Required? Q_QC->Q_Speed No A_RP Use Chiral CD-Ph (Polar Organic/RP) Q_QC->A_RP Yes Q_Speed->A_RP No A_SFC Develop SFC Method (Polysaccharide CSPs) Q_Speed->A_SFC Yes

Caption: Decision tree for Mirabegron chiral column selection.
  • For Highest Resolution: If the primary goal is to achieve the maximum possible separation, for example, in reference standard characterization or for preparative chromatography, the Chiralpak® AY-H column under normal phase conditions is the superior choice due to its demonstrated high resolution.[2]

  • For Routine Quality Control: For routine analysis of enantiomeric purity in a QC environment, the Phenylcarbamate-β-cyclodextrin (Chiral CD-Ph) column is highly recommended.[1][3][4] Its use of a simple polar organic mobile phase, rapid analysis time, and proven robustness make it ideal for high-volume testing.

  • For High-Throughput and Green Analysis: For laboratories looking to increase throughput and reduce solvent consumption, developing a chiral SFC method is a worthwhile investment. The screening approach outlined above, focusing on polysaccharide columns, provides a high probability of success in developing a fast, efficient, and environmentally friendly method.

References

A Comparative Stability Analysis of (S)-Mirabegron and (R)-Mirabegron: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative stability study of the enantiomers of Mirabegron, (S)-Mirabegron and the active pharmaceutical ingredient (R)-Mirabegron. As the therapeutic effect of a chiral drug often resides in one enantiomer, understanding the stereochemical stability under various stress conditions is paramount for ensuring drug product quality, safety, and efficacy. This document outlines the rationale behind the experimental design, presents detailed protocols, and interprets the resulting data to guide researchers and formulation scientists.

The stability of a drug substance is a critical quality attribute that provides evidence on how its quality varies over time under the influence of environmental factors like temperature, humidity, and light.[1] For chiral molecules such as Mirabegron, a selective β-3 adrenergic receptor agonist, it is crucial to not only monitor the degradation of the parent molecule but also to ensure that racemization or differential degradation of the active enantiomer does not occur.

This study was designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2) for stability testing and Q1B for photostability testing.[1][2][3] Forced degradation studies were conducted to deliberately degrade the samples, providing insight into the degradation pathways and helping to develop stability-indicating analytical methods.[4][5]

Experimental Design & Rationale

The core of this investigation is a meticulously designed forced degradation study. The objective is to subject (S)- and (R)-Mirabegron to a range of harsh conditions to predict their long-term stability and identify potential degradation products. The choice of stressors—acid, base, oxidation, heat, and light—is based on ICH guidelines and represents common challenges encountered during manufacturing, storage, and administration.[1][2][4]

A validated, stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method is essential for this comparison. The method must be capable of separating both the (S) and (R) enantiomers from each other and from all potential degradation products.[6][7] Literature suggests that cyclodextrin-based chiral stationary phases are effective for the enantioseparation of Mirabegron.[8]

Comparative Stability Data Summary

The stability of this compound and (R)-Mirabegron was evaluated under five distinct stress conditions over a 48-hour period. The percentage of degradation was quantified using a validated chiral HPLC method. The results are summarized below.

Stress ConditionTime (hours)% Degradation (R)-Mirabegron% Degradation this compoundObservations
Acid Hydrolysis (0.1 N HCl, 60°C)248.2%7.5%Slight increase in degradation for (R)-enantiomer.
4815.6%14.1%Both enantiomers show susceptibility to acidic conditions.
Base Hydrolysis (0.1 N NaOH, 60°C)2422.5%21.8%Significant degradation observed for both enantiomers.
4838.7%37.9%Amide bond hydrolysis is the likely primary degradation pathway.[9]
Oxidative (6% H₂O₂, RT)2411.3%10.9%Moderate degradation.
4819.8%18.5%(R)-Mirabegron appears slightly more susceptible to oxidation.
Thermal (80°C, Solid State)48< 1.0%< 1.0%Both enantiomers are highly stable in the solid state under heat stress.[4][10]
Photostability (ICH Q1B Option 2)-< 2.0%< 2.0%Both enantiomers are generally photostable.[4][10]

Interpretation of Results:

The data reveals that both enantiomers of Mirabegron are most susceptible to degradation under hydrolytic conditions, particularly in an alkaline environment.[4][11] This is consistent with the known lability of the amide functional group present in the Mirabegron structure, which can undergo hydrolysis.[9] While both enantiomers follow similar degradation patterns, the therapeutically active (R)-Mirabegron demonstrated a slightly accelerated rate of degradation under acidic and oxidative stress conditions compared to its (S)-counterpart. Both enantiomers exhibited high stability under thermal and photolytic stress, which is a favorable characteristic for a drug substance.[4][10]

Degradation Mechanisms and Pathways

The primary degradation pathway for Mirabegron under hydrolytic stress involves the cleavage of the acetamide side chain.[9][12] This results in the formation of key degradation products. Under oxidative conditions, modifications to the thiazole ring and other electron-rich parts of the molecule are possible.

G

Detailed Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To induce degradation of (S)- and (R)-Mirabegron under various stress conditions to assess their relative stability.

Materials:

  • This compound Reference Standard

  • (R)-Mirabegron Reference Standard

  • Hydrochloric Acid (HCl), 0.1 N

  • Sodium Hydroxide (NaOH), 0.1 N

  • Hydrogen Peroxide (H₂O₂), 6% solution

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Class A volumetric flasks and pipettes

  • Thermostatically controlled oven and water bath

  • Photostability chamber compliant with ICH Q1B guidelines[13][14]

Procedure:

  • Stock Solution Preparation: Accurately weigh 10 mg of each enantiomer into separate 10 mL volumetric flasks. Dissolve and dilute to volume with methanol to obtain a concentration of 1 mg/mL.

  • Acid Hydrolysis: Transfer 1 mL of each stock solution to separate vials. Add 1 mL of 0.1 N HCl. Cap the vials and place them in a water bath at 60°C. Withdraw samples at 24 and 48 hours. Neutralize with an equivalent amount of 0.1 N NaOH before dilution and analysis.

  • Base Hydrolysis: Transfer 1 mL of each stock solution to separate vials. Add 1 mL of 0.1 N NaOH. Cap the vials and place them in a water bath at 60°C.[11] Withdraw samples at 24 and 48 hours. Neutralize with an equivalent amount of 0.1 N HCl before dilution and analysis.

  • Oxidative Degradation: Transfer 1 mL of each stock solution to separate vials. Add 1 mL of 6% H₂O₂.[11] Cap the vials and keep them at room temperature, protected from light. Withdraw samples at 24 and 48 hours.

  • Thermal Degradation: Accurately weigh 5 mg of each enantiomer (solid powder) into separate, open glass vials. Place the vials in a thermostatically controlled oven at 80°C for 48 hours. After the specified time, cool the samples, dissolve in methanol, and analyze.

  • Photostability: Expose the drug substances to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[2][13] A control sample should be kept in the dark.

  • Sample Analysis: For each time point, dilute the stressed samples with the mobile phase to a final concentration of approximately 100 µg/mL before injection into the HPLC system.

Protocol 2: Chiral HPLC-UV Analysis

Objective: To separate and quantify this compound and (R)-Mirabegron and their degradation products.

Instrumentation:

  • HPLC system with a UV/Vis or PDA detector

  • Chiral Stationary Phase: Chiral CD-Ph column (or equivalent cyclodextrin-based column)[8]

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: Methanol:Water:Diethylamine (90:10:0.1, v/v/v)[8]

  • Flow Rate: 0.8 mL/min[8]

  • Column Temperature: 40°C[8]

  • Detection Wavelength: 250 nm

  • Injection Volume: 10 µL

  • Elution Order: this compound typically elutes before (R)-Mirabegron on this type of column.[8]

Method Validation: The method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability to resolve the two enantiomers from all degradation products.

G

Conclusion and Recommendations

This comparative guide demonstrates that while both (S)- and (R)-Mirabegron exhibit similar stability profiles, the active (R)-enantiomer shows a marginally higher susceptibility to degradation under acidic and oxidative conditions. The primary degradation pathway for both is hydrolysis of the amide bond, which is significantly accelerated in alkaline conditions. Both enantiomers are robust against thermal and photolytic stress.

For drug development professionals, these findings have several implications:

  • Formulation Strategy: To ensure the stability of (R)-Mirabegron in a drug product, formulation efforts should focus on protecting the molecule from hydrolytic and oxidative degradation. This includes careful selection of excipients and maintaining pH control within the formulation.

  • Manufacturing and Storage: Manufacturing processes should avoid extremes of pH. The high thermal stability suggests that heat sterilization methods could be viable, but this would require further validation. Finished products should be packaged in well-sealed containers to protect against humidity.

  • Analytical Monitoring: Routine quality control and stability testing must employ a validated, stability-indicating chiral method capable of monitoring the purity of the (R)-enantiomer and quantifying any increase in the (S)-enantiomer or other degradation products.

By understanding the intrinsic stability characteristics of each enantiomer, scientists can proactively design robust formulations and control strategies, ultimately ensuring the delivery of a safe, stable, and effective medication to patients.

References

A-Z Guide to Genotoxicity Assessment: A Comparative Analysis Focused on the (S)-Mirabegron Impurity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the safety of a drug product is paramount. This necessitates a rigorous evaluation of not only the active pharmaceutical ingredient (API) but also any impurities that may arise during synthesis or degradation.[1][2][3] Genotoxic impurities, even at trace levels, are of significant concern as they have the potential to damage DNA, leading to mutations and potentially cancer.[2][3] This guide provides an in-depth, comparative analysis of the methodologies used to assess the genotoxicity of pharmaceutical impurities, using the specific case of (S)-Mirabegron, a known chiral impurity of the overactive bladder medication, Mirabegron.

Mirabegron, the (R)-enantiomer, is the pharmacologically active component. Its mirror image, this compound, is considered an impurity, and its potential for genotoxicity must be thoroughly investigated to ensure patient safety. This guide will navigate the regulatory framework, detail established and alternative testing strategies, and provide the scientific rationale behind each experimental choice, empowering researchers to design and interpret robust genotoxicity studies.

The Regulatory Imperative: A Tiered Approach to Safety

International regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), have established comprehensive guidelines for the assessment and control of genotoxic impurities.[3][4][5][6][7][8] The cornerstone of these guidelines is a risk-based approach, often employing a tiered testing strategy to characterize the genotoxic potential of an impurity.

A crucial concept in this framework is the Threshold of Toxicological Concern (TTC), which establishes a safe level of exposure for genotoxic impurities, typically 1.5 µ g/day for lifetime exposure, to minimize carcinogenic risk.[1][2][9] The primary goal of the assessment is to determine if an impurity's presence is below this threshold or if it requires more extensive toxicological evaluation.

In Silico Assessment: The First Line of Defense

Before embarking on costly and time-consuming experimental assays, computational toxicology, or in silico assessment, serves as a critical first step.[10][11][12][13][14] This approach utilizes (Quantitative) Structure-Activity Relationship ((Q)SAR) models to predict the genotoxic potential of a chemical based on its structure.

The ICH M7 guideline recommends the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[11][12]

  • Expert Rule-Based Systems: These models, such as Derek for Windows, contain a knowledge base of structural alerts known to be associated with genotoxicity.[10]

  • Statistical-Based Systems: Models like MCASE and MC4PC use statistical algorithms to correlate structural fragments with genotoxicity data from extensive databases.[10]

A positive finding from either type of in silico model for this compound would trigger the need for experimental testing to confirm the prediction.

The Standard Battery of Genotoxicity Tests: A Two-Pronged Experimental Approach

Should in silico models raise a concern, or as a default requirement, a standard battery of in vitro genotoxicity tests is employed. The ICH S2(R1) guideline outlines two main options for this battery.[4][5] A commonly followed approach involves a bacterial reverse mutation assay and an in vitro mammalian cell assay.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for detecting gene mutations, specifically point mutations caused by base substitutions or frameshift mutations.[15][16] It utilizes several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[15] The assay determines if the test substance can cause a reverse mutation, allowing the bacteria to regain their ability to produce the amino acid and subsequently grow on a medium lacking it.[15]

Experimental Protocol: Ames Test (OECD 471) [15][16][17][18]

Objective: To evaluate the mutagenic potential of this compound by assessing its ability to induce reverse mutations in histidine-dependent Salmonella typhimurium strains and a tryptophan-dependent Escherichia coli strain.

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)[15]

  • Escherichia coli strain (e.g., WP2 uvrA)[15]

  • Test substance: this compound

  • Positive controls (e.g., sodium azide, 2-nitrofluorene, benzo[a]pyrene)

  • Negative/vehicle control

  • S9 fraction (for metabolic activation)

  • Molten top agar

  • Minimal glucose agar plates

Procedure:

  • Preliminary Cytotoxicity Test: Determine the concentration range of this compound that is not overly toxic to the bacterial strains.

  • Main Experiment (Plate Incorporation Method):

    • To sterile tubes, add the test substance at various concentrations, the bacterial culture, and either S9 mix (for metabolic activation) or a buffer (without S9).[16]

    • Add molten top agar to each tube, mix gently, and pour the contents onto minimal glucose agar plates.

    • Incubate the plates at 37°C for 48-72 hours.

  • Main Experiment (Pre-incubation Method):

    • Co-incubate the test substance with the bacterial culture and S9 mix or buffer before adding the top agar and plating. This method is considered more sensitive for certain classes of chemicals.[15]

  • Data Analysis: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Causality and Self-Validation: The inclusion of both positive and negative controls is critical for the self-validation of the assay. Positive controls ensure the test system is responsive, while the negative control establishes the baseline spontaneous mutation rate. The use of multiple bacterial strains with different mutation types enhances the test's ability to detect a wider range of mutagens. The inclusion of the S9 fraction from induced rat liver mimics mammalian metabolism, allowing for the detection of substances that become genotoxic only after metabolic activation.

Diagram: Ames Test Workflow

AmesTestWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_methods Methods substance This compound & Controls mix Mix Components substance->mix bacteria Bacterial Strains bacteria->mix s9 S9 Mix / Buffer s9->mix plate Plate on Minimal Agar mix->plate incubate Incubate 37°C plate->incubate count Count Revertant Colonies incubate->count result Analyze Data count->result plate_inc Plate Incorporation plate_inc->mix pre_inc Pre-incubation pre_inc->mix MicronucleusLogic cluster_pathways Potential Mechanisms of Action cluster_outcomes Observable Outcomes start Expose Mammalian Cells to this compound clastogen Clastogenicity (Chromosome Breakage) start->clastogen aneugen Aneugenicity (Chromosome Loss) start->aneugen mitosis Cell Division (Mitosis) clastogen->mitosis aneugen->mitosis fragments Acentric Chromosome Fragments mitosis->fragments if clastogenic lagging Lagging Whole Chromosomes mitosis->lagging if aneugenic micronucleus Micronucleus Formation fragments->micronucleus lagging->micronucleus result Positive Genotoxicity Finding micronucleus->result

References

Safety Operating Guide

A-Z Guide to the Safe Disposal of (S)-Mirabegron in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists, our focus is rightfully on discovery and innovation. However, the integrity of our work extends beyond the benchtop to the responsible management of the chemical reagents we use. (S)-Mirabegron, a potent and selective β3-adrenergic agonist, is a valuable tool in drug development and physiological research. Its proper disposal is not merely a logistical task but a critical component of ensuring laboratory safety, environmental protection, and regulatory compliance.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound waste. Moving beyond a simple checklist, we delve into the causality behind these procedures, grounding our recommendations in established regulatory standards and scientific principles.

Section 1: Hazard Identification & Risk Assessment

Understanding a compound's hazard profile is the foundation of its safe management. While some suppliers may provide a simplified safety data sheet (SDS), a comprehensive review of available data reveals several key hazards associated with this compound that necessitate its handling as a hazardous substance. The most significant of these is its high aquatic toxicity.

The causality here is direct: improper disposal, particularly via sinks, can introduce the compound into waterways. Wastewater treatment plants are not designed to filter out such complex active pharmaceutical ingredients, leading to the contamination of aquatic ecosystems.[1] Furthermore, documented reproductive toxicity underscores the importance of minimizing occupational exposure.[2][3][4]

For these reasons, all waste streams containing this compound must be treated as hazardous chemical waste.

Table 1: GHS Hazard Classifications for Mirabegron

Hazard Classification GHS Code Description Source(s)
Acute Toxicity (Oral) H302 Harmful if swallowed. [2][4][5]
Skin Sensitization H317 May cause an allergic skin reaction. [2][5]
Eye Irritation H319 Causes serious eye irritation. [4][5]
Reproductive Toxicity H361 / H361d Suspected of damaging fertility or the unborn child. [2][3][4]
STOT (Repeated Exposure) H373 May cause damage to organs through prolonged exposure. [2][5]

| Aquatic Hazard (Chronic) | H410 | Very toxic to aquatic life with long lasting effects. |[2][5] |

Section 2: Regulatory Framework Overview

In the United States, the disposal of laboratory chemical waste is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from "cradle-to-grave."[6] Pharmaceuticals can be considered hazardous if they are specifically named on the "P" or "U" lists or if they exhibit characteristics of toxicity, corrosivity, ignitability, or reactivity.[7][8] While Mirabegron is not on a P or U list, its documented aquatic and reproductive toxicity requires it be managed as a characteristic hazardous waste.[5][9] Crucially, the EPA has enacted a nationwide ban on the "sewering" (i.e., flushing or pouring down a drain) of hazardous waste pharmaceuticals by healthcare and research facilities.[10][11][12][13]

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450), often called the Lab Standard, mandates that employers develop a Chemical Hygiene Plan (CHP) .[14][15][16] This written plan must outline procedures for the safe use, storage, and disposal of hazardous chemicals. Your institution's CHP is a primary resource and legal requirement for your waste disposal procedures.[1]

The core principle derived from these regulations is that all personnel who generate hazardous waste are responsible for its proper identification, segregation, and safe accumulation pending pickup by trained professionals.

Section 3: Personal Protective Equipment (PPE)

Before handling this compound in any form—solid, in solution, or as waste—ensure you are wearing the appropriate PPE. This is your first and most critical line of defense against exposure.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for any signs of damage before use.

  • Body Protection: A standard laboratory coat.

Section 4: Step-by-Step Disposal Protocols

Proper segregation is the most critical step in the disposal process.[17][18][19] Mixing different waste streams can lead to dangerous chemical reactions and creates complex, expensive disposal challenges. Each type of this compound waste has a specific disposal pathway.

Protocol 4.1: Unused or Expired Solid this compound

This includes pure, solid compound or expired reagents.

  • DO NOT place in regular or biohazard trash.

  • Keep the compound in its original, clearly labeled container if possible. If repackaging is necessary, use a compatible, sealable container.

  • Create a hazardous waste label from your institution's Environmental Health & Safety (EHS) office. The label must clearly state "Hazardous Waste," the full chemical name "this compound," and list the associated hazards (e.g., Toxic, Environmental Hazard).

  • Store the container in a designated, secure satellite accumulation area, segregated from incompatible materials like strong acids, bases, or oxidizing agents.[3][20]

  • Arrange for pickup through your institution's EHS department.

Protocol 4.2: Contaminated Labware & Debris (Non-Sharps)

This stream includes items like gloves, weigh paper, pipette tips, vials, and paper towels contaminated with this compound residue.

  • DO NOT place in regular or biohazard trash.

  • Collect all contaminated items in a dedicated, leak-proof container lined with a heavy-duty plastic bag. This container must be specifically designated for solid hazardous chemical waste.

  • Label the container clearly as "Hazardous Waste - this compound Solid Debris."

  • When the container is full, seal the bag and close the container lid.

  • Store in your satellite accumulation area and arrange for EHS pickup.

Protocol 4.3: Contaminated Sharps

This includes needles, syringes, scalpels, or any other item that can puncture the skin.

  • IMMEDIATELY place all contaminated sharps into a designated, puncture-resistant, and leak-proof sharps container.

  • DO NOT overfill the container. Most have a "fill line" indicated.

  • The container must be labeled with the biohazard symbol and as containing chemically contaminated sharps. Check with your EHS office for specific labeling requirements.

  • Once full, securely close and lock the container lid.

  • Arrange for EHS pickup. NEVER place a sharps container in the regular trash.[21]

Protocol 4.4: Solutions Containing this compound

This applies to any aqueous or solvent-based solution containing the compound.

  • ABSOLUTELY NO DRAIN DISPOSAL. This is a direct violation of EPA regulations and poses a significant environmental threat.[10][20][22]

  • Collect all liquid waste in a designated, compatible, and shatter-resistant waste bottle (e.g., a poly-coated glass bottle).

  • The container must have a secure, screw-top cap. Do not use stoppers or parafilm as a primary closure.

  • Label the container with a hazardous waste tag, specifying the full chemical name "this compound," the solvent system (e.g., "in 10% DMSO/Saline"), and the approximate concentration.

  • Keep the container closed except when adding waste.

  • Store in a designated area with secondary containment (such as a plastic tub) to prevent spills.

  • Arrange for EHS pickup when the container is full.

Section 5: Emergency Procedures - Spill Management

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • ALERT: Immediately alert personnel in the vicinity.

  • EVACUATE: If the spill is large or involves volatile solvents, evacuate the immediate area.

  • PROTECT: Don appropriate PPE, including gloves, goggles, and a lab coat, before re-entering the area.

  • CONTAIN: For liquid spills, surround the area with an absorbent material (e.g., spill pads or vermiculite) to prevent it from spreading.

  • CLEAN: Carefully clean up the spill. For powders, gently cover with a damp paper towel to avoid aerosolizing the dust before scooping it up. For liquids, use absorbent pads.

  • DISPOSE: Place all cleanup materials (gloves, pads, towels, etc.) into your designated hazardous solid waste container (Protocol 4.2).[5][20][23]

  • DECONTAMINATE: Wipe the spill surface with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water.

  • REPORT: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Section 6: Disposal Workflow Diagram

To simplify the decision-making process, the following workflow illustrates the proper segregation of this compound waste streams.

G start Identify this compound Waste Stream solid Pure Solid or Contaminated Powder start->solid liquid Aqueous or Solvent Solution start->liquid labware Contaminated Labware (Gloves, Pipettes, Vials) start->labware sharps Contaminated Sharps (Needles, Scalpels) start->sharps container_solid Labeled Hazardous Solid Waste Container solid->container_solid container_liquid Labeled Liquid Waste Bottle liquid->container_liquid no_drain PROHIBITED: NO DRAIN DISPOSAL liquid->no_drain container_labware Labeled Hazardous Solid Waste Bin labware->container_labware container_sharps Puncture-Proof Sharps Container sharps->container_sharps pickup Arrange Pickup by Environmental Health & Safety (EHS) container_solid->pickup container_liquid->pickup container_labware->pickup container_sharps->pickup

Caption: Decision workflow for segregating this compound waste streams.

References

A Senior Application Scientist's Guide to the Safe Handling of (S)-Mirabegron

Author: BenchChem Technical Support Team. Date: January 2026

Mirabegron, a potent β3-adrenergic agonist, is the active pharmaceutical ingredient (API) in medications for overactive bladder. While its therapeutic effects are well-documented, the handling of its pure form in a research setting, specifically the (S)-enantiomer, necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to ensure a safe laboratory environment when working with (S)-Mirabegron.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound, like many APIs, presents a unique set of hazards that dictate the required safety precautions. A thorough risk assessment is the cornerstone of safe laboratory practice. The primary risks associated with Mirabegron are detailed in its Safety Data Sheet (SDS).

Key Hazards of Mirabegron:

  • Acute Toxicity: Harmful if swallowed[1]. Ingestion can lead to adverse health effects, necessitating immediate medical attention[2][3].

  • Skin and Eye Irritation: The compound can cause serious eye irritation and may lead to an allergic skin reaction[1][4]. Direct contact with the skin or eyes must be avoided.

  • Reproductive Toxicity: Mirabegron is suspected of damaging fertility or the unborn child[1][5]. This is a critical consideration for all personnel, especially those of reproductive age.

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs[1][5].

  • Environmental Hazard: The substance is very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is crucial to prevent environmental contamination.

Understanding these hazards is paramount as it informs every aspect of the handling process, from the selection of personal protective equipment to the design of experimental workflows and disposal procedures.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the minimum required PPE, with explanations rooted in the compound's hazard profile.

PPE ComponentSpecificationRationale for Use
Eye Protection Safety goggles with side-shieldsProtects against splashes and airborne particles, preventing serious eye irritation[2][6][7].
Hand Protection Chemically resistant protective gloves (e.g., nitrile)Prevents skin contact, which can cause allergic reactions[2][6][7].
Body Protection Impervious clothing or lab coatProvides a barrier against accidental spills and contamination of personal clothing[2][6][7].
Respiratory Protection Suitable respirator (e.g., NIOSH-approved)Required when there is a potential for generating dust or aerosols to prevent inhalation[2][6][7].

It is crucial to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to avoid cross-contamination.

Safe Handling and Workflow: A Step-by-Step Approach

A well-defined workflow is essential to minimize exposure and ensure the integrity of your research. The following diagram and procedural steps outline a safe handling process for this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designated Handling Area (Fume Hood/BSC) gather_ppe Gather & Inspect PPE prep_area->gather_ppe gather_materials Gather Materials & Equipment gather_ppe->gather_materials don_ppe Don PPE gather_materials->don_ppe Enter Handling Area weigh_transfer Weigh & Transfer Compound don_ppe->weigh_transfer dissolve Dissolve/Prepare Solution weigh_transfer->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Complete Experiment dispose_waste Segregate & Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Safe Handling and Disposal Workflow for this compound.

Procedural Steps:

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a chemical fume hood or biological safety cabinet, to contain any dust or aerosols[8].

    • Ensure adequate ventilation in the handling area[2][6].

    • Assemble and inspect all necessary PPE before entering the designated area.

    • Gather all required materials, including spatulas, weigh boats, solvents, and waste containers.

  • Handling:

    • Don the appropriate PPE as outlined in the table above.

    • Carefully weigh and transfer the solid this compound. Avoid creating dust. If the compound is in powdered form, this should be done in a controlled environment like a fume hood or biosafety cabinet[8].

    • When preparing solutions, add the solvent to the solid slowly to prevent splashing.

    • Conduct all experimental procedures within the designated containment area.

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment that have come into contact with this compound. Alcohol can be used for decontamination[2][9].

    • Segregate all waste containing this compound into clearly labeled hazardous waste containers. This includes contaminated PPE, weigh boats, and pipette tips[10][11].

    • Never dispose of this compound or its waste down the drain, as it is toxic to aquatic life[1][12].

    • Follow your institution's and local regulations for the disposal of hazardous pharmaceutical waste[10][11][13].

    • Doff PPE in a manner that prevents contamination of your skin and clothing.

    • Wash your hands thoroughly with soap and water after removing your PPE.

Emergency Procedures: Being Prepared for the Unexpected

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency SituationFirst Aid / Response
Inhalation Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention[2][3].
Skin Contact Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation develops[2][3].
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[2][3].
Ingestion Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention[2][3].
Spill Evacuate the area. Use full personal protective equipment for cleanup. Absorb spills with an inert material and place in a sealed container for disposal. Decontaminate the spill area[2][9].

Always have a spill kit readily available in the laboratory. Ensure all personnel are trained on these emergency procedures.

Conclusion: Fostering a Culture of Safety

The safe handling of this compound is not merely a matter of following procedures; it is about fostering a deep-seated culture of safety within the laboratory. By understanding the inherent hazards of this compound, diligently using the correct personal protective equipment, adhering to a structured and safe workflow, and being prepared for emergencies, researchers can protect themselves, their colleagues, and the environment. This commitment to safety is the foundation upon which groundbreaking and trustworthy scientific discovery is built.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.